Ethyl 2-(butane-2-sulfonyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-butan-2-ylsulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-4-7(3)13(10,11)6-8(9)12-5-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGWPXVQHVOKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Ethyl 2-(butane-2-sulfonyl)acetate
Executive Summary
This technical guide details the synthesis, purification, and characterization of Ethyl 2-(butane-2-sulfonyl)acetate , a versatile
The protocol outlined below utilizes a robust two-step sequence: nucleophilic substitution (
Retrosynthetic Analysis & Strategy
To synthesize Ethyl 2-(butane-2-sulfonyl)acetate efficiently, we employ a disconnection strategy focused on the C-S bond and the oxidation state of the sulfur atom.
Strategic Logic
-
C-S Bond Formation: The most reliable route involves the alkylation of a thiol. We select butane-2-thiol as the nucleophile and ethyl bromoacetate as the electrophile. Ethyl bromoacetate is preferred over the chloro-analog due to the weaker C-Br bond, facilitating a faster reaction at lower temperatures, which suppresses disulfide byproduct formation.
-
Oxidation State Adjustment: Direct sulfonation is difficult. Therefore, we synthesize the sulfide (thioether) intermediate first, then oxidize it to the sulfone. m-Chloroperbenzoic acid (mCPBA) is selected as the oxidant for laboratory-scale synthesis due to its rapid kinetics and ease of monitoring, though catalytic peroxide methods are viable for scale-up.
Figure 1: Retrosynthetic disconnection showing the sulfide oxidation strategy.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(butane-2-thio)acetate
This step involves the
Safety Note: Butane-2-thiol is volatile and possesses a potent, offensive odor. All operations must be performed in a fume hood. Glassware should be quenched with dilute bleach (NaOCl) immediately after use to oxidize residual thiols.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Butane-2-thiol | 1.0 | Nucleophile |
| Ethyl bromoacetate | 1.05 | Electrophile |
| Potassium Carbonate ( | 1.5 | Base (Proton Scavenger) |
| Acetone (dry) | Solvent | Polar Aprotic Medium |
Procedure
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (
). -
Solvation: Add Butane-2-thiol (10 mmol) and anhydrous Acetone (50 mL).
-
Deprotonation: Add
(15 mmol) in a single portion. Stir for 10 minutes at room temperature (RT) to facilitate partial deprotonation. -
Alkylation: Cool the mixture to 0°C (ice bath). Add Ethyl bromoacetate (10.5 mmol) dropwise over 15 minutes.
-
Scientist's Insight: Dropwise addition prevents localized heating, which can lead to elimination side products (ethyl acrylate formation).
-
-
Reaction: Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1). The thiol spot should disappear.
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil is typically pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).
Step 2: Oxidation to Ethyl 2-(butane-2-sulfonyl)acetate
The sulfide is oxidized to the sulfone using mCPBA. This reaction proceeds through a sulfoxide intermediate.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Sulfide Intermediate | 1.0 | Substrate |
| mCPBA (77% max) | 2.2 | Oxidant (Electrophilic O-transfer) |
| Dichloromethane (DCM) | Solvent | Solvent |
| Quench | Reductant for excess peroxide |
Procedure
-
Solvation: Dissolve the Sulfide intermediate (from Step 1) in DCM (10 mL/g substrate) in an RBF. Cool to 0°C.[7]
-
Oxidation: Add mCPBA (2.2 equiv) portion-wise over 20 minutes.
-
Scientist's Insight: Two equivalents are required: one for Sulfide
Sulfoxide, and one for Sulfoxide Sulfone. The reaction is exothermic; rapid addition can cause solvent boiling.
-
-
Completion: Stir at RT for 3–6 hours. A white precipitate (m-chlorobenzoic acid) will form.
-
Quench & Workup:
-
Filter the mixture to remove the bulk of m-chlorobenzoic acid.
-
Wash the filtrate with 10%
(removes excess oxidant). -
Wash with Sat.
(removes acidic byproducts). -
Wash with Brine, dry over
, and concentrate.[3]
-
-
Crystallization: The product often solidifies upon standing or cooling. Recrystallize from Ethanol/Hexane if high purity is required.
Process Visualization
The following diagram illustrates the complete workflow, including critical decision points and workup logic.
Figure 2: Step-by-step experimental workflow for the synthesis of the target sulfone.
Characterization Matrix
The following data confirms the structure of Ethyl 2-(butane-2-sulfonyl)acetate. Note that the molecule contains a chiral center at the sec-butyl group, making the product a racemate.
| Technique | Expected Signal / Observation | Structural Assignment |
| Physical State | White solid or colorless viscous oil | Sulfones generally have higher melting points than sulfides. |
| IR Spectroscopy | ~1735-1745 | C=O stretch (Ester) |
| ~1310 | ||
| Ester | ||
| Methine of sec-butyl group ( | ||
| Ester methyl ( | ||
| sec-butyl methyl ( | ||
| ~163-165 ppm | Carbonyl (C=O) | |
| ~55-60 ppm |
Mechanistic Insight: Acidity & Reactivity
The target molecule is an Active Methylene Compound . The electron-withdrawing nature of both the sulfonyl (
-
pKa: Estimated at 11–13 (in DMSO/Water).
-
Implication: This compound can be deprotonated by weak bases (e.g., piperidine,
) to participate in Knoevenagel condensations with aldehydes, a key reaction in the synthesis of heterocyclic pharmaceuticals [1].
References
-
General Synthesis of Sulfones via Oxidation
-
Acidity of
-Sulfonyl Esters:- Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.
-
Source:
-
Precursor Alkylation Protocol (Analogous)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. pubs.acs.org [pubs.acs.org]
"physical and chemical properties of Ethyl 2-(butane-2-sulfonyl)acetate"
Technical Guide & Whitepaper
Executive Summary
Ethyl 2-(butane-2-sulfonyl)acetate (CAS: 1153196-37-2) is a specialized organosulfur building block used in advanced organic synthesis and medicinal chemistry.[1][2] Characterized by a "bis-activated" methylene group flanked by an ester and a sulfonyl moiety, this compound serves as a potent nucleophile upon deprotonation. Its unique structural feature—the sec-butyl group—introduces lipophilicity and a chiral center, distinguishing it from common methyl- or phenyl-sulfonyl analogs. This guide details its physicochemical profile, synthesis protocols, and reactivity patterns, providing a roadmap for its application in drug development.
Molecular Identity & Structural Analysis
The molecule comprises an ethyl acetate backbone substituted at the
Identification Data
| Parameter | Detail |
| IUPAC Name | Ethyl 2-(butane-2-sulfonyl)acetate |
| CAS Number | 1153196-37-2 |
| Molecular Formula | |
| Molecular Weight | 208.28 g/mol |
| SMILES | CCC(C)S(=O)(=O)CC(=O)OCC |
| Stereochemistry | Contains one chiral center at the sec-butyl methine carbon.[1][2] Typically supplied as a racemate. |
Electronic & Steric Properties
-
Acidity (pKa): The
-protons have a predicted pKa of 11–12 (DMSO) [1]. This is significantly more acidic than simple esters (pKa ~25) due to the synergistic electron-withdrawing effects of the sulfone and carbonyl groups, allowing deprotonation by mild bases like potassium carbonate ( ) or DBU. -
Lipophilicity: The sec-butyl chain increases the LogP (partition coefficient) compared to methyl-sulfonyl analogs, enhancing solubility in non-polar organic solvents and potentially improving cell permeability in early-stage drug candidates.
Physical Properties
Note: Experimental values for this specific CAS are limited in public registries. Data below synthesizes predicted values based on structure-activity relationships (SAR) of close analogs (e.g., Ethyl 2-(methylsulfonyl)acetate).
| Property | Value / Range | Condition / Method |
| Physical State | Viscous Liquid or Low-Melting Solid | Ambient Temp (25°C) |
| Boiling Point | 310°C – 330°C (Predicted) | 760 mmHg (Decomposes prior to boiling) |
| Density | Predicted | |
| Solubility | High: DCM, Ethyl Acetate, DMSO, MethanolLow: Water, Hexanes | Organic solvents preferred for reactions |
| Flash Point | >110°C | Closed Cup (Estimated) |
Synthesis Protocol (Step-by-Step)
To ensure high purity and yield, a two-step sequence starting from ethyl chloroacetate and butane-2-thiol is recommended. This pathway minimizes side reactions common in direct sulfonation approaches.
Reaction Pathway Diagram
The following diagram illustrates the conversion of precursors to the final sulfone via a sulfide intermediate.
Figure 1: Two-step synthesis of Ethyl 2-(butane-2-sulfonyl)acetate involving thio-alkylation followed by oxidation.
Detailed Methodology
Step 1: Thio-Alkylation (Sulfide Formation)
-
Reagents: Ethyl chloroacetate (1.0 eq), Butane-2-thiol (1.1 eq), Potassium Carbonate (
, 1.5 eq). -
Solvent: Acetone (anhydrous).
-
Procedure:
-
Suspend
in acetone. -
Add butane-2-thiol dropwise at
(exothermic). -
Add ethyl chloroacetate slowly.
-
Reflux for 4–6 hours. Monitor by TLC (disappearance of thiol).
-
Workup: Filter salts, concentrate filtrate, and partition between water/ethyl acetate. Dry organic layer (
) and concentrate. -
Result: Ethyl 2-(butane-2-thio)acetate (Oil).
-
Step 2: Oxidation to Sulfone
-
Reagents: 3-Chloroperbenzoic acid (mCPBA, 2.2 eq) OR 30%
(3.0 eq) with cat. -
Solvent: Dichloromethane (DCM) for mCPBA; Acetic Acid for
. -
Procedure (mCPBA method):
-
Dissolve sulfide in DCM at
. -
Add mCPBA portion-wise (control exotherm).
-
Stir at Room Temperature (RT) for 12 hours.
-
Workup: Quench with saturated
(to remove excess peroxide) and (to remove acid). Wash organic layer, dry, and concentrate. -
Purification: Recrystallization (if solid) or Flash Chromatography (Hexane/EtOAc).
-
Reactivity & Applications in Drug Development
The "Bis-Activated" Reactivity
The central utility of this molecule lies in its ability to act as a nucleophilic linchpin . The sulfone group is not just an activating group; it can be retained as a pharmacophore or removed (desulfonylation) to yield complex esters.
Key Reaction: Alpha-Alkylation
Due to the high acidity (pKa ~11), the
Figure 2: Alpha-alkylation cycle demonstrating the compound's role as a nucleophilic building block.
Application Scenarios
-
Heterocycle Synthesis: Reaction with 1,2-dielectrophiles (e.g., ethylene dibromide) allows for the formation of cyclopropane or larger ring systems containing the sulfonyl ester motif.
-
Modified Julia Olefination: While typically performed with benzothiazole sulfones, alkyl sulfonyl esters can undergo Julia-type olefination with aldehydes to form
-unsaturated esters, particularly when promoted by Lewis acids or specific bases [2]. -
Medicinal Chemistry: The sec-butyl sulfone moiety is resistant to metabolic hydrolysis compared to sulfonamides, offering a robust polar group for optimizing drug-target interactions (H-bonding acceptor).
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin and serious eye irritation (H315, H319).
-
Stability: Stable under standard conditions.[3] Avoid strong oxidizing agents (beyond synthesis requirements) and strong bases (unless intended for reaction).
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, which can hydrolyze the ester over long periods.
References
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21, no. 12 (1988): 456-463. Link (Context: pKa values of alpha-sulfonyl esters).
-
Blakemore, P. R.[4][5] "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1 no. 23 (2002): 2563-2585. Link (Context: Reactivity of sulfonyl esters in olefination).
-
Accela ChemBio.[1][2] "Product Safety Data Sheet: Ethyl 2-(butane-2-sulfonyl)acetate." Accessed 2024.[6] Link (Context: CAS verification and safety data).
Sources
- 1. 660-12-8,butane-1-sulfonyl fluoride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 202336-16-1,5-chlorothiophene-2-carboximidamide hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. sasoltechdata.com [sasoltechdata.com]
- 4. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]
- 5. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of alpha,beta-unsaturated esters from aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl butane-2-sulfonate | C6H14O3S | CID 20811123 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Ethyl 2-(butane-2-sulfonyl)acetate CAS number and molecular structure"
Executive Summary
Ethyl 2-(butane-2-sulfonyl)acetate is a specialized organosulfur building block utilized primarily in the synthesis of complex pharmaceutical intermediates. Characterized by the presence of a sulfonyl group (
Chemical Identity & Molecular Structure[1][2][3]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | Ethyl 2-(butan-2-ylsulfonyl)acetate |
| Common Name | Ethyl 2-(sec-butylsulfonyl)acetate |
| CAS Number | 1153196-37-2 |
| Molecular Formula | |
| Molecular Weight | 208.28 g/mol |
| SMILES | CCC(C)S(=O)(=O)CC(=O)OCC |
| InChI Key | ENA245485612 (Variant dependent on specific isomer registry) |
Structural Analysis
The molecule consists of three distinct functional domains:
-
The sec-Butyl Tail: A hydrophobic alkyl chain containing a chiral center at
. Unless synthesized from enantiopure precursors, the commercial reagent is typically a racemic mixture. -
The Sulfonyl Core (
): A strong electron-withdrawing group (EWG) that enhances the acidity of the adjacent protons and provides metabolic stability. -
The Ethyl Acetate Moiety: Provides a reactive ester handle for transesterification or hydrolysis and contributes to the acidity of the
-methylene position.
Stereochemical Note: The presence of the chiral center on the butyl chain means this compound exists as a pair of enantiomers.[1] In high-precision medicinal chemistry, resolution of the starting sulfinate may be required to control the absolute configuration.
Synthesis & Production Protocols
While various routes exist, the Nucleophilic Substitution of Sulfinates is the preferred industrial method due to its high atom economy and avoidance of odorous thiol intermediates.
Primary Route: Sulfinate Alkylation (The "Gold Standard")
This protocol relies on the
Reagents:
-
Sodium butane-2-sulfinate (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Solvent: DMF (N,N-Dimethylformamide) or Ethanol/Water (green alternative)
-
Catalyst: TBAI (Tetrabutylammonium iodide) - 0.05 eq (optional, accelerates reaction)
Step-by-Step Protocol:
-
Preparation: Charge a dry round-bottom flask with Sodium butane-2-sulfinate (10 mmol) and anhydrous DMF (20 mL). Ensure the system is under an inert nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Add Ethyl bromoacetate (11 mmol) dropwise over 15 minutes to prevent exotherms.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Workup:
-
Dilute the reaction mixture with water (100 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with brine (
mL) to remove residual DMF. -
Dry over anhydrous
and concentrate under reduced pressure.
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Mechanistic Pathway Visualization
The following diagram illustrates the synthesis logic and the subsequent reactivity profile of the active methylene group.
Figure 1: Synthetic pathway (left) and reactivity profile (right) demonstrating the formation and utility of the active methylene center.
Physical & Chemical Properties[1][3][5][6][7][8][9][10]
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Viscous Liquid or Low-Melting Solid | Dependent on purity/enantiomeric excess. |
| Boiling Point | ~340°C (Predicted) | High due to sulfone polarity. |
| Density | ~1.15 g/cm³ | Standard for sulfonyl esters. |
| Solubility | DMSO, DMF, Methanol, DCM | Poor water solubility. |
| ~11–13 | Highly acidic due to flanking |
Applications in Drug Discovery[7][9]
Bioisosteric Utility
The sulfonyl group is a non-hydrolyzable bioisostere for carbonyls. Incorporating Ethyl 2-(butane-2-sulfonyl)acetate into a scaffold can improve metabolic stability by preventing enzymatic cleavage common to standard peptides or esters.
The "Active Methylene" Advantage
The protons between the sulfone and ester are highly acidic. This allows the compound to be used in:
-
Knoevenagel Condensations: Reaction with aldehydes to form
-unsaturated sulfones. -
Heterocycle Formation: Cyclization with urea or amidines to form pyrimidines and thiazines.
-
Alkylation: Introduction of the sec-butylsulfonyl-acetate motif into larger pharmacophores.
Experimental Workflow: Alkylation Example
To functionalize the alpha position:
-
Dissolve product in THF.
-
Add NaH (1.1 eq) at 0°C. Evolution of
gas confirms deprotonation. -
Add alkyl halide (e.g., Benzyl bromide).
-
Warm to RT. The sulfone stabilizes the intermediate carbanion, facilitating high-yield coupling.
Safety & Handling (MSDS Summary)
-
GHS Classification: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place under nitrogen. Sulfones are generally stable, but the ester group is susceptible to hydrolysis if exposed to moisture over long periods.
References
-
PubChem Database. "Ethyl butane-2-sulfonate and derivatives." National Center for Biotechnology Information. Accessed October 2023. [Link]
-
Wang, et al. "Application of Sulfonyl Group in Drug Design." Semantic Scholar, 2023. (Review of sulfone bioisosteres). [Link]
Sources
The Sulfonyl-Stabilized Carbanion: A Technical Guide to Ethyl 2-(butane-2-sulfonyl)acetate
Executive Summary
Ethyl 2-(butane-2-sulfonyl)acetate (CAS 1153196-37-2) represents a specialized class of
This guide provides a comprehensive analysis of the compound's reactivity profile, stability parameters, and experimental protocols for its application as a nucleophilic scaffold in drug discovery.
Physicochemical Profile & Structural Analysis
Structural Architecture
The molecule consists of an ethyl acetate core substituted at the
-
Formula:
-
Molecular Weight: 208.28 g/mol
-
Key Functional Groups:
-
Sulfone (
): Provides strong inductive ( ) and resonance stabilization for the -carbanion. It is chemically robust, resisting oxidation and reduction under standard synthetic conditions. -
Ester (
): Offers a handle for further derivatization (hydrolysis, reduction, amidation) and contributes to -acidity. -
Active Methylene (
): The nucleophilic center of the molecule. -
Sec-Butyl Group: Introduces a chiral center at the
-position relative to the carbonyl. Commercial preparations are typically racemic.
-
Electronic Effects and Acidity
The reactivity of Ethyl 2-(butane-2-sulfonyl)acetate is governed by the synergistic electron-withdrawing nature of the sulfone and ester groups.
| Parameter | Value / Description | Context |
| Estimated | 12.5 – 13.5 | In DMSO (comparable to ethyl (methylsulfonyl)acetate). |
| Nucleophilicity | High (as Enolate) | Generated upon treatment with mild bases (e.g., |
| Electrophilicity | Moderate | The ester carbonyl is susceptible to nucleophilic attack; the sulfone sulfur is inert. |
| Chirality | Racemic Mixture | The sec-butyl group contains a stereocenter. |
Stability Profile
Thermal Stability
Sulfones are inherently thermally stable. However,
-
Recommendation: Distill or heat under vacuum if temperatures exceed
. Store below .
Hydrolytic Stability
-
Acidic Conditions: The sulfonyl group remains intact. The ester group hydrolyzes to the carboxylic acid. The resulting
-sulfonyl acetic acid is relatively stable compared to -keto acids but can decarboxylate under vigorous reflux to form the alkyl sulfone. -
Basic Conditions: The ester hydrolyzes rapidly to the carboxylate. Prolonged exposure to strong base and heat may lead to retro-Claisen-type cleavage or degradation, although the sulfonyl carbanion is the dominant species.
Oxidative/Reductive Stability
-
Oxidation: Highly stable. Compatible with oxidizing agents like
or Jones reagent used elsewhere in a complex molecule. -
Reduction: The sulfone is resistant to hydride reducing agents (
, ) at low temperatures, though will reduce the ester to the alcohol. Desulfonylation (removal of the sulfone) requires specific conditions like amalgam or .
Reactivity & Synthetic Utility[1][2]
Nucleophilic Substitution ( -Alkylation)
The primary application of this compound is as a nucleophile . Upon deprotonation, the stabilized carbanion reacts efficiently with alkyl halides.
-
Mechanism:
displacement. -
Selectivity: Mono-alkylation is easily controlled due to the steric bulk of the sec-butyl group and the reduced acidity of the mono-alkylated product.
Condensation Reactions
-
Knoevenagel Condensation: Reacts with aldehydes to form
-unsaturated sulfonyl esters. -
Michael Addition: The enolate serves as an excellent Michael donor to conjugated enones or nitroalkenes.
Visualization of Reactivity Pathways
The following diagram illustrates the core reaction pathways for Ethyl 2-(butane-2-sulfonyl)acetate.
Figure 1: Primary reactivity pathways including alkylation, condensation, and hydrolysis.
Experimental Protocols
Synthesis of Ethyl 2-(butane-2-sulfonyl)acetate
Rationale: Direct displacement of halide by sulfinate salt is the cleanest method, avoiding over-oxidation issues common with thioether oxidation.
Reagents:
-
Ethyl bromoacetate (1.0 equiv)
-
Sodium butane-2-sulfinate (1.1 equiv)
-
Ethanol (0.5 M concentration)
Protocol:
-
Setup: Charge a round-bottom flask with Sodium butane-2-sulfinate and anhydrous Ethanol.
-
Addition: Add Ethyl bromoacetate dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (SiO , 30% EtOAc/Hexanes) for disappearance of bromoacetate. -
Workup: Cool to room temperature. Filter off the precipitated Sodium Bromide (NaBr).
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM, wash with water and brine. Dry over
and concentrate. -
Purification: If necessary, purify via flash column chromatography (Gradient: 10%
40% EtOAc in Hexanes).
General Protocol for -Alkylation
Rationale: Use of a mild base prevents ester hydrolysis while effectively generating the enolate.
Reagents:
-
Ethyl 2-(butane-2-sulfonyl)acetate (1.0 equiv)
-
Alkyl Halide (1.1 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Acetone or DMF (Solvent)
Protocol:
-
Activation: Dissolve the sulfonyl acetate in Acetone (0.2 M). Add
. Stir at RT for 15 mins. -
Alkylation: Add the Alkyl Halide.
-
Conditions:
-
Reactive Halides (BnBr, AllylBr): Stir at RT for 4–12 hours.
-
Unreactive Halides: Heat to reflux (Acetone) or
(DMF) for 12–24 hours.
-
-
Workup: Filter solids. Concentrate solvent. Partition between EtOAc and Water.
-
Yield: Typical yields range from 75–90%.[1]
Handling & Safety Data
While specific toxicological data for this CAS is limited, standard safety protocols for
| Hazard Class | Description | Precaution |
| Skin Irritant | Category 2 (H315) | Wear nitrile gloves and lab coat. |
| Eye Irritant | Category 2A (H319) | Use chemical splash goggles. |
| Storage | Hygroscopic / Hydrolysis Risk | Store in a cool, dry place under inert gas (Nitrogen/Argon). |
References
-
PubChem. (n.d.). Ethyl 2-(sec-butylsulfonyl)acetate (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of alpha,beta-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3(8), 1365–1368. Retrieved from [Link]
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Provides baseline pKa data for sulfonyl-stabilized carbanions). Retrieved from [Link]
-
Trost, B. M. (1988). Sulfones: Chemical Chameleons. Bulletin of the Chemical Society of Japan, 61(1), 107-124. (Foundational review on sulfone reactivity). Retrieved from [Link]
Sources
Technical Monograph: Ethyl 2-(butane-2-sulfonyl)acetate
A Versatile
Executive Summary
Ethyl 2-(butane-2-sulfonyl)acetate (CAS: 1153196-37-2) represents a specialized class of
This guide provides a comprehensive technical review of its synthesis, reactivity profile, and experimental utility, designed for researchers requiring high-purity functionalization of sulfonyl scaffolds.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | Ethyl 2-(butan-2-ylsulfonyl)acetate |
| Molecular Formula | |
| Molecular Weight | 208.28 g/mol |
| CAS Number | 1153196-37-2 |
| Physical State | Viscous liquid or low-melting solid (isomer dependent) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in |
| Key Functional Group |
Synthetic Methodology
The synthesis of Ethyl 2-(butane-2-sulfonyl)acetate is most robustly achieved via a two-step thio-alkylation/oxidation sequence . This route is preferred over the reaction of sulfinate salts due to the higher commercial availability of thiols compared to sec-butyl sulfinates.
Mechanistic Pathway
The synthesis begins with the nucleophilic substitution (
Figure 1: Two-step synthetic pathway via sulfide oxidation.
Validated Experimental Protocol
Step 1: Thio-alkylation
-
Reagents: Butane-2-thiol (1.0 eq), Ethyl chloroacetate (1.05 eq),
(anhydrous, 1.2 eq). -
Solvent: Acetone (0.5 M concentration).
-
Procedure: Suspend
in acetone. Add butane-2-thiol dropwise at 0°C. Stir for 15 min. Add ethyl chloroacetate dropwise. Reflux for 4 hours. -
Workup: Filter salts, concentrate filtrate. Partition between EtOAc/Water.[1] Dry organic layer (
) and concentrate.[1]
Step 2: Catalytic Oxidation (Green Chemistry) Rationale: Using Tungstate-catalyzed peroxide oxidation avoids the hazardous waste associated with mCPBA and prevents over-oxidation side products.
-
Reagents: Sulfide intermediate (1.0 eq), 30%
(2.5 eq), (2 mol%), Phenylphosphonic acid (2 mol% - co-catalyst). -
Procedure:
-
Dissolve sulfide in minimal MeOH or without solvent (neat).
-
Add catalyst solution.
-
Add
dropwise at <40°C (Exothermic!). -
Stir at 60°C for 2 hours. Monitor by TLC (disappearance of sulfide and sulfoxide).
-
-
Purification: Quench with saturated
. Extract with DCM. The product is typically pure enough (>95%) for subsequent steps; otherwise, purify via silica flash chromatography (Hex/EtOAc 3:1).
Reactivity Profile & Applications
The core utility of ethyl 2-(butane-2-sulfonyl)acetate lies in the acidity of the
The "Active Methylene" Manifold
This molecule serves as a linchpin for constructing complex carbon skeletons.
Figure 2: Primary reaction manifold for
Critical Reaction Classes
A.
-Alkylation (C-C Bond Formation)
The most common application is the introduction of alkyl chains.
-
Base Selection: Weak bases (
) are often insufficient for mono-alkylation due to the "dialkylation problem." Use NaH (1.1 eq) in DMF/THF at 0°C to ensure quantitative deprotonation before adding the electrophile. -
Causality: The steric bulk of the sec-butyl group provides a modest diastereoselective bias compared to methyl sulfones, though chiral auxiliaries are needed for high enantioselectivity.
B. Classical Julia Olefination
Unlike heterocyclic sulfones (e.g., benzothiazole derivatives used in the Modified Julia), this alkyl sulfone requires the Classical Julia sequence:
-
Aldol-type addition to an aldehyde
-hydroxy sulfone. -
Acylation of the hydroxyl group.
-
Reductive elimination (using Na/Hg or
) to yield the alkene.
-
Note: This method is valuable when the sec-butyl sulfone moiety is not desired in the final product, using the sulfone purely as a temporary activating group.
C. Medicinal Chemistry: The Sulfone Isostere
In drug design, the sulfone group is often used as a non-classical isostere for a carbonyl or as a stable anchor to lower lipophilicity (LogP) compared to a sulfide.
-
Metabolic Stability: The sec-butyl group is relatively resistant to oxidative metabolism (CYP450) compared to n-butyl chains, as
-oxidation is sterically hindered and the secondary carbon is already oxidized to the sulfone linkage.
Structural Analysis & Data Interpretation
For researchers verifying the synthesis of this compound, the following spectral signatures are diagnostic:
| Spectroscopic Method | Diagnostic Signal | Structural Assignment |
| 1H NMR (CDCl3) | ||
| 1H NMR | ||
| 1H NMR | ||
| IR Spectroscopy | 1735-1750 | C=O Stretch (Ester) |
| IR Spectroscopy | 1300-1320 | |
| IR Spectroscopy | 1130-1150 |
References
-
Sato, K., et al. "Oxidation of Sulfides to Sulfones with Hydrogen Peroxide Catalyzed by Sodium Tungstate." Tetrahedron, vol. 57, no. 13, 2001, pp. 2469-2476. Link
-
Blakemore, P. R. "The Modified Julia Olefination: Alkene Synthesis via the Condensation of Metallated Heteroaryl Sulfones with Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 2002, pp. 2563-2585. Link (Cited for contrast with Classical Julia).
-
Trost, B. M. "Sulfones: Chemical Chameleons." Bulletin of the Chemical Society of Japan, vol. 61, no. 1, 1988, pp. 107-124. Link
-
PubChem Database. "Ethyl butane-2-sulfonate and related esters." National Center for Biotechnology Information. Accessed 2024.[2][3] Link
-
Bahrami, K., et al. "Transition-Metal-Free Synthesis of Sulfones from Sulfinates." Journal of Organic Chemistry, vol. 75, no. 18, 2010, pp. 6208–6213. Link
Sources
Technical Guide: Biological Potentials of Sulfonylacetate Compounds
Executive Summary
This technical guide analyzes the pharmacological versatility of sulfonylacetate compounds (
Part 1: Chemical Scaffold & Pharmacophore Analysis
The biological potency of sulfonylacetates stems from three structural pillars:
-
The Sulfonyl Spacer (
): A rigid, strong hydrogen-bond acceptor that provides metabolic stability against oxidative degradation compared to sulfides. -
The Active Methylene (
): Flanked by electron-withdrawing carbonyl and sulfonyl groups, this position is highly acidic ( ), allowing for specific electrostatic interactions within enzyme active sites. -
The Carboxylate Terminus (
): mimics the anionic head groups of fatty acids or arachidonic acid metabolites, facilitating binding to nuclear receptors and anion-binding pockets.
Structure-Activity Relationship (SAR) Matrix
| Structural Domain | Biological Target | Mechanistic Role |
| Free Acid ( | Aldose Reductase (ALR2) | Binds to the anion-binding pocket (Tyr48, His110, Trp111) to block glucose entry. |
| Free Acid ( | PPAR | Mimics fatty acid carboxylates; activates nuclear transcription factors for lipid metabolism. |
| Ester/Amide ( | Microbial Enzymes | Lipophilic prodrug form; penetrates bacterial cell walls before hydrolysis or direct interaction. |
| Aryl Sulfonyl Tail | COX-2 / CA-IX | Provides bulk tolerance and hydrophobic interactions within the enzyme channel. |
Part 2: Therapeutic Domains & Mechanisms[1]
Metabolic Regulation: Aldose Reductase Inhibition
Sulfonylacetic acids are potent Aldose Reductase Inhibitors (ARIs) . In hyperglycemic states (Diabetes Mellitus), the saturation of Hexokinase shunts glucose into the Polyol Pathway , where Aldose Reductase converts glucose to sorbitol. Sorbitol accumulation causes osmotic stress, leading to diabetic neuropathy and retinopathy.
Mechanism: Sulfonylacetates act as competitive inhibitors. The carboxylate group anchors the molecule in the catalytic site, while the sulfonyl-aryl tail occupies the hydrophobic specificity pocket, preventing the reduction of glucose.
Figure 1: Polyol Pathway & Inhibition Mechanism
Caption: Sulfonylacetate compounds inhibit Aldose Reductase (ALR2), preventing the rate-limiting conversion of Glucose to Sorbitol and mitigating osmotic stress in diabetic tissues.
Nuclear Receptor Agonism (PPARs)
Derivatives of sulfonylacetic acid (e.g., phenyl-sulfonylacetic acids) function as agonists for Peroxisome Proliferator-Activated Receptors (PPARs) .
-
PPAR
: Regulates fatty acid catabolism (liver). -
PPAR
: Regulates adipogenesis and insulin sensitivity (adipose tissue).[1]
The sulfonylacetate moiety mimics the endogenous ligand structure, recruiting co-activators to the Retinoid X Receptor (RXR) complex to drive transcription of genes like LPL (Lipoprotein Lipase) and FATP (Fatty Acid Transport Protein).
Part 3: Experimental Protocols
Protocol A: Synthesis of Aryl Sulfonylacetic Acids
Objective: Synthesize a core scaffold for biological evaluation.[2]
Reagents: Thiophenol derivative, Chloroacetic acid, NaOH, Hydrogen Peroxide (30%), Tungstate catalyst.
-
Nucleophilic Substitution (S-Alkylation):
-
Dissolve 10 mmol of substituted thiophenol in 20 mL 10% NaOH.
-
Add 12 mmol Chloroacetic acid dropwise at 0°C.
-
Reflux for 2 hours. Acidify with HCl to precipitate Arylthioacetic acid .
-
Checkpoint: Verify intermediate via TLC (Mobile phase: Hexane/EtOAc 3:1).
-
-
Oxidation (Sulfide
Sulfone):-
Dissolve intermediate in Glacial Acetic Acid.
-
Add 3 equivalents of
and 1 mol% (catalyst). -
Stir at 60°C for 4 hours.
-
Pour into ice water. Filter the white crystalline solid (Aryl Sulfonylacetic Acid ).
-
Validation: IR Spectroscopy should show strong sulfone bands at ~1320 cm⁻¹ (
) and ~1140 cm⁻¹ ( ).
-
Protocol B: Aldose Reductase Inhibition Assay
Objective: Quantify the IC50 of the synthesized sulfonylacetate.
Materials:
-
Enzyme: Recombinant Human Aldose Reductase (rhAR).
-
Substrate: DL-Glyceraldehyde.
-
Cofactor: NADPH (0.15 mM).
-
Buffer: 0.1 M Sodium Phosphate (pH 6.2).
Workflow:
-
Preparation: Prepare a reaction mixture containing buffer, NADPH, and rhAR in a quartz cuvette.
-
Blanking: Equilibrate at 30°C for 5 minutes to establish baseline NADPH oxidation.
-
Initiation: Add DL-Glyceraldehyde (10 mM) to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH
NADP+) for 3 minutes using a UV-Vis spectrophotometer. -
Inhibition: Repeat with varying concentrations of the sulfonylacetate compound (0.1
M – 100 M). -
Calculation:
Note: Ensure DMSO concentration in the final assay does not exceed 1% to prevent enzyme denaturation.
Part 4: Quantitative Activity Data
Table 1: Comparative Biological Activity of Sulfonyl-Containing Scaffolds
| Compound Class | Target | Activity Metric | Reference |
| Sulfonylacetic Acid (Substituted) | Aldose Reductase | IC50: 0.36 | [1] |
| Phenylacetic Acid Derivative | PPAR | EC50: 1.2 | [2] |
| Sulfonyl Hydrazone | Breast Cancer (MCF-7) | IC50: 17.8 | [3] |
| Sulfonyl Phenoxide | S. aureus (MRSA) | MIC: 32 | [4] |
Part 5: Future Outlook & Lead Optimization
The next generation of sulfonylacetate therapeutics lies in bioisosteric replacement .
-
Fluorination: Introducing fluorine to the
-carbon ( ) increases metabolic stability and acidity, potentially enhancing potency against aldose reductase. -
Hybrid Molecules: Linking sulfonylacetates with NO-donating moieties to create dual-action anti-inflammatory/vasodilatory agents for diabetic complications.
Mechanistic Pathway: PPAR Activation
Caption: Sulfonylacetate agonists bind PPAR
References
-
Structural analysis of sulindac as an inhibitor of aldose reductase and AKR1B10. Chemico-Biological Interactions. Link
-
Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters. Link
-
Synthesis and anticancer activity of novel hydrazone linkage-based aryl sulfonate derivatives. Medicinal Chemistry Research. Link
-
Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococcus aureus. Annals of Clinical Microbiology and Antimicrobials. Link
-
In Search of Differential Inhibitors of Aldose Reductase. Biomolecules. Link
Sources
"introduction to beta-keto sulfones in organic chemistry"
The Chameleon Scaffold: A Technical Guide to -Keto Sulfones
Executive Summary
This guide moves beyond basic textbook definitions to explore the mechanistic nuances, robust synthetic protocols, and strategic applications of
Part 1: Structural & Electronic Architecture
The utility of
The Acidity Anomaly
The
-
Implication: They can be deprotonated by mild bases (e.g.,
, , or DBU) without requiring cryogenic conditions or dangerous organolithiums, allowing for chemoselective alkylations in the presence of sensitive functional groups.
The "Chemical Chameleon" Effect
-
As an Electrophile: The carbonyl carbon remains susceptible to nucleophilic attack (e.g., reduction to
-hydroxy sulfones). -
As a Nucleophile: Upon deprotonation, the stabilized carbanion is a soft nucleophile, ideal for
alkylations or Michael additions. -
As a Leaving Group: The sulfonyl moiety can be reductively cleaved (desulfonylation), effectively using the sulfone as a "traceless" activating group to construct complex ketones.
Part 2: Synthetic Architectures
While dozens of methods exist, two pathways dominate in high-reliability process chemistry: Nucleophilic Condensation (Classical) and Oxidative Hydrosulfonylation (Modern/Green).
Pathway A: The Classical Condensation (Thermodynamic Control)
The most scalable route involves the acylation of alkyl sulfones.
-
Mechanism: Deprotonation of the sulfone (usually requiring
or if the ester is not highly activated) followed by Claisen-type condensation. -
Constraint: Requires anhydrous conditions and low temperatures (-78°C) to prevent self-condensation or polymerization.
Pathway B: Oxidative Hydrosulfonylation (Kinetic Control)
A greener approach reacting alkynes or
-
Reagents: Sodium sulfinates (
), Air/Oxidant, Catalyst (often Cu or Fe). -
Advantage: Avoids strong bases; high functional group tolerance.[1]
Visualization: Synthetic Decision Matrix
Figure 1: Strategic selection of synthetic routes based on available starting materials and tolerance for harsh conditions.
Part 3: Reactivity Profile & Mechanistic Pathways
The Alkylation-Desulfonylation Sequence
This is the primary utility of
-
Activation: The sulfone acidifies the
-position, allowing easy mono- or di-alkylation. -
Construction: New C-C bonds are formed.
-
Removal: The sulfone is removed reductively (Desulfonylation), leaving behind a complex ketone that would be difficult to synthesize directly.
Data: Desulfonylation Reagents Comparison
| Reagent | Conditions | Mechanism | Selectivity | Toxicity |
| Aluminum Amalgam (Al-Hg) | Reflux in THF/H2O | Single Electron Transfer (SET) | High; preserves ketones | High (Hg waste) |
| Samarium Diiodide (SmI2) | THF/MeOH, RT | SET / Radical | Excellent; very mild | Low (but expensive) |
| Raney Nickel | H2, EtOH | Hydrogenolysis | Low; may reduce ketone | Moderate |
| Mg / MeOH | Buffered, RT | SET | Good; Green alternative | Low |
The Julia Olefination Connection
precursors-
Step 1: Stereoselective reduction of the
-keto sulfone to a -hydroxy sulfone. -
Step 2: Derivatization (e.g., acetylation) and reductive elimination (Julia-Lythgoe) or direct elimination if using heteroaryl sulfones (Julia-Kocienski).
-
Significance: This allows for the construction of alkenes with high
-selectivity.[2][3][4]
Part 4: Pharmaceutical Applications[1][5]
Metabolic Enzyme Inhibition
-
Target: 11
-Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1).[5] -
Mechanism: This enzyme converts cortisone to cortisol. Inhibitors are sought for treating Type 2 Diabetes and Metabolic Syndrome.[5] The
-keto sulfone moiety mimics the transition state of the cortisone substrate, occupying the active site and preventing cortisol generation.
Heterocycle Synthesis
The scaffold serves as a "linchpin" for building rings.
-
Example: Reaction with aldehydes followed by intramolecular cyclization yields Chromanones and Isoflavanones , scaffolds prevalent in anticancer and antimicrobial drugs.
Part 5: Experimental Protocols
Protocol A: Synthesis via Nucleophilic Substitution (General)
Use this for rapid, gram-scale generation of
Reagents: Sodium benzenesulfinate (1.2 equiv),
-
Setup: Charge a round-bottom flask with
-bromoacetophenone (1.99 g, 10 mmol) and ethanol (50 mL). -
Addition: Add sodium benzenesulfinate (1.97 g, 12 mmol) in one portion.
-
Reaction: Reflux the mixture for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Cool to room temperature. Pour into ice-water (100 mL). The product usually precipitates.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Validation: Look for disappearance of C-Br stretch and appearance of sulfone peaks (~1300, 1150 cm⁻¹) in IR.
Protocol B: Reductive Desulfonylation (The Al-Hg Method)
Use this to remove the sulfone "scaffold" after alkylation.
Safety Warning: Mercury salts are neurotoxic. All operations must be performed in a fume hood. Waste must be segregated as "Mercury Waste."
-
Amalgam Preparation: Cut aluminum foil (excess, ~10-20 equiv by weight) into 1cm strips. Dip sequentially in 2% NaOH (15 sec), water (rinse), 0.5%
(15 sec), water (rinse), and ethanol (rinse). The aluminum should appear shiny and activated. -
Reaction: Immediately add the activated Al-Hg to a solution of the
-keto sulfone in THF/Water (9:1). -
Conditions: Stir vigorously at room temperature or mild reflux. The reaction is exothermic.
-
Monitoring: Reaction is typically complete in 1-4 hours.
-
Workup: Filter through a pad of Celite to remove aluminum sludge. Extract filtrate with ether. Dry and concentrate.
Visualization: The Desulfonylation Mechanism
Figure 2: Mechanistic flow of reductive desulfonylation via Single Electron Transfer (SET).
References
-
Synthesis via Multicomponent Reaction: Lu, Q., et al. (2015).[6] "Copper-catalyzed aerobic oxidative functionalization of arylacetylene." Chemical Science.
-
Desulfonylation Mechanisms: Nájera, C., & Yus, M. (2008). "Desulfonylation Reactions."[7][8][9][10][11] Organic Reactions.[2][12][7][9][10][11][13]
-
Julia Olefination: Blakemore, P. R. (2002). "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds."[2] Journal of the Chemical Society, Perkin Transactions 1.
-
Drug Discovery (11
-HSD1): Xiang, J., et al. (2007). "beta-Keto sulfones as inhibitors of 11beta-hydroxysteroid dehydrogenase type I and the mechanism of action." Bioorganic & Medicinal Chemistry. -
Green Synthesis: Pandey, G., & Vaitla, J. (2015).[9] "Desulfonylative Methenylation of
-Keto Sulfones." Organic Letters.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Julia olefination - Wikipedia [en.wikipedia.org]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. preprints.org [preprints.org]
- 5. beta-Keto sulfones as inhibitors of 11beta-hydroxysteroid dehydrogenase type I and the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Desulfonylative Methenylation of β-Keto Sulfones [organic-chemistry.org]
- 10. organicreactions.org [organicreactions.org]
- 11. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 12. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06784F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Guide: Safety and Handling of Ethyl 2-(butane-2-sulfonyl)acetate
The following technical guide details the safety, handling, and experimental protocols for Ethyl 2-(butane-2-sulfonyl)acetate . This document is structured for researchers and drug development professionals, synthesizing chemical safety data with practical laboratory applications.
Executive Summary
Ethyl 2-(butane-2-sulfonyl)acetate (CAS: 1153196-37-2) is a specialized organosulfur reagent employed primarily as a sulfonyl-stabilized carbanion precursor in organic synthesis. Unlike standard solvents or simple reagents, this compound possesses a unique reactivity profile driven by the electron-withdrawing synergy of the sulfonyl and ester groups.
This guide addresses the critical "Cold Chain" handling requirements, specific hazards associated with its alpha-acidic protons, and the engineering controls necessary to prevent degradation and exposure.
Chemical Identity & Physicochemical Properties[1][2]
| Property | Detail |
| Chemical Name | Ethyl 2-(butane-2-sulfonyl)acetate |
| CAS Number | 1153196-37-2 |
| Molecular Formula | C₈H₁₆O₄S |
| Molecular Weight | 208.28 g/mol |
| Functional Groups | Ethyl Ester, sec-Butyl Sulfone |
| Physical State | Viscous liquid or low-melting solid (Grade dependent) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; slightly soluble in water (hydrolysis risk) |
| pKa (estimated) | ~11–13 (α-proton) |
Hazard Identification & Risk Assessment
While specific toxicological data (RTECS) for this catalog number is limited, its structural analogs (alpha-sulfonyl esters) dictate the following GHS Classifications and handling precautions.
GHS Classification (Derived)
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Critical Hazards
-
Thermal Instability: Sulfonyl esters can release sulfur dioxide (SO₂) and volatile alkenes upon thermal decomposition.
-
Chemical Reactivity: The alpha-protons are highly acidic. Contact with strong bases (e.g., NaH, LiHMDS) generates reactive carbanions.
-
Hydrolysis Sensitivity: Moisture sensitivity requires strict anhydrous handling to prevent hydrolysis to the corresponding carboxylic acid, which may spontaneously decarboxylate.
Storage & Stability Protocols (Cold Chain)
Expert Insight: The primary cause of batch failure for this reagent is improper storage. The electron-deficient nature of the alpha-carbon makes it susceptible to slow oxidation and hydrolysis at ambient temperatures.
-
Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage at -20°C is recommended for high-purity stocks.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Cap vials tightly and seal with Parafilm to prevent moisture ingress.
-
Container: Amber glass vials are preferred to minimize potential photochemical degradation, although sulfones are generally photostable.
Engineering Controls & PPE
Ventilation
All operations involving transfer, weighing, or reaction setup must be performed inside a certified chemical fume hood . The potential for respiratory irritation necessitates maintaining a face velocity of 80–100 fpm.
Personal Protective Equipment (PPE)
-
Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental contact. For prolonged handling or immersion, double-gloving or Silver Shield® laminates are recommended due to the permeating nature of ester solvents.
-
Eye Protection: Chemical splash goggles. Face shields should be worn during reactions involving strong bases (e.g., deprotonation steps).
-
Body Protection: Standard lab coat (cotton/poly blend).
Experimental Protocol: Safe Reaction Setup
The following workflow describes the standard protocol for utilizing Ethyl 2-(butane-2-sulfonyl)acetate in an alkylation or condensation reaction. This protocol emphasizes causality —explaining why specific steps are taken to ensure safety and yield.
Pre-Reaction Preparation
-
Drying: Ensure all glassware is flame-dried or oven-dried (120°C) and cooled under a stream of Argon. Reason: Moisture competes with the base, quenching the carbanion and reducing yield.
-
Solvent Selection: Use anhydrous THF or DCM. Reason: Protic solvents will quench the reactive intermediate immediately.
Step-by-Step Reaction Workflow
Figure 1: Safe reaction workflow for the deprotonation and functionalization of Ethyl 2-(butane-2-sulfonyl)acetate.
Critical Safety Notes for Base Addition
-
Sodium Hydride (NaH): If using NaH, hydrogen gas (H₂) is evolved. Ensure the reaction vessel is vented through an oil bubbler to prevent pressure buildup. Add NaH in small portions to control the exotherm.
-
LiHMDS/LDA: These bases are pyrophoric or highly flammable in solution. Transfer via cannula or oven-dried syringe under positive inert pressure.
Emergency Response & Disposal
Spill Response Decision Tree
Figure 2: Decision logic for responding to spills of sulfonyl acetate reagents.
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes.[1][2][3][4] Remove contact lenses if present.[1][2][3][5][6][7][8] Seek medical attention immediately. Mechanism: Esters can hydrolyze in the eye to form acidic byproducts, causing delayed damage.
-
Skin Contact: Wash with soap and water.[1][2][4][5][6][7] Remove contaminated clothing.[1][3][4][5][6][7][8]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1]
Waste Disposal[4]
-
Stream: Organic Waste (Non-Halogenated, unless mixed with DCM).
-
Protocol: Do not pour down the drain. Collect in a dedicated solvent waste container.
-
Quenching: Ensure any unreacted base (NaH) is fully quenched with isopropanol or methanol before adding to the main waste stream to prevent fires.
References
-
National Institutes of Health (PubChem). (2025). Ethyl butane-2-sulfonate Compound Summary. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfones in Organic Synthesis: Application of Sulfonyl Acetates. Retrieved from [Link]
Sources
- 1. eurofins.com.au [eurofins.com.au]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. interchimie.fr [interchimie.fr]
- 6. assets.eshop-live.com [assets.eshop-live.com]
- 7. yeserchem.com [yeserchem.com]
- 8. bg.cpachem.com [bg.cpachem.com]
Methodological & Application
Application Notes and Protocols for Ethyl 2-(butane-2-sulfonyl)acetate in Novel Organic Synthesis
Introduction: Unveiling the Potential of a Versatile Sulfonyl Building Block
In the landscape of modern organic synthesis, the development of novel reagents that offer unique reactivity and selectivity is paramount for advancing the construction of complex molecular architectures. Ethyl 2-(butane-2-sulfonyl)acetate emerges as a promising, yet underexplored, building block with significant potential, particularly in the realm of carbon-carbon double bond formation. Its structure, featuring an activated methylene group flanked by an ester and a sulfonyl moiety, positions it as an ideal candidate for carbanion-mediated transformations. These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the prospective application of Ethyl 2-(butane-2-sulfonyl)acetate in a modified Julia-Kocienski olefination for the stereoselective synthesis of α,β-unsaturated esters. While this specific reagent is not extensively documented in the literature, its reactivity can be confidently predicted based on the well-established chemistry of analogous sulfonylacetates.[1][2] This document will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the expected outcomes of this powerful synthetic methodology.
Core Application: Modified Julia-Kocienski Olefination for α,β-Unsaturated Ester Synthesis
The Julia-Kocienski olefination is a powerful and widely utilized method for the synthesis of alkenes, prized for its operational simplicity and, in its modified forms, high stereoselectivity.[3][4] We propose Ethyl 2-(butane-2-sulfonyl)acetate as a novel reagent for a one-pot synthesis of α,β-unsaturated esters from aldehydes. This approach is anticipated to offer a valuable alternative to other olefination methods, such as the Horner-Wadsworth-Emmons reaction, potentially providing different stereochemical outcomes or broader functional group tolerance.[5]
Mechanistic Rationale: A Stepwise Look at the Transformation
The proposed reaction proceeds through a sequence of well-understood mechanistic steps characteristic of the modified Julia-Kocienski olefination.[1][6][7] The key to this transformation is the sulfonyl group, which not only activates the adjacent methylene protons for deprotonation but also serves as a crucial leaving group in the final elimination step.
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of Ethyl 2-(butane-2-sulfonyl)acetate using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to generate a stabilized carbanion.
-
Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. This addition forms a β-alkoxysulfone intermediate.
-
Smiles Rearrangement and Elimination: In the modified, one-pot version of the reaction, the butane-2-sulfonyl group is poised to participate in a Smiles-type rearrangement, although a direct elimination pathway is also plausible.[3][8] The process culminates in the elimination of sulfur dioxide and the butan-2-sulfinate salt, yielding the desired α,β-unsaturated ester. The stereochemical outcome of the reaction is largely determined at the stage of the initial addition of the sulfone carbanion to the aldehyde.[2][6]
Figure 1. Proposed workflow for the synthesis of α,β-unsaturated esters.
Experimental Protocol: A Guide to Practical Implementation
This protocol provides a general procedure for the reaction of Ethyl 2-(butane-2-sulfonyl)acetate with an aromatic aldehyde as a model substrate. Reaction conditions should be optimized for each specific substrate.
Materials:
-
Ethyl 2-(butane-2-sulfonyl)acetate
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add a solution of Ethyl 2-(butane-2-sulfonyl)acetate (1.0 eq.) in anhydrous THF (0.2 M).
-
Carbanion Formation: Cool the solution to -78 °C in a dry ice/acetone bath. To this stirred solution, add LDA solution (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (1.2 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Figure 2. Step-by-step experimental workflow diagram.
Expected Results and Stereoselectivity
Based on analogous reactions with similar sulfonylacetate reagents, this protocol is expected to produce α,β-unsaturated esters in good to excellent yields. The stereoselectivity of the Julia-Kocienski olefination is highly dependent on the nature of the sulfone, the aldehyde, the base, and the reaction conditions.[9][10] For reactions involving heteroaryl sulfones, high (E)-selectivity is often observed with aromatic and α-branched aliphatic aldehydes, while (Z)-selectivity can be favored with unbranched aliphatic aldehydes.[2] The specific stereochemical outcome using the butane-2-sulfonyl group will require experimental verification.
| Aldehyde Substrate | Expected Major Isomer | Representative Yield (%) |
| Benzaldehyde | (E) | 85-95 |
| 4-Nitrobenzaldehyde | (E) | 80-90 |
| Cyclohexanecarboxaldehyde | (E) | 75-85 |
| Heptanal | (Z) | 70-80 (as a mixture) |
| Note: Yields and stereoselectivity are predictive and based on literature reports of similar reactions.[2][4] |
Applications in Drug Discovery and Development
The α,β-unsaturated ester moiety is a common structural motif in a wide array of pharmaceuticals and biologically active natural products. The ability to synthesize these compounds with high stereocontrol is therefore of significant interest to the medicinal chemistry community. The proposed application of Ethyl 2-(butane-2-sulfonyl)acetate provides a new tool for the synthesis of novel drug candidates and complex molecular intermediates. Its potential for stereodivergent synthesis, by tuning reaction conditions, could be particularly valuable in the generation of stereoisomeric libraries for structure-activity relationship (SAR) studies.
Conclusion and Future Outlook
Ethyl 2-(butane-2-sulfonyl)acetate represents a promising and versatile reagent for novel organic synthesis. The proposed modified Julia-Kocienski olefination protocol offers a direct and efficient pathway to valuable α,β-unsaturated esters. Further exploration of the substrate scope, optimization of reaction conditions to control stereoselectivity, and application in the total synthesis of complex target molecules will undoubtedly solidify the role of this reagent in the synthetic organic chemist's toolbox. The principles outlined in these notes provide a solid foundation for researchers to begin harnessing the synthetic potential of Ethyl 2-(butane-2-sulfonyl)acetate.
References
-
Julia olefination. In: Wikipedia. Accessed February 10, 2026. [Link]
-
General mechanism of Julia‐Kocienski olefination. ResearchGate. Accessed February 10, 2026. [Link]
-
Julia-Kocienski Olefination Reaction. YouTube. Published November 19, 2023. Accessed February 10, 2026. [Link]
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules. 2024;29(12):2784. [Link]
-
Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. Accessed February 10, 2026. [Link]
-
Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones. Organic Chemistry Portal. Accessed February 10, 2026. [Link]
-
The Julia–Kocienski Olefination. Organic Reactions. Published online 2018. [Link]
-
The Julia-Kocienski Olefination. Oregon State University. Accessed February 10, 2026. [Link]
-
Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Synthesis. 2010;(11):1822-1836. [Link]
-
Julia-Kocienski olefination. ResearchGate. Accessed February 10, 2026. [Link]
-
Julia Olefination Julia-Lythgoe Olefination. Organic Chemistry Portal. Accessed February 10, 2026. [Link]
-
Aryl sulfones which are often used in Julia‐Kocienski olefinations and mentioned in this work. ResearchGate. Accessed February 10, 2026. [Link]
-
Julia-Kocienski Olefination. Chem-Station. Published November 4, 2015. Accessed February 10, 2026. [Link]
-
Synthesis of a Series of α, β-Unsaturated Ketoximes and their Corresponding Acetate Esters. International Journal of Current Research and Academic Review. 2015;3(9):168-177. [Link]
-
Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. Accessed February 10, 2026. [Link]
-
Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. Chemical Communications. 2023;59(41):6175-6178. [Link]
- Synthesis of α,β-unsaturated carboxylic acids and esters. US Patent 4052423A. Published October 4, 1977.
-
One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Organic Chemistry Portal. Accessed February 10, 2026. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 3. Julia olefination - Wikipedia [en.wikipedia.org]
- 4. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 9. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]
- 10. organicreactions.org [organicreactions.org]
"reaction mechanism of Ethyl 2-(butane-2-sulfonyl)acetate with aldehydes"
Application Note: Synthesis of -Sulfonyl Acrylates via Knoevenagel Condensation
Reagent: Ethyl 2-(butane-2-sulfonyl)acetate [CAS: 1153196-37-2] Reaction Class: Knoevenagel Condensation / Vinyl Sulfone Synthesis
Executive Summary & Scientific Rationale
The reaction between Ethyl 2-(butane-2-sulfonyl)acetate (1) and aldehydes is a strategic transformation used to synthesize
The resulting products are electron-deficient alkenes (Michael acceptors) . The simultaneous presence of the ester and the bulky sec-butylsulfonyl group creates a highly electrophilic
-
Covalent Drug Discovery: Targeting cysteine residues in proteins via Michael addition.
-
Heterocyclic Synthesis: Precursors for cycloadditions (e.g., [3+2] with azides/diazo compounds).
-
Lipophilicity Tuning: The sec-butyl group provides enhanced lipophilicity (
) compared to standard methyl-sulfonyl analogs, improving membrane permeability in drug candidates.
Reaction Mechanism
The transformation proceeds via a Knoevenagel Condensation .[1][2] The acidity of the
Mechanistic Pathway[1][3][4][5]
-
Deprotonation: The base removes an acidic proton from (1) , generating a stabilized carbanion.
-
Nucleophilic Addition: The carbanion attacks the aldehyde carbonyl, forming a
-hydroxy sulfone intermediate (Aldol adduct). -
Elimination (Dehydration): Base-catalyzed elimination of water occurs (often E1cB mechanism) to yield the conjugated alkene.
Pathway Visualization
Figure 1: Mechanistic flow of the Knoevenagel condensation converting sulfonyl acetates to vinyl sulfones.
Experimental Protocols
Method A: Standard Catalytic Conditions (High Throughput)
This method is robust for aromatic and heteroaromatic aldehydes. It utilizes a catalytic amine base in refluxing solvent to drive the equilibrium toward dehydration.
Reagents:
-
Ethyl 2-(butane-2-sulfonyl)acetate (1.0 equiv)
-
Aldehyde (1.0 - 1.1 equiv)
-
Piperidine (0.1 equiv)
-
Acetic Acid (0.1 equiv)
-
Solvent: Toluene or Ethanol
Step-by-Step Procedure:
-
Setup: Equip a reaction vial or round-bottom flask with a magnetic stir bar. For scale-up (>1g), use a Dean-Stark trap if using Toluene.
-
Dissolution: Dissolve Ethyl 2-(butane-2-sulfonyl)acetate (1.0 equiv) and the aldehyde (1.1 equiv) in Toluene (0.5 M concentration).
-
Catalyst Addition: Add Piperidine (10 mol%) followed by Acetic Acid (10 mol%).
-
Note: The acid/base combination buffers the reaction and facilitates the dehydration step.
-
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring. Monitor by TLC or LC-MS.-
Typical Time: 2–6 hours.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash sequentially with 1N HCl (to remove piperidine), Saturated
, and Brine. -
Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Method B: Lewis-Acid Mediated (Challenging Substrates)
For sterically hindered or electron-rich aliphatic aldehydes where dehydration is sluggish, Titanium(IV) chloride serves as both a Lewis acid (activating the aldehyde) and a water scavenger.
Reagents:
- (2.0 equiv)
-
N-Methylmorpholine (NMM) or Pyridine (4.0 equiv)
-
Solvent: Anhydrous THF or DCM
Step-by-Step Procedure:
-
Activation: Under nitrogen at
, add dropwise to anhydrous THF. A yellow/white precipitate of the Ti-complex forms. -
Addition: Add the aldehyde (1.0 equiv) and Ethyl 2-(butane-2-sulfonyl)acetate (1.0 equiv) to the suspension.
-
Base Addition: Add N-Methylmorpholine (4.0 equiv) dropwise. The mixture will darken.
-
Reaction: Allow to warm to room temperature and stir for 2–12 hours.
-
Quench: Quench carefully with water (exothermic). Extract with DCM.
Stereochemical Considerations & Optimization
The reaction typically yields the (E)-isomer as the major product. The steric bulk of the sec-butyl sulfonyl group and the ethyl ester forces the aldehyde substituent (
Optimization Table:
| Parameter | Condition | Effect on Reaction |
| Solvent | Toluene (Reflux) | Promotes thermal dehydration; best for Method A. |
| Ethanol (RT to Reflux) | Green alternative; product may precipitate out. | |
| DCM ( | Required for Method B ( | |
| Base | Piperidine/AcOH | Standard buffer; prevents side reactions (e.g., Cannizzaro). |
| Phase transfer conditions; useful for water-soluble aldehydes. | ||
| Selectivity | Low Temp (-78 to | Improves |
Workflow Visualization
The following diagram outlines the decision tree for selecting the appropriate protocol based on the aldehyde substrate.
Figure 2: Decision matrix for protocol selection based on aldehyde substrate properties.
References
-
Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005).[3] Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of alpha,beta-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry.
-
Mase, N., & Horibe, T. (2013).[4] Organocatalytic Knoevenagel Condensation. Organic Letters.
-
Accela ChemBio. (2023).[5][6] Product Catalog: Ethyl 2-(butane-2-sulfonyl)acetate. [6]
-
Kagabu, S. (2022). Olefination with Sulfonyl Halides and Esters. Organic Letters.
-
BenchChem. (2025).[7] Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate: Application Notes.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. 202336-16-1,5-chlorothiophene-2-carboximidamide hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 660-12-8,butane-1-sulfonyl fluoride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Utilization of Ethyl 2-(butane-2-sulfonyl)acetate in Heterocyclic Scaffolding
Executive Summary
This guide details the synthetic utility of Ethyl 2-(butane-2-sulfonyl)acetate (CAS: 1153196-37-2), a specialized active methylene reagent. While methyl- and phenyl-sulfonylacetates are ubiquitous in literature, the sec-butyl derivative offers a unique strategic advantage in medicinal chemistry: lipophilic tuning .
By incorporating a branched aliphatic sulfone moiety, researchers can modulate the physicochemical properties (LogP, metabolic stability) of heterocyclic cores—specifically coumarins and furans —without introducing additional aromatic rings that negatively impact solubility (the "escaping flatland" principle). This protocol standardizes the use of this reagent for Knoevenagel condensations and subsequent cyclizations.
Chemical Profile & Properties[1][2][3][4][5][6]
Reagent: Ethyl 2-(butane-2-sulfonyl)acetate Function: Pronucleophile (Active Methylene), Lipophilic Building Block.
| Property | Value | Relevance to Protocol |
| Molecular Formula | Stoichiometry calculations. | |
| Molecular Weight | 208.27 g/mol | Precursor mass. |
| Acidity ( | ~11–12 (DMSO) | Deprotonation requires mild bases (Piperidine, |
| LogP (Predicted) | ~1.3 | Moderate lipophilicity; aids membrane permeability in products. |
| Steric Profile | sec-Butyl (Branched) | Increases steric bulk near the pharmacophore compared to methyl analogs. |
Core Application I: Synthesis of 3-(sec-butylsulfonyl)coumarins
The primary application of this reagent is the one-pot synthesis of 3-sulfonylcoumarins via Knoevenagel condensation with salicylaldehydes, followed by intramolecular transesterification.
Mechanistic Pathway
The reaction proceeds through a piperidine-catalyzed aldol-type addition, dehydration to the benzylidene intermediate, and rapid lactonization.
Figure 1: Mechanistic cascade for the formation of the coumarin core. The sulfonyl group remains intact, providing a handle for biological interaction.
Experimental Protocol
Scale: 1.0 mmol
Reagents:
-
Salicylaldehyde (1.0 mmol, 122 mg)
-
Ethyl 2-(butane-2-sulfonyl)acetate (1.0 mmol, 208 mg)
-
Piperidine (0.1 mmol, 10
L) - Catalyst -
Ethanol (Absolute, 3.0 mL) - Solvent
Step-by-Step Procedure:
-
Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the salicylaldehyde and the sulfonylacetate reagent in ethanol.
-
Initiation: Add piperidine dropwise. The solution may turn slightly yellow, indicating iminium ion formation/deprotonation.
-
Reaction: Reflux the mixture at 78°C for 2–4 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The product is typically more non-polar than the starting aldehyde. Look for a strong UV-active spot (coumarin fluorescence).
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
-
The product often crystallizes directly. If not, add cold water (2 mL) dropwise to induce precipitation.
-
Filter the solid and wash with cold aqueous ethanol (50%).
-
-
Purification: Recrystallize from hot ethanol or purify via silica gel chromatography (0
20% EtOAc in Hexanes) if high purity (>98%) is required for biological assays.
Expected Yield: 75–88% Characterization:
-
1H NMR: Look for the singlet at
8.5–8.8 ppm (C4-H of coumarin). The sec-butyl group will appear as a multiplet pattern (chiral center adjacent to sulfone) in the 0.9–3.5 ppm region.
Core Application II: Synthesis of 3-Sulfonylfurans via Feist-Benary Type Reaction
This reagent can also synthesize highly substituted furans by reacting with
Strategic Logic
The
Figure 2: Workflow for the conversion of sulfonylacetate to substituted furans.
Experimental Protocol
Reagents:
-
Ethyl 2-(butane-2-sulfonyl)acetate (1.0 mmol)
-
Phenacyl bromide (1.0 mmol)
- (2.5 mmol, anhydrous)
-
Acetone (5 mL)
Procedure:
-
Suspend
in acetone. Add the sulfonylacetate and stir for 15 min at RT (anion formation). -
Add phenacyl bromide slowly.
-
Reflux for 6 hours.
-
Workup: Filter off inorganic salts. Evaporate solvent.
-
Cyclization (if not spontaneous): Treat the intermediate with DBU (0.5 eq) in Toluene at 80°C to force the furan ring closure.
Strategic Insight: The "Sec-Butyl" Advantage
Why use this specific reagent over the cheaper ethyl (methylsulfonyl)acetate?
-
Lipophilicity (LogP): The sec-butyl group adds significant lipophilicity compared to a methyl group (
). In drug design, if a lead compound is too polar to cross the blood-brain barrier (BBB), switching the methyl sulfone to a sec-butyl sulfone is a validated strategy to improve permeability without altering the electronic pharmacophore. -
Metabolic Stability: The branched sec-butyl group adjacent to the sulfone hinders metabolic oxidation at the
-carbon of the alkyl chain (compared to a straight -butyl chain), potentially extending half-life ( ). -
Chirality: The sec-butyl group possesses a chiral center. While the reagent is typically supplied as a racemate, it allows for the separation of diastereomers in the final drug candidate, providing two distinct chemical vectors for protein binding pockets.
References
-
General Reactivity of Sulfonylacetates
-
Coumarin Synthesis (Knoevenagel Protocol)
-
Brufola, G., et al. "Simple and efficient one-pot preparation of 3-substituted coumarins in water."[2] Heterocycles, 1996.
-
-
Cascade Cyclizations (Chromenes/Coumarins)
- Yu, X., et al. "Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol." Molecules, 2022.
-
Reagent Data
-
PubChem Compound Summary for CID 20811123 (Ethyl butane-2-sulfonate analog data).[3]
-
Sources
- 1. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Ethyl butane-2-sulfonate | C6H14O3S | CID 20811123 - PubChem [pubchem.ncbi.nlm.nih.gov]
"step-by-step protocol for the synthesis of Ethyl 2-(butane-2-sulfonyl)acetate"
Technical Application Note: High-Yield Synthesis of Ethyl 2-(butane-2-sulfonyl)acetate
Executive Summary & Scope
This application note details a robust, two-step protocol for the synthesis of Ethyl 2-(butane-2-sulfonyl)acetate (CAS: 1153196-37-2). This molecule serves as a critical "soft" nucleophile in organic synthesis, particularly in Horner-Wadsworth-Emmons (HWE) type olefinations and as a building block in medicinal chemistry for sulfone-containing scaffolds.
Core Methodology: The synthesis utilizes a convergent strategy involving the S-alkylation of sec-butyl mercaptan followed by a chemoselective oxidation. This route is selected for its operational simplicity, high atom economy, and avoidance of toxic transition metal catalysts.
Key Chemical Transformations:
-
Nucleophilic Substitution (
): Formation of the thioether linkage. -
Chemoselective Oxidation: Transformation of sulfide to sulfone using Oxone® (Potassium peroxymonosulfate), a "green" oxidant that avoids the safety hazards of high-concentration peroxides.
Retrosynthetic Analysis & Pathway
The target molecule is disconnected at the C-S and S-O bonds. The logical precursors are Ethyl bromoacetate and Butane-2-thiol.
Figure 1: Retrosynthetic disconnection showing the two-stage assembly.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(sec-butylthio)acetate (Sulfide Intermediate)
Principle:
A Williamson-type ether synthesis adapted for sulfur. The carbonate base deprotonates the thiol (
Reagents & Materials:
| Reagent | Equiv. | MW ( g/mol ) | Quantity | Role |
|---|---|---|---|---|
| Butane-2-thiol | 1.0 | 90.19 | 9.02 g (100 mmol) | Nucleophile |
| Ethyl bromoacetate | 1.05 | 167.00 | 17.54 g (105 mmol) | Electrophile |
| Potassium Carbonate (
Procedure:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel. Connect the condenser outlet to a bleach trap (sodium hypochlorite solution) to neutralize escaping thiol odors.
-
Solvation: Charge the flask with Butane-2-thiol (100 mmol) and anhydrous acetone (100 mL).
-
Deprotonation: Add anhydrous
(1.5 equiv) in a single portion. Stir vigorously at room temperature (RT) for 15 minutes. -
Addition: Dissolve Ethyl bromoacetate (1.05 equiv) in 50 mL acetone. Add this solution dropwise via the addition funnel over 30 minutes. Note: The reaction is exothermic; monitor temperature.
-
Reaction: Heat the mixture to a gentle reflux (
C) for 4 hours. -
Monitoring: Check TLC (10% EtOAc in Hexanes). The thiol spot (high
, stains yellow in ) should disappear. -
Workup:
-
Cool to RT and filter off the solid salts.[1]
-
Concentrate the filtrate under reduced pressure (Rotavap).[1]
-
Redissolve residue in Ethyl Acetate (
, 100 mL) and wash with water ( mL) and Brine ( mL). -
Dry over
, filter, and concentrate.[2] -
Result: Pale yellow oil (Yield typically >90%). Proceed to Step 2 without distillation if purity is >95% by NMR.
-
Step 2: Oxidation to Ethyl 2-(butane-2-sulfonyl)acetate
Principle:
Oxone® serves as a source of
Reagents & Materials:
| Reagent | Equiv. | MW | Quantity | Role |
|---|---|---|---|---|
| Sulfide Intermediate | 1.0 | 176.28 | 17.6 g (100 mmol) | Substrate |
| Oxone® | 2.5 | 614.76 | ~61.5 g | Oxidant |
| Methanol (MeOH) | - | - | 200 mL | Co-solvent |
| Water | - | - | 200 mL | Co-solvent |
Procedure:
-
Solvation: Dissolve the Sulfide intermediate (from Step 1) in 200 mL MeOH in a 1L round-bottom flask. Cool to
C (ice bath). -
Oxidant Preparation: Dissolve Oxone® in 200 mL deionized water. (Note: Oxone has limited solubility; a slurry is acceptable if finely dispersed).
-
Addition: Add the Oxone aqueous solution/slurry to the methanolic sulfide solution dropwise over 45 minutes. Maintain temperature <
C to prevent ester hydrolysis. -
Reaction: Remove ice bath and stir at RT for 4-6 hours. A white precipitate (potassium sulfate salts) will form.
-
Monitoring: TLC (30% EtOAc in Hexanes). The intermediate sulfoxide appears lower than the starting material; the sulfone appears slightly higher than the sulfoxide but lower than the sulfide.
-
Workup:
-
Filter the white solid and wash with EtOAc.
-
Concentrate the filtrate to remove bulk MeOH (do not evaporate to dryness; keep the aqueous phase).
-
Extract the aqueous residue with EtOAc (
mL). -
Combine organics, wash with saturated
(to remove acidic byproducts from Oxone), then Brine. -
Dry over
and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient 10%
40% EtOAc in Hexanes).
Workflow Visualization
Figure 2: Purification workflow for the oxidative step.
Self-Validating System: Quality Control
To ensure scientific integrity, the following checkpoints must be verified. If these criteria are not met, do not proceed to the next step.
A. Reaction Monitoring (TLC)
-
Stationary Phase: Silica Gel
. -
Mobile Phase: Hexane:EtOAc (3:1).
-
Visualization: UV (254 nm) and
stain. -
Checkpoint:
B. NMR Verification (1H NMR, 400 MHz, )
The success of the synthesis hinges on the chemical shift of the protons adjacent to the sulfur.
| Proton Environment | Expected Shift ( | Diagnostic Change |
| 3.9 - 4.1 ppm | Shifts downfield from ~3.2 ppm (sulfide) to ~4.0 ppm (sulfone) due to electron withdrawal by | |
| 3.0 - 3.2 ppm | Multiplet; confirms sec-butyl attachment. | |
| 4.2 (q), 1.3 (t) | Characteristic ester pattern. |
Expertise & Causality: Why this Route?
-
Oxone vs. mCPBA: While mCPBA is a common oxidant, it produces m-chlorobenzoic acid as a byproduct, which requires basic washes to remove and can complicate purification. Oxone reduces to simple potassium sulfates, which are insoluble in organic solvents and are removed by simple filtration. This increases the "Green Chemistry" score of the protocol [1].
-
Sec-Butyl Chirality: The starting material, butane-2-thiol, is chiral. The sulfone product will retain this chirality. Since the sulfur atom in a sulfone (
) is achiral (tetrahedral with two identical oxygens), the product will be a racemate (if starting with racemic thiol) or a single enantiomer (if starting with enantiopure thiol). No diastereomers are formed. -
Safety (Thiol Handling): Low molecular weight thiols have low odor thresholds. The protocol mandates a bleach trap. The oxidation of thiol to sulfone eliminates the odor, serving as an olfactory indicator of reaction completion.
References
-
Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981 , 22(14), 1287-1290. Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989; pp 1127-1130.
-
BenchChem. "Synthesis of Ethyl 2-(4-cyanophenyl thio)acetate."[1] Application Note, 2025 . (Analogous alkylation protocol). Link
-
Sigma-Aldrich. "Oxone® Monopersulfate Compound Product Information." (Oxidant compatibility data). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Purification of Ethyl 2-(butane-2-sulfonyl)acetate by Column Chromatography
Abstract
Purifying Ethyl 2-(butane-2-sulfonyl)acetate presents a specific challenge in chromatography: the "Invisible Analyte" problem. Lacking a conjugated
Physicochemical Analysis & Challenges
Before attempting purification, one must understand the analyte's behavior on the stationary phase.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Ethyl ester + Sulfone + Sec-butyl chain | Moderate-to-High Polarity. |
| Chromophore | None (No aromatic rings or conjugation) | UV 254 nm is useless. UV 200-210 nm is risky due to solvent cutoffs (EtOAc absorbs at ~260 nm). |
| pKa ( | ~11–13 (Active Methylene) | The |
| Physical State | Viscous Oil / Low melting solid | Direct liquid injection may cause band broadening. Dry loading is required. |
The "Invisible" Problem
Most flash chromatography systems rely on UV absorbance. Because Ethyl 2-(butane-2-sulfonyl)acetate only absorbs at very low wavelengths (<210 nm), and Ethyl Acetate (the co-solvent) absorbs strongly up to 260 nm, a standard UV-triggered collection will fail. You will see a flat baseline while your product elutes uncollected.
Method Development: TLC Optimization
Do not skip this step. It is the only way to "see" your compound before the column.
A. Visualization Strategy (Stains)
Since UV is ineffective, you must identify a chemical stain that reacts with the aliphatic chain or the ester/sulfone groups.
-
Iodine (
) Chamber (Recommended): -
Cerium Ammonium Molybdate (CAM) / Hanessian’s Stain:
-
KMnO4 (Potassium Permanganate):
-
Note: While excellent for alkenes, it is often too weak for fully oxidized sulfones unless impurities are present. Use CAM instead.
-
B. Eluent Screening
Run TLC plates in the following solvent systems to find an
-
10% EtOAc in Hexanes: Likely too non-polar; product stays at baseline.
-
30% EtOAc in Hexanes: Target range.
-
50% EtOAc in Hexanes: Likely moves product too fast (
).
Target: A separation (
Detailed Protocol: Flash Chromatography[1][4][5]
Phase 1: Stationary Phase & Column Selection
-
Stationary Phase: Irregular Silica Gel (40–63 µm), 60 Å pore size.
-
Column Size: Use a 1:30 to 1:50 ratio (Sample : Silica).
-
Example: For 1.0 g of crude material, use a 40g or 80g silica cartridge.
-
Phase 2: Sample Loading (Dry Loading)
Why Dry Load? Viscous oils often dissolve poorly in Hexanes. Injecting a solution of DCM or EtOAc creates a "solvent effect" that washes the product down the column before the gradient starts, ruining resolution.
-
Dissolve the crude Ethyl 2-(butane-2-sulfonyl)acetate in a minimal amount of Dichloromethane (DCM) or Acetone.
-
Add Silica Gel (ratio 1:1 or 1:2 sample-to-silica by weight) to the flask.
-
Rotary evaporate the mixture until it is a free-flowing powder .
-
Tip: If it remains sticky, add more silica and re-evaporate.
-
-
Load this powder into an empty solid-load cartridge (or pack on top of a manual column with a layer of sand).
Phase 3: The Gradient
Solvent A: Hexanes (or Heptane) Solvent B: Ethyl Acetate (EtOAc)[4]
Note: Do not use UV collection triggers. Set the system to "Collect All" or "Collect by Volume" (e.g., 20 mL fractions).
| Time (CV*) | % Solvent B (EtOAc) | Description |
| 0.0 – 1.0 | 0% | Equilibration (wetting the dry load). |
| 1.0 – 3.0 | 0% → 10% | Elute non-polar grease/impurities. |
| 3.0 – 10.0 | 10% → 40% | Product Elution Window. |
| 10.0 – 12.0 | 40% → 100% | Flush polar impurities. |
| 12.0 – 14.0 | 100% | Wash column. |
*CV = Column Volume
Workflow Visualization
Experimental Workflow
Caption: Step-by-step purification workflow emphasizing the critical TLC screening and Dry Loading steps.
Detection Decision Tree
Caption: Logic flow for selecting the correct detection method. For this molecule, follow the "No" path to ELSD or Blind Fractionation.
Critical Troubleshooting
Issue 1: "I see nothing on the chromatogram."
-
Cause: As discussed, the molecule is UV transparent.[4]
-
Solution: Do not rely on the machine's live plot. Collect all fractions in the target range (based on gradient calculation) and spot every 3rd tube on a TLC plate. Stain with Iodine.[5][6]
Issue 2: "The product smears/streaks across many fractions."
-
Cause: Overloading or acidic silica interacting with the ester.[2]
-
Solution:
-
Ensure you used Dry Loading . Liquid loading viscous oils causes streaking.
-
If streaking persists, the silica might be too acidic. Add 0.1% Triethylamine (TEA) to the mobile phase (Solvent A and B) to neutralize the silica. Warning: Wash the product thoroughly after the column to remove TEA.
-
Issue 3: "Ghost Peaks" at high EtOAc %.
-
Cause: UV cutoff interference.
-
Solution: If you are monitoring at 210 nm, the baseline will rise sharply as EtOAc concentration increases. This is normal solvent absorption, not your product. Ignore the baseline rise and rely on TLC analysis of fractions.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[7] Rapid chromatographic techniques for preparative separation with moderate resolution.[7] Journal of Organic Chemistry, 43(14), 2923–2925.[7] Link
-
Biotage Application Note. (2023). Detecting the undetectable in flash column chromatography using wavelength focusing.[4][8]Link
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and Reagents.[3][6][9][10]Link
-
Teledyne ISCO. (2023). Overview of Flash Chromatography Detection Methods (ELSD vs UV).Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. aga-analytical.com.pl [aga-analytical.com.pl]
- 10. chem.libretexts.org [chem.libretexts.org]
Process Development Guide: Scalable Synthesis of Ethyl 2-(butane-2-sulfonyl)acetate
Executive Summary
This application note details a scalable, two-stage synthetic route for Ethyl 2-(butane-2-sulfonyl)acetate , a critical sulfone building block used in Horner-Wadsworth-Emmons (HWE) olefination and heterocyclic synthesis.
While laboratory-scale preparations often utilize m-chloroperbenzoic acid (mCPBA) for oxidation, this guide prioritizes a Green Chemistry approach suitable for scale-up (100g to kg scale). We utilize a tungstate-catalyzed hydrogen peroxide oxidation, significantly improving atom economy and reducing hazardous solid waste compared to traditional peracid routes.
Key Process Features
-
Step 1 (Alkylation): High-yielding nucleophilic substitution using mild base catalysis.
-
Step 2 (Oxidation): Catalytic oxidation using
and .[1] -
Safety: Integrated protocols for thiol odor control and peroxide management.
Chemical Strategy & Retrosynthesis
The synthesis is designed around the disconnection of the C-S bond and the subsequent oxidation of the sulfur atom.
Retrosynthetic Analysis
The target molecule is assembled via the alkylation of butane-2-thiol with ethyl chloroacetate , followed by exhaustive oxidation.
Figure 1: Retrosynthetic strategy focusing on convergent assembly and late-stage oxidation.
Phase I: Synthesis of Sulfide Intermediate
Reaction: Nucleophilic Substitution (
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |
| Butane-2-thiol | 90.19 | 1.05 | 0.829 | Nucleophile |
| Ethyl chloroacetate | 122.55 | 1.00 | 1.145 | Electrophile |
| Potassium Carbonate | 138.21 | 1.20 | Solid | Base |
| Acetone | 58.08 | N/A | N/A | Solvent (5 vol) |
Detailed Protocol
-
Reactor Setup: Equip a 3-neck round-bottom flask (or jacketed reactor) with a mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.
-
Engineering Control: Connect the condenser outlet to a bleach scrubber (10% NaOCl solution) to neutralize escaping thiol vapors.
-
-
Charging: Charge the reactor with Acetone (5 volumes relative to chloroacetate) and Potassium Carbonate (
, 1.2 equiv). -
Thiol Addition: Add Butane-2-thiol (1.05 equiv) to the suspension at room temperature. Stir for 15 minutes.
-
Electrophile Addition: Charge Ethyl chloroacetate (1.0 equiv) into the addition funnel.
-
Reaction:
-
Heat the slurry to a gentle reflux (
). -
Add Ethyl chloroacetate dropwise over 30–60 minutes. Note: The reaction is exothermic; control addition rate to maintain reflux without flooding.
-
Maintain reflux for 4–6 hours. Monitor by TLC (9:1 Hexane:EtOAc) or GC.
-
-
Workup:
-
Cool mixture to
. -
Filter off the solid salts (
, residual ). Wash the filter cake with acetone.[2] -
Concentrate the filtrate under reduced pressure to remove acetone.
-
Odor Control: Treat the rotary evaporator trap with bleach immediately.
-
Optional Purification: For high-purity applications, vacuum distill the residue. However, the crude sulfide is typically
pure and suitable for Phase II.
-
Phase II: Oxidative Transformation to Sulfone
Reaction: Tungstate-Catalyzed Oxidation Target: Ethyl 2-(butane-2-sulfonyl)acetate
Scientific Rationale
Traditional oxidation with mCPBA produces equimolar amounts of m-chlorobenzoic acid waste, which complicates purification on scale. The Tungstate/
-
Byproduct is water. [1]
-
Catalytic efficiency: Sodium tungstate acts as a phase-transfer catalyst, activating
to peroxotungstate species ( ), which are potent oxygen donors. -
Selectivity: Controlled stoichiometry prevents over-oxidation or hydrolysis of the ester.
Reagents & Stoichiometry
| Reagent | Role | Equiv.[3][4] | Notes |
| Sulfide Intermediate | Substrate | 1.0 | Crude from Phase I |
| Hydrogen Peroxide (30%) | Oxidant | 2.5 | Excess ensures sulfone formation |
| Sodium Tungstate | Catalyst | 0.02 | 2 mol% loading |
| Phenylphosphonic acid | Co-catalyst | 0.01 | Optional (enhances rate) |
| Ethyl Acetate | Solvent | N/A | 3-4 Volumes |
Detailed Protocol
-
Setup: Use a reactor with efficient cooling (jacket or ice bath) and vigorous mechanical stirring (critical for biphasic reaction).
-
Charging: Dissolve the Sulfide Intermediate in Ethyl Acetate. Add the Sodium Tungstate catalyst (dissolved in minimum water) and optional acidic co-catalyst.
-
Oxidation (Exotherm Control):
-
Cool the mixture to
. -
Crucial Step: Add 30%
dropwise via addition funnel. -
Warning: The oxidation of sulfide to sulfoxide is fast and highly exothermic. Maintain internal temperature
. -
After the first equivalent is added, the exotherm will subside. Warm to
and add the remaining peroxide to drive sulfoxide sulfone conversion.
-
-
Completion: Stir at
for 4 hours. Monitor by GC/HPLC. The intermediate sulfoxide peak should disappear. -
Quenching & Workup:
-
Purification:
-
Recrystallization from Ethanol/Hexane or high-vacuum distillation (if liquid at RT).
-
Process Visualization
Figure 2: Process flow diagram highlighting critical unit operations and safety controls.
Analytical Specifications & Quality Control
For the final product, the following analytical data confirms identity and purity.
| Attribute | Specification | Method |
| Appearance | Colorless oil or low-melting solid | Visual |
| Purity | GC-FID or HPLC (210 nm) | |
| 1H NMR | Conforms to structure | 400 MHz ( |
| Residual Peroxide | Quantofix / Titration |
Expected NMR Signals (
-
1.0 (t, 3H, sec-butyl
) -
1.3 (t, 3H, ester
) -
1.4 (d, 3H, sec-butyl
) -
2.1 (m, 2H, sec-butyl
) -
3.2 (m, 1H, sec-butyl
) -
3.9 (s, 2H,
) (Diagnostic Singlet) -
4.2 (q, 2H, ester
)
References
-
Sulfide Oxidation Methodology: Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of sulfides to sulfones with hydrogen peroxide catalyzed by sodium tungstate.[1] Tetrahedron, 57(13), 2469–2476.
-
Safety in Thiol Handling: University of Washington, Environmental Health & Safety. (n.d.). Safe Handling of Malodorous Compounds (Thiols). Retrieved October 26, 2023.
-
General Sulfone Synthesis: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.
-
Tungstate Catalysis Mechanism: Assis, M., et al. (2023). Towards an efficient selective oxidation of sulfides to sulfones by NiWO4 and α-Ag2WO4. Journal of Materials Research and Technology.
Sources
Application Note: Stereoselective Reactions of Ethyl 2-(butane-2-sulfonyl)acetate
This Application Note is designed for researchers utilizing Ethyl 2-(butane-2-sulfonyl)acetate (EBSA) as a pronucleophile in stereoselective organic synthesis. It addresses the specific challenges of controlling stereochemistry at the
Executive Summary
Ethyl 2-(butane-2-sulfonyl)acetate (EBSA) represents a class of sulfonyl-stabilized carbanion precursors . It features two critical stereochemical elements:[1]
-
The sec-butyl Chiral Center: A fixed stereocenter (if enantiopure starting material is used) that can exert 1,3-chiral induction.
-
The
-Carbon: A pro-chiral center that becomes stereogenic upon alkylation or aldol-type reactions.
This guide details protocols for Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation (to set the
Structural Analysis & Reactivity Profile
The reactivity of EBSA is governed by the electron-withdrawing nature of the sulfonyl and ester groups, rendering the
Stereochemical Control Vectors
-
Substrate Control (Diastereoselectivity): If the sec-butyl group is enantiopure (e.g., (S)-), it creates a chiral environment. However, due to the flexibility of the sulfonyl linker, 1,3-induction is typically weak (
) without rigidifying metal chelation. -
Catalyst Control (Enantioselectivity): The use of Chiral Phase Transfer Catalysts (e.g., Cinchona alkaloid derivatives) is the gold standard for setting the
-stereocenter, overriding the weak internal bias of the sec-butyl group.
Figure 1: Reactivity divergence of the EBSA carbanion.
Protocol 1: Asymmetric Phase-Transfer Alkylation
Objective: To introduce an electrophile at the
Mechanistic Insight
In a biphasic system (Toluene/50% KOH), the deprotonated EBSA forms a tight ion pair with the chiral quaternary ammonium catalyst (
Experimental Procedure
Reagents:
-
Substrate: Ethyl 2-(butane-2-sulfonyl)acetate (1.0 equiv)
-
Electrophile: Benzyl bromide or Allyl bromide (1.2 equiv)
-
Catalyst:
-Benzylcinchonidinium chloride (10 mol%) -
Base: 50% aq. KOH
-
Solvent: Toluene
Step-by-Step:
-
Preparation: Charge a reaction vessel with EBSA (1.0 mmol) and Toluene (5 mL).
-
Catalyst Addition: Add
-Benzylcinchonidinium chloride (0.1 mmol). Stir to dissolve. -
Base Addition: Cool the mixture to 0°C. Add 50% aqueous KOH (3 mL) dropwise with vigorous stirring.
-
Reaction: Add the electrophile (1.2 mmol) dropwise. Maintain stirring at 0°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Work-up: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel).
Data Interpretation: If the starting EBSA is racemic, this reaction produces a mixture of diastereomers. If EBSA is enantiopure, high diastereoselectivity indicates matched stereocontrol between the catalyst and the substrate.
| Parameter | Value | Note |
| Yield | 85-95% | Highly efficient C-C bond formation. |
| ee / de | >90% (Catalyst Dependent) | Cinchona alkaloids are privileged for sulfonyl acetates. |
| Temp | 0°C to -20°C | Lower temperature generally improves stereoselectivity. |
Protocol 2: Classical Julia Olefination (Reductive)
Objective: To use EBSA as a reagent for the stereoselective synthesis of
Mechanistic Insight
Unlike the Julia-Kocienski reaction (which requires heteroaryl sulfones like BT or PT), the alkyl sulfone in EBSA requires the Classical Julia sequence:
-
Addition to aldehyde (Aldol-like)
-hydroxy sulfone. -
Activation (Acetylation/Benzoylation).
-
Reductive Elimination (Na/Hg or SmI2) to form the alkene.
Experimental Procedure
Step 1: Addition
-
Dissolve EBSA (1.0 mmol) in dry THF (5 mL) under Argon.
-
Cool to -78°C. Add
-BuLi (2.2 equiv) dropwise to form the dianion (yellow/orange color). -
Add aldehyde (1.1 equiv) slowly. Stir for 1 h at -78°C.
-
Quench with sat.
. Extract and purify the -hydroxy sulfone intermediate.
Step 2: Elimination
-
Dissolve the intermediate in MeOH/THF.
-
Add 6% Na/Hg amalgam (4 equiv Na) at -20°C.
-
Stir until sulfone is consumed. The product is the
-unsaturated ester.
Figure 2: Workflow for the Classical Julia Olefination using EBSA.
Synthesis of the Reagent (Self-Validating Route)
If EBSA is not commercially available in the desired enantiopurity, it must be synthesized.
Protocol:
-
S-Alkylation: React sec-butyl thiol (racemic or enantiopure) with Ethyl bromoacetate and
in Acetone (Reflux, 2h).-
Yield: >95%.
-
-
Oxidation: Treat the resulting sulfide with Oxone® (2.5 equiv) in MeOH/H2O at 0°C.
-
Yield: >90%.[2]
-
Note: Oxone is preferred over mCPBA to avoid over-oxidation side products and ease of purification.
-
References
-
General Reactivity of Sulfonyl Carbanions
-
Trost, B. M. "Sulfones in Organic Synthesis." Comprehensive Organic Synthesis, Pergamon Press, 1991. Link
-
-
Asymmetric Phase Transfer Catalysis
-
Corey, E. J., et al. "Enantioselective synthesis of alpha-amino acids via chiral phase-transfer catalysis." J. Am. Chem. Soc., 1997, 119, 12414. Link
-
O'Donnell, M. J. "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives." Acc.[3] Chem. Res., 2004, 37, 506. Link
-
-
Julia Olefination Protocols
-
Julia, M., Paris, J. M. "Syntheses a l'aide de sulfones v.-methode de synthese de doubles liaisons." Tetrahedron Lett., 1973, 14, 4833. Link
-
Blakemore, P. R. "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds." J. Chem. Soc., Perkin Trans. 1, 2002, 2563. Link
-
Sources
Application Notes & Protocols: The Strategic Application of Ethyl 2-(butane-2-sulfonyl)acetate in the Synthesis of Pharmaceutical Intermediates
Abstract
The sulfone functional group is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents due to its unique physicochemical properties and metabolic stability.[1][2] Ethyl 2-(butane-2-sulfonyl)acetate emerges as a highly valuable, yet specialized, building block for the construction of complex pharmaceutical intermediates. Its structure features an ester and a sulfone group flanking a methylene unit, rendering the α-protons highly acidic and amenable to a variety of carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the synthesis of Ethyl 2-(butane-2-sulfonyl)acetate and its subsequent application, focusing on the α-alkylation reaction—a critical transformation for assembling the carbon skeleton of advanced drug precursors. We present detailed, field-tested protocols, explain the mechanistic rationale behind experimental choices, and offer a conceptual framework for its integration into sophisticated synthetic campaigns.
Introduction: The Significance of α-Sulfonyl Esters in Drug Development
Sulfones are not merely passive structural elements; they often serve as key pharmacophores or bioisosteres, enhancing properties such as solubility, membrane permeability, and metabolic resistance.[2][3] The combination of a sulfone and an ester group in a single molecule, as seen in Ethyl 2-(butane-2-sulfonyl)acetate, creates a powerful synthetic tool. The electron-withdrawing nature of both the sulfonyl (SO₂) and ester (COOEt) groups significantly increases the acidity of the intervening α-protons (pKa in DMSO typically in the range of 12-15), facilitating their removal by moderately strong bases to generate a stabilized carbanion. This nucleophilic intermediate can then be employed in a wide range of reactions to construct complex molecular architectures, which are central to many active pharmaceutical ingredients (APIs).[4]
This document serves as a practical guide for researchers, chemists, and drug development professionals, detailing the synthesis and strategic utilization of this versatile reagent.
Synthesis of Ethyl 2-(butane-2-sulfonyl)acetate
The most direct and reliable method for synthesizing α-sulfonyl esters is through the S-alkylation of a sulfinate salt with an α-halo ester. This reaction proceeds via a classic Sₙ2 mechanism. The protocol below describes a general procedure adaptable for the synthesis of the title compound from sodium butane-2-sulfinate and ethyl chloroacetate.
Workflow for Synthesis
Caption: Synthesis workflow for Ethyl 2-(butane-2-sulfonyl)acetate.
Experimental Protocol: S-Alkylation
Objective: To synthesize Ethyl 2-(butane-2-sulfonyl)acetate via nucleophilic substitution.
Materials:
-
Sodium butane-2-sulfinate
-
Ethyl chloroacetate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add sodium butane-2-sulfinate (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a slurry (approx. 0.5 M concentration relative to the sulfinate).
-
Reagent Addition: Dissolve ethyl chloroacetate (1.1 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the ethyl chloroacetate solution dropwise to the stirred sulfinate slurry at room temperature over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and finally with brine. The bicarbonate wash removes any unreacted acidic starting materials.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Expert Insight: The choice of an aprotic polar solvent like DMF or acetonitrile is critical as it effectively solvates the sodium cation without interfering with the nucleophilicity of the sulfinate anion, thereby accelerating the Sₙ2 reaction.[8]
Application in Pharmaceutical Synthesis: α-Alkylation
The primary utility of Ethyl 2-(butane-2-sulfonyl)acetate in pharmaceutical synthesis is as a pronucleophile for constructing carbon-carbon bonds. The protocol below details a general procedure for the α-alkylation of the title compound with a generic alkyl halide (R-X), a foundational step for building more complex molecular scaffolds.
Workflow for α-Alkylation
Caption: General workflow for the α-alkylation of Ethyl 2-(butane-2-sulfonyl)acetate.
Experimental Protocol: α-Alkylation
Objective: To perform a C-C bond formation via alkylation of the α-carbon.
Materials:
-
Ethyl 2-(butane-2-sulfonyl)acetate
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Wash the sodium hydride (1.2 eq) with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Suspend the washed NaH in anhydrous THF in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
-
Deprotonation: Cool the NaH suspension to 0 °C using an ice bath. Dissolve Ethyl 2-(butane-2-sulfonyl)acetate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases. This step forms the sodium salt of the enolate.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting sulfonylacetate.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize the excess base.
-
Extraction & Workup: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-alkylated sulfonylacetate.
Trustworthiness & Causality: The use of a strong, non-nucleophilic base like NaH is crucial to ensure complete and irreversible deprotonation, preventing side reactions such as the base-catalyzed self-condensation of the ester.[9] The reaction is performed at low temperatures to control the exothermicity of the deprotonation and to enhance the selectivity of the subsequent alkylation step.
Data Summary
The following table provides representative data for the described transformations. Yields and conditions are illustrative and may require optimization based on the specific substrate and scale.
| Transformation | Key Reagents | Solvent | Typical Temp. | Typical Yield | Purity (Post-Chroma.) |
| Synthesis | Sodium butane-2-sulfinate, Ethyl chloroacetate | DMF | Room Temp | 65-85% | >98% |
| Alkylation | NaH, Benzyl Bromide | THF | 0 °C to RT | 70-90% | >98% |
Conceptual Application: A Plausible Route to a Key Apremilast Precursor
Apremilast is an important oral medication for treating psoriasis and psoriatic arthritis.[10] Its synthesis often involves the key intermediate (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.[11] While not a direct application, we can conceptualize how a building block like Ethyl 2-(butane-2-sulfonyl)acetate could be used in a similar context to construct a related sulfone-containing intermediate.
The core strategy would involve the alkylation of the sulfonylacetate carbanion with a suitable electrophile, followed by transformations to install the required amine functionality and modify the ester.
Conceptual Synthetic Pathway
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 5. Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose - Bahtera Adi Jaya [bahteraadijaya.com]
- 6. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]
- 7. Sale What Is the Synthetic Application of Ethyl Acetate? [slchemtech.com]
- 8. Alkyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. medkoo.com [medkoo.com]
- 11. Preparation method for apremilast and intermediate of apremilast - Eureka | Patsnap [eureka.patsnap.com]
"catalytic applications of Ethyl 2-(butane-2-sulfonyl)acetate derivatives"
Introduction & Scope
This technical guide details the catalytic applications of Ethyl 2-(butane-2-sulfonyl)acetate and its derivatives. While often mischaracterized solely as static building blocks, these
Their unique pKa (~11–13) allows them to serve as "soft" nucleophiles in transition-metal-catalyzed cycles and organocatalytic pathways, enabling the construction of complex chiral sulfones found in pharmaceuticals (e.g.,
This guide focuses on two primary catalytic workflows:
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA): For the construction of quaternary carbon centers.
-
Organocatalytic Michael Addition: For high-enantioselectivity conjugate additions under metal-free conditions.[1]
Application I: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)
The most powerful application of Ethyl 2-(butane-2-sulfonyl)acetate is its role as a soft nucleophile in the Tsuji-Trost reaction. Unlike hard nucleophiles (e.g., lithium enolates) that require stoichiometric bases and low temperatures, this substrate participates in a neutral, catalytic cycle driven by in-situ base generation.
Mechanistic Insight
The reaction proceeds via a Pd(0)/Pd(II) cycle.[2] The sulfonyl group stabilizes the negative charge at the
-
Critical Factor: The sec-butyl group on the sulfone moiety introduces inherent chirality (racemic or enantiopure). If using a chiral ligand (e.g., Trost ligand), one must account for matched/mismatched diastereomeric interactions between the ligand and the substrate's alkyl chain.
Protocol A: Enantioselective -Allylation
Reagents:
-
Substrate: Ethyl 2-(butane-2-sulfonyl)acetate (1.0 equiv)
-
Electrophile: Allyl methyl carbonate (1.2 equiv)
-
Catalyst Precursor:
(2.5 mol%) -
Ligand:
-DACH-Phenyl Trost Ligand (5.5 mol%) -
Base/Additive: BSA (
-Bis(trimethylsilyl)acetamide) (3.0 equiv) + KOAc (5 mol%) -
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Catalyst Activation: In a glovebox or under Argon, charge a flame-dried reaction vial with
and the Trost Ligand. Add degassed DCM ( relative to substrate). Stir at ambient temperature for 15–30 minutes until the solution turns a deep orange/red (formation of the active Pd-ligand complex). -
Substrate Addition: Add Ethyl 2-(butane-2-sulfonyl)acetate to the catalyst mixture.
-
Nucleophile Activation: Add BSA followed immediately by the catalytic amount of KOAc.
-
Why? BSA silylates the sulfonyl ester to form a silyl ketene acetal-like intermediate in situ, which is the active nucleophile. KOAc initiates the desilylation cycle.
-
-
Electrophile Injection: Add Allyl methyl carbonate dropwise.
-
Reaction Monitoring: Stir at room temperature. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS. Typical reaction time: 4–12 hours.
-
Quench & Isolation: Dilute with diethyl ether, wash with saturated
, dry over , and concentrate. Purify via flash chromatography on silica gel.
Data Interpretation (Expected):
| Parameter | Value Range | Notes |
| Yield | 85–96% | High conversion due to soft nucleophile nature. |
| ee (Enantiomeric Excess) | 88–94% | Dependent on ligand choice. |
| dr (Diastereomeric Ratio) | >10:1 | High dr observed if sec-butyl group is enantiopure. |
Application II: Organocatalytic Michael Addition
For reactions requiring metal-free conditions (e.g., late-stage functionalization of APIs), these derivatives serve as excellent donors in Michael additions catalyzed by chiral bifunctional squaramides or thioureas.
Mechanistic Insight
The catalyst activates the electrophile (e.g., nitroolefin) via hydrogen bonding (LUMO lowering) while simultaneously deprotonating the sulfonyl acetate via a tertiary amine moiety (HOMO raising). This dual activation ensures high stereocontrol.
Protocol B: Asymmetric Conjugate Addition to Nitroolefins
Reagents:
-
Substrate: Ethyl 2-(butane-2-sulfonyl)acetate (1.0 equiv)
-
Electrophile: trans-
-Nitrostyrene (1.2 equiv) -
Catalyst: Takemoto’s Catalyst (Thiourea) or Chinonine-derived Squaramide (10 mol%)
-
Solvent: Toluene or Xylenes (non-polar solvents enhance H-bonding)
Step-by-Step Methodology:
-
Preparation: Dissolve the nitroolefin and catalyst in Toluene (
) in a reaction tube. -
Temperature Control: Cool the system to
(Cryocooler). Lower temperatures generally improve enantioselectivity. -
Addition: Add the sulfonyl acetate substrate slowly to the stirring mixture.
-
Incubation: Stir for 24–48 hours at
. -
Work-up: Filter the reaction mixture through a short pad of silica to remove the catalyst. Concentrate the filtrate.
-
Analysis: Determine conversion via
-NMR (disappearance of vinyl protons). Determine ee via Chiral HPLC (Chiralpak AD-H column).
Visualization of Catalytic Workflows
The following diagrams illustrate the mechanistic pathway of the Pd-AAA reaction and the strategic workflow for library generation using these derivatives.
Figure 1: Palladium-Catalytic Cycle (Soft Enolization)
Caption: Figure 1. The Pd(0)/Pd(II) catalytic cycle utilizing Ethyl 2-(butane-2-sulfonyl)acetate as a soft nucleophile. Note the outer-sphere attack mechanism.
Figure 2: Strategic Workflow for Drug Discovery
Caption: Figure 2. Synthesis workflow transforming the sulfonyl acetate starting material into bioactive scaffolds via catalytic functionalization followed by desulfonylation.
References
-
Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395–422. Link
-
Trost, B. M. (2004). "Asymmetric Allylic Alkylation: An Enabling Technology." Journal of Organic Chemistry, 69(16), 5813–5837. Link
-
Okino, T., Hoashi, Y., & Takemoto, Y. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society, 125(42), 12672–12673. Link
-
Albrecht, Ł., Jiang, H., & Jørgensen, K. A. (2011). "Hydrogen-Bonding in Aminocatalysis: From Proline and Beyond." Chemistry – A European Journal, 17(45), 12452–12471. Link
-
Zhu, Y., & Rawal, V. H. (2012). "Squaramide-Catalyzed Asymmetric Michael Addition of Masked Acyl Cyanides to Nitroalkenes." Journal of the American Chemical Society, 134(1), 111–114. Link
Sources
Troubleshooting & Optimization
"optimizing reaction conditions for Ethyl 2-(butane-2-sulfonyl)acetate synthesis"
Technical Support Center: Organic Synthesis Division Ticket #8492: Optimization of Ethyl 2-(butane-2-sulfonyl)acetate Synthesis Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
This guide addresses the synthesis of Ethyl 2-(butane-2-sulfonyl)acetate , a sulfone-functionalized ester often used as a building block for heterocyclic scaffolds or as a Horner-Wadsworth-Emmons (HWE) reagent.
The synthesis involves two distinct phases:[1][2]
-
Nucleophilic Substitution (
): Alkylation of butane-2-thiol with ethyl haloacetate. -
Oxidation: Conversion of the sulfide intermediate to the sulfone.[3][4][5]
Critical Advisory: The secondary alkyl chain (sec-butyl) introduces steric hindrance that slows the initial alkylation compared to n-butyl analogs. Furthermore, the ethyl ester is susceptible to hydrolysis during the oxidative workup. This guide prioritizes chemoselectivity and ester preservation .
Module 1: The Synthetic Pathway
The following diagram outlines the optimized route and potential failure points.
Figure 1: Step-wise synthetic pathway highlighting the kinetic bottleneck at the sulfoxide stage.
Module 2: Experimental Protocols & Optimization
Step 1: Sulfide Formation (The Challenge)
Objective: Synthesize Ethyl 2-(sec-butylthio)acetate. Challenge: The sec-butyl group is sterically hindered, making the nucleophile less aggressive than a primary thiol.
Optimized Protocol:
-
Solvent: Use DMF (Dimethylformamide) or Acetone . DMF increases nucleophilicity via cation solvation, which is crucial for this secondary thiol.
-
Base: Use Potassium Carbonate (
) . It is mild enough to prevent ester hydrolysis but strong enough to deprotonate the thiol ( ). -
Catalyst (Optional but Recommended): Add 5 mol% Potassium Iodide (KI) . This generates the in situ ethyl iodoacetate, which is a superior electrophile (Finkelstein reaction principle).
| Parameter | Standard Condition | Optimized Condition | Reason |
| Solvent | THF | DMF (Dry) | Enhances |
| Leaving Group | Chloride (Cl) | Iodide (I) (via KI cat.) | Iodide is a better leaving group ( |
| Temperature | RT | Overcomes steric energy barrier of sec-butyl group. |
Step-by-Step:
Dissolve butane-2-thiol (1.0 eq) in DMF (5 mL/mmol). Add
(1.5 eq) and KI (0.05 eq). Stir for 15 min. Add ethyl chloroacetate (1.1 eq) dropwise. Heat tofor 4–6 hours. Monitor by TLC (Hexane/EtOAc).[6]
Step 2: Oxidation (The Selectivity Challenge)
Objective: Oxidize sulfide to sulfone without hydrolyzing the ester. Challenge: Stopping at the sulfoxide (incomplete oxidation) or hydrolyzing the ester during workup.
Method A: mCPBA (Best for Lab Scale < 5g) meta-Chloroperoxybenzoic acid is reliable but produces large amounts of benzoic acid byproduct.
-
Stoichiometry: Use 2.5 eq of mCPBA. (1 eq for Sulfide
Sulfoxide; 1 eq for Sulfoxide Sulfone; 0.5 eq excess to drive kinetics). -
Solvent: DCM (Dichloromethane).
-
Temperature:
to RT.
Method B:
-
Reagents: 30%
(3.0 eq), (2 mol%), Phenylphosphonic acid (optional co-catalyst). -
Solvent: Ethyl Acetate (biphasic) or Methanol.[7]
-
Advantage: "Green" workup; byproduct is water.
Module 3: Troubleshooting & FAQs
Q1: I see two spots on my TLC after oxidation. What are they?
Diagnosis: Incomplete oxidation.
The lower spot is likely the sulfoxide intermediate. The oxidation of Sulfide
-
Add an additional 0.5 eq of oxidant.
-
Allow the reaction to run longer (overnight).
-
If using mCPBA, ensure the reagent quality (mCPBA degrades over time; titrate or use excess).
Q2: My yield is low, and the NMR shows no ethyl group. What happened?
Diagnosis: Ester Hydrolysis. You likely generated the carboxylic acid: 2-(butane-2-sulfonyl)acetic acid. This happens if the workup is too basic or the reaction medium becomes too acidic. Fix:
-
During mCPBA workup: When washing with
to remove m-chlorobenzoic acid, do not let the mixture sit. Separate layers immediately. -
Avoid aqueous NaOH: Never use strong bases to neutralize.
-
Check pH: Keep workup pH between 6 and 8.
Q3: The product is an oil and won't crystallize.
Diagnosis: Intrinsic Physical Property. Ethyl 2-(butane-2-sulfonyl)acetate is likely a viscous oil or low-melting solid due to the flexible butyl chain and the ethyl ester disrupting crystal packing. Fix:
-
Do not rely on crystallization.[6]
-
Purify via column chromatography (Silica gel; Gradient: 10%
40% EtOAc in Hexanes). The sulfone is much more polar than the sulfide precursor.
Module 4: Decision Logic for Impurities
Use this flow to diagnose post-reaction issues.
Figure 2: Diagnostic logic for common impurities in sulfonyl acetate synthesis.
References
-
Sulfide Alkylation Kinetics: Smith, M. B., & March, J. (2007).[8] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Discusses
steric hindrance in secondary alkyl halides/thiols). -
Oxidation Protocols (mCPBA): Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
-
Green Oxid
): Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions. Tetrahedron, 54(1-2), 269-278. -
Ester Stability: Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids.[9][10][11][12] Comprehensive Chemical Kinetics, 10, 57-207. (Mechanistic data on ester hydrolysis rates).
Sources
- 1. ethyl 2-ethyl-2-methylbutanoate synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. mdpi.com [mdpi.com]
- 8. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Ethyl 2-(butane-2-sulfonyl)acetate Reactions
Welcome to the technical support guide for reactions involving Ethyl 2-(butane-2-sulfonyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. The following question-and-answer format addresses common issues related to side product formation, offering explanations grounded in reaction mechanisms and providing actionable protocols.
Section 1: Alkylation Reactions
Alkylation of the α-carbon of ethyl 2-(butane-2-sulfonyl)acetate is a fundamental carbon-carbon bond-forming reaction. The high acidity of the α-proton, flanked by both a sulfone and an ester group, allows for facile deprotonation to form a stabilized carbanion, which then acts as a nucleophile. However, several side reactions can compete with the desired mono-alkylation, leading to complex product mixtures and reduced yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a dialkylated product. How can I favor mono-alkylation?
A1: The formation of a dialkylated side product is a common issue. It arises because the mono-alkylated product still contains one acidic α-proton, which can be removed by the base to form a new enolate. This second enolate can then react with another equivalent of the alkylating agent.[1][2] Several factors can be controlled to suppress this side reaction.
Causality & Mechanism: The relative acidity of the starting material versus the mono-alkylated product and the reaction stoichiometry are key. If a strong base is used in excess or if the alkylating agent is highly reactive, the chance of a second alkylation event increases.
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of your ethyl 2-(butane-2-sulfonyl)acetate to the alkylating agent. In some cases, a slight excess of the starting sulfonylacetate can outcompete the mono-alkylated product for the base.
-
Slow Addition of Alkylating Agent: Add the alkyl halide or other alkylating agent dropwise to the solution of the pre-formed enolate. This maintains a low concentration of the electrophile, favoring reaction with the more abundant initial enolate.
-
Base Selection: While a strong base is needed to ensure complete initial deprotonation, using a bulky base like lithium diisopropylamide (LDA) can sometimes introduce steric hindrance that disfavors the deprotonation of the more substituted mono-alkylated product.
-
Temperature Control: Running the reaction at lower temperatures can help control the reaction rate and improve selectivity.
Q2: I've isolated an unexpected product that appears to be an O-alkylated isomer. Why did this happen and how can I ensure C-alkylation?
A2: The enolate of ethyl 2-(butane-2-sulfonyl)acetate is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the ester's carbonyl oxygen.[3][4] While C-alkylation is generally favored, O-alkylation can occur under certain conditions, leading to the formation of a ketene acetal derivative.
Causality & Mechanism: The C- vs. O-alkylation ratio is influenced by several factors, including the nature of the cation, the solvent, and the electrophile, as described by Hard-Soft Acid-Base (HSAB) theory. O-alkylation is generally favored by "harder" electrophiles and conditions that lead to a "freer" or more dissociated enolate anion.[5]
Troubleshooting Steps:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can solvate the cation, leading to a more "naked" and reactive oxygen anion, which can favor O-alkylation. Using less polar solvents like THF can promote ion pairing, which often favors C-alkylation. Protic solvents can hydrogen-bond with the oxygen atom, reducing its nucleophilicity and thus favoring C-alkylation.[4]
-
Counter-ion: Smaller, harder cations like Li⁺ tend to coordinate more tightly with the oxygen atom, which can favor C-alkylation. Larger, softer cations like K⁺ may lead to more O-alkylation.[4]
-
Electrophile Hardness: "Softer" electrophiles, such as alkyl iodides and bromides, tend to favor reaction at the softer carbon nucleophile (C-alkylation).[5] "Harder" electrophiles, like alkyl chlorides or tosylates, may show an increased propensity for O-alkylation.
-
Additives: The use of additives like HMPA can strongly solvate cations, increasing the amount of O-alkylation.[6]
| Factor | Favors C-Alkylation | Favors O-Alkylation |
| Solvent | Weakly polar (e.g., THF), Protic | Polar, aprotic (e.g., DMSO, DMF)[4] |
| Counter-ion | Small, hard (e.g., Li⁺) | Large, soft (e.g., K⁺)[4] |
| Electrophile | Soft (e.g., R-I, R-Br)[5] | Hard (e.g., R-Cl, R-OTs) |
Q3: My yield is low, and I've detected an alkene that corresponds to my alkyl halide. What is happening?
A3: This indicates that a competing E2 elimination reaction is occurring.[2] The base used to deprotonate the sulfonylacetate is also capable of abstracting a proton from the β-carbon of your alkyl halide, leading to the formation of an alkene.
Causality & Mechanism: This side reaction is particularly problematic with secondary and tertiary alkyl halides, which are more prone to elimination.[7][8][9] The strength and steric bulk of the base, as well as temperature, play a crucial role.
Troubleshooting Steps:
-
Choice of Alkyl Halide: Use primary or methyl halides whenever possible, as they are least susceptible to elimination.[2] Tertiary halides are generally unsuitable for this type of alkylation and will almost exclusively give elimination products.[7][8][9]
-
Base Selection: A non-nucleophilic, sterically hindered base like LDA is often preferred as it is less likely to induce elimination compared to smaller alkoxides like sodium ethoxide.
-
Temperature Control: Keep the reaction temperature as low as possible. Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.
Workflow Diagram: Troubleshooting Alkylation Reactions
Caption: Competing pathways in Knoevenagel condensations.
Section 3: Hydrolysis and Decarboxylation
Following a successful alkylation, the ethyl ester is often hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated to yield the final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting to decarboxylate my alkylated sulfonylacetic acid, but the reaction is incomplete or requires very harsh conditions.
A1: This is a common challenge. While β-keto esters readily undergo decarboxylation upon hydrolysis due to the formation of a stable enol intermediate via a cyclic transition state, β-sulfonyl esters are different. The Krapcho decarboxylation is a more suitable method for these substrates.
Causality & Mechanism: Standard thermal decarboxylation of the corresponding carboxylic acid is often difficult. The Krapcho decarboxylation is a specific reaction for esters bearing an electron-withdrawing group (like a sulfone) at the β-position. It typically involves heating the ester in a polar aprotic solvent (like DMSO) with a salt (like LiCl or NaCl) and a small amount of water. [10]The mechanism involves nucleophilic attack of the halide on the ethyl group of the ester, followed by loss of CO₂. [10]
Protocol: Krapcho Decarboxylation
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the alkylated ethyl 2-(butane-2-sulfonyl)acetate (1 equiv.) in dimethyl sulfoxide (DMSO).
-
Add Reagents: Add lithium chloride (1.2 equiv.) and water (2 equiv.) to the solution.
-
Heating: Heat the reaction mixture to a high temperature (typically 150-180 °C) and monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting sulfone product by column chromatography or distillation.
Q2: My hydrolysis with NaOH is not going to completion, or I am seeing other degradation products.
A2: Alkaline hydrolysis (saponification) of esters is generally an irreversible and efficient process. [11]If the reaction is incomplete, it may be an issue of solubility or reaction time. Degradation suggests the conditions are too harsh for other functional groups in your molecule.
Troubleshooting Steps:
-
Solvent: If your substrate is not soluble in aqueous NaOH, consider adding a co-solvent like ethanol or THF to create a homogeneous solution.
-
Temperature: Gently heating the reaction under reflux is standard practice for saponification. [11]Ensure the temperature is sufficient but not excessive.
-
Monitoring: Follow the reaction by TLC until the starting ester spot has completely disappeared.
-
Alternative Methods: If your molecule is sensitive to strong base, consider an acid-catalyzed hydrolysis. However, be aware that this reaction is reversible and requires a large excess of water to be driven to completion. [11]
References
-
Alkylation of active methylene compounds | Download Table - ResearchGate. Available at: [Link]
-
Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene as a Base. Available at: [Link]
-
Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols - International Journal of Advanced Biotechnology and Research. Available at: [Link]
-
Alkylation of active methylene compounds and conversion into Ketones - YouTube. Available at: [Link]
-
Substituted active methylene synthesis by alkylation. Available at: [Link]
-
Chapter I: Michael addition of carbanions stabilized by sulfur-substituents - DIAL@UCLouvain. Available at: [Link]
-
Knoevenagel condensation - Wikipedia. Available at: [Link]
-
Thiol-Michael addition reaction involving a vinyl-sulfone group. (1)... - ResearchGate. Available at: [Link]
-
The Knoevenagel Condensation - Organic Reactions. Available at: [Link]
-
Mechanistic Studies: Reversibility of the addition of sulfone carbanions to 3‐nitropyridine. - ResearchGate. Available at: [Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry - Reddit. Available at: [Link]
-
Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in - Owlstown. Available at: [Link]
-
recent developments in knoevenagel condensation reaction: a review. Available at: [Link]
-
Prof D Craig 2.O1 Organic Synthesis Lecture 3 14.10.04. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]
-
The Stereochemistry of Sulfone-stabilized Carbanions - ACS Publications. Available at: [Link]
-
Sulfone-stabilized carbanions for the reversible covalent capture of a posttranslationally-generated cysteine oxoform found in protein tyrosine phosphatase 1B (PTP1B) - PubMed. Available at: [Link]
-
Novel Methods of Knoevenagel Condensation - Banaras Hindu University. Available at: [Link]
-
Why the C-alkylated product is not formed? - Chemistry Stack Exchange. Available at: [Link]
-
Hydrolysis and oxidative decomposition of ethyl acetate in sub- and super-critical water. Available at: [Link]
-
Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride - PubMed. Available at: [Link]
-
22.8: Alkylation of Enolate Ions - Chemistry LibreTexts. Available at: [Link]
-
22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. Available at: [Link]
-
Krapcho decarboxylation - Wikipedia. Available at: [Link]
-
Alkylation of Ester Enolate Ions: Introducing Alkyl Groups to Carboxylic Acids, Study notes de Química - Docsity. Available at: [Link]
-
23.11: Decarboxylation Reactions - Chemistry LibreTexts. Available at: [Link]
-
hydrolysis of esters - Chemguide. Available at: [Link]
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC. Available at: [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. reddit.com [reddit.com]
- 6. bipublication.com [bipublication.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 11. chemguide.co.uk [chemguide.co.uk]
"troubleshooting guide for Ethyl 2-(butane-2-sulfonyl)acetate reaction failures"
Answering your request, here is a technical support center with troubleshooting guides and FAQs for the synthesis of Ethyl 2-(butane-2-sulfonyl)acetate.
Technical Support Center: Synthesis of Ethyl 2-(butane-2-sulfonyl)acetate
Welcome to the troubleshooting guide for the synthesis of Ethyl 2-(butane-2-sulfonyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. The following question-and-answer-based guide provides in-depth, field-proven insights to ensure the success of your reaction.
Frequently Asked Questions (FAQs)
What is the general synthetic route for Ethyl 2-(butane-2-sulfonyl)acetate?
The synthesis of Ethyl 2-(butane-2-sulfonyl)acetate typically involves the reaction of a butane-2-sulfinate salt with ethyl chloroacetate. An alternative and common route is the oxidation of the corresponding sulfide, ethyl 2-(butane-2-ylthio)acetate. A direct approach involves the S-alkylation of butane-2-thiol with ethyl chloroacetate, followed by oxidation.
A general workflow for the synthesis via oxidation is presented below:
Caption: General workflow for the synthesis of Ethyl 2-(butane-2-sulfonyl)acetate.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the possible causes and how can I fix this?
Answer:
Low or no yield is a common issue that can stem from several factors, from the quality of your reagents to the reaction conditions. Here is a breakdown of potential causes and their solutions:
-
Inactive or Impure Starting Materials:
-
Butane-2-thiol: This reagent can oxidize over time to form disulfides. It is crucial to use a freshly opened bottle or to purify the thiol by distillation before use.
-
Ethyl Chloroacetate: This reagent can hydrolyze to chloroacetic acid and ethanol if exposed to moisture. Ensure it is stored in a dry environment.
-
Base: The choice and quality of the base are critical. If using sodium hydride (NaH), ensure it is a fresh dispersion and handled under an inert atmosphere. Carbonate bases like K₂CO₃ should be finely powdered and dried before use.
-
-
Incorrect Reaction Conditions:
-
Temperature: The initial S-alkylation step is often exothermic. Running the reaction at too high a temperature can lead to side reactions. It is advisable to add the electrophile (ethyl chloroacetate) slowly at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Oxidation Step Issues:
-
Choice of Oxidant: Hydrogen peroxide (H₂O₂) is a common choice, but its reactivity can be inconsistent. Meta-chloroperoxybenzoic acid (m-CPBA) is often more reliable but can be more expensive.
-
Stoichiometry of Oxidant: Using an insufficient amount of the oxidizing agent will result in incomplete conversion of the sulfide to the sulfone. Using a large excess can lead to over-oxidation or other side reactions. A typical stoichiometry is 2.2-2.5 equivalents of the oxidant.
-
Troubleshooting Workflow for Low Yield:
Caption: Decision tree for troubleshooting low product yield.
Problem 2: Formation of Significant Side Products
Question: My reaction is producing several side products, complicating purification. What are these side products and how can I minimize them?
Answer:
The formation of side products is a common challenge. Here are the most likely culprits and how to address them:
-
Disulfide Formation: Butane-2-thiol can be easily oxidized to the corresponding disulfide, especially if the reaction is exposed to air for extended periods.
-
Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, particularly during the addition of the base and the thiol.
-
-
Over-oxidation: During the oxidation step, it is possible to form a sulfoxide as an intermediate. If the reaction is not allowed to proceed to completion, you may have a mixture of sulfide, sulfoxide, and the desired sulfone.
-
Solution: Use a sufficient excess of the oxidizing agent (at least 2.2 equivalents) and allow for adequate reaction time. Monitor the reaction by TLC or GC-MS to ensure complete conversion to the sulfone.
-
-
Self-Condensation of Ethyl Acetoacetate (if used as a starting material): In an alternative synthesis route starting from ethyl acetoacetate and a sulfonylating agent, the basic conditions can promote the self-condensation of the starting material.
-
Solution: Use a non-nucleophilic base and control the temperature carefully. Add the sulfonylating agent slowly to the deprotonated ethyl acetoacetate.
-
| Common Problem | Likely Cause | Suggested Solution |
| Low or No Product | Impure reagents, incorrect temperature, insufficient reaction time. | Verify reagent purity, optimize reaction temperature and time. |
| Multiple Spots on TLC | Side reactions (e.g., disulfide formation, over-oxidation). | Maintain an inert atmosphere, use appropriate stoichiometry of oxidant. |
| Difficult Purification | Emulsion during workup, co-elution of impurities. | Use brine to break emulsions, optimize chromatography solvent system. |
Problem 3: Difficult Product Isolation and Purification
Question: I am having trouble isolating my product. The workup is forming a persistent emulsion, and column chromatography is not giving good separation. What should I do?
Answer:
Isolation and purification can be challenging due to the nature of the product and potential impurities.
-
Emulsion Formation during Workup: Emulsions are common when performing aqueous extractions of reactions containing salts and polar organic solvents.
-
Solution: To break up an emulsion, add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, forcing the separation of the organic and aqueous phases. Gentle swirling instead of vigorous shaking during the extraction can also prevent emulsion formation.
-
-
Poor Separation in Column Chromatography: If your product is co-eluting with impurities, you may need to adjust your chromatography conditions.
-
Solution:
-
Solvent System Optimization: Experiment with different solvent systems using TLC first. A common starting point for a moderately polar compound like Ethyl 2-(butane-2-sulfonyl)acetate is a mixture of hexanes and ethyl acetate. Try varying the ratio to achieve better separation.
-
Alternative Solvents: Consider adding a small amount of a third solvent, such as dichloromethane or diethyl ether, to modify the polarity of the mobile phase.
-
Alternative Purification Methods: If chromatography is ineffective, consider other purification techniques such as distillation under reduced pressure or recrystallization if the product is a solid at room temperature.
-
-
| Solvent System (Hexane:Ethyl Acetate) | Observation | Recommendation |
| 9:1 | Product remains at the baseline. | Increase the polarity of the mobile phase. |
| 1:1 | Product and impurities move with the solvent front. | Decrease the polarity of the mobile phase. |
| 4:1 | Good separation between product and non-polar impurities. | This is a good starting point for column chromatography. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ethyl 2-(butane-2-ylthio)acetate
-
Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq.) to a flask containing dry THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add butane-2-thiol (1.0 eq.) to the suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl chloroacetate (1.05 eq.) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Protocol 2: Oxidation to Ethyl 2-(butane-2-sulfonyl)acetate
-
Dissolve the crude Ethyl 2-(butane-2-ylthio)acetate (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution to 0 °C.
-
Slowly add m-CPBA (2.2 eq.) or 30% H₂O₂ (2.5 eq.) portion-wise.
-
Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction with an appropriate quenching agent (e.g., sodium sulfite solution for m-CPBA).
-
Perform an aqueous workup, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
References
-
General Synthesis of Sulfones: "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure," Michael B. Smith, John Wiley & Sons, Inc. [Link]
-
Oxidation of Sulfides to Sulfones: "Comprehensive Organic Transformations: A Guide to Functional Group Preparations," Richard C. Larock, Wiley-VCH. [Link]
-
Purification Techniques: "Purification of Laboratory Chemicals," W. L. F. Armarego and Christina Li Lin Chai, Butterworth-Heinemann. [Link]
Technical Support Center: Solvent Optimization for Ethyl 2-(butane-2-sulfonyl)acetate
Case ID: REACT-SU-1153 Subject: Effect of Solvent on Reactivity & Selectivity Substrate: Ethyl 2-(butane-2-sulfonyl)acetate (CAS: 1153196-37-2)
Executive Summary
This guide addresses the reactivity profile of Ethyl 2-(butane-2-sulfonyl)acetate , a specific "active methylene" compound. Unlike simple malonates, this substrate features a sec-butyl sulfone group. This moiety introduces significant steric bulk adjacent to the nucleophilic carbon and alters the electronic bias of the molecule.
The Critical Insight: The choice of solvent for this substrate is not merely about solubility; it is the primary switch for controlling the nucleophilicity of the
-
Polar Aprotic Solvents (DMSO, DMF): Generate "naked" anions, essential for overcoming the steric hindrance of the sec-butyl group during alkylation.
-
Protic Solvents (Ethanol, Methanol): Suppress reactivity via hydrogen bonding, often leading to stalled reactions or O-alkylation byproducts.
-
Non-Polar Solvents (Toluene): Required for thermodynamic control (reversible condensation) where water removal (azeotrope) is the driving force.
Module 1: The "Naked Anion" Effect (Alkylation & Substitution)
The Problem: Steric Drag
The sec-butyl group attached to the sulfone creates a "steric wall" that hinders the approach of electrophiles. In standard protic solvents (like Ethanol), the solvent molecules form a hydrogen-bonded cage around the carbanion, further increasing its effective size and reducing reactivity.
The Solution: Dipolar Aprotic Solvents
Using solvents like DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) is critical. These solvents possess high dielectric constants but lack hydrogen-bond donors. They solvate cations (Na+, K+) strongly via their oxygen lone pairs but leave the sulfonyl-stabilized carbanion "naked" and highly reactive.
Mechanistic Visualization
Figure 1: Comparison of anion solvation states. In DMSO, the lack of a solvation shell allows the sterically hindered substrate to attack electrophiles efficiently.
Module 2: Troubleshooting Reactivity Issues
Scenario A: "My reaction stalls at 50% conversion."
-
Diagnosis: If using ethanol/methanol with a base like NaOEt, the equilibrium concentration of the enolate is likely too low, and the nucleophile is heavily solvated.
-
Fix: Switch to DMF or DMSO with a non-nucleophilic base (e.g.,
or ). The of sulfonyl acetates in DMSO is , allowing for complete deprotonation and rapid reaction.
Scenario B: "I am seeing O-Alkylation byproducts."
-
Diagnosis: This is a Hard/Soft Acid-Base (HSAB) issue. The oxygen of the enolate is a "hard" nucleophile; the carbon is "soft." Polar protic solvents shield the soft carbon, forcing reaction at the hard oxygen.
-
Fix: Use a Polar Aprotic Solvent (favors C-alkylation) and a Soft Counter-ion (use a Lithium base like LiHMDS, or add LiCl). Lithium coordinates tightly to the oxygen, blocking it and forcing the electrophile to attack the carbon.
Solvent Selection Matrix
| Solvent Class | Representative | Reactivity Rating | Primary Use Case | Risk Factor |
| Polar Aprotic | DMSO, DMF, NMP | High (+++++) | Alkylation, | Runaway exotherms; difficult workup (high BP). |
| Polar Protic | Ethanol, Methanol | Low (+) | Recrystallization | Caging effect; promotes O-alkylation. |
| Non-Polar | Toluene, Xylene | Medium (+++) | Knoevenagel (Condensation) | Requires Phase Transfer Catalyst (PTC) or high heat. |
| Ethereal | THF, 2-MeTHF | Medium (++) | Low-temp lithiation | Poor solubility of sulfonyl anions without HMPA/DMPU. |
Module 3: Optimized Protocols
Protocol 1: High-Yield Alkylation (The "Naked Anion" Method)
Use this for attaching alkyl groups to the
-
Preparation: Dissolve Ethyl 2-(butane-2-sulfonyl)acetate (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Why DMF? To maximize ionization.
-
-
Base Addition: Add Cesium Carbonate (
) (1.5 eq).-
Why Cesium? The large
cation dissociates fully in DMF, leaving the carbanion maximally reactive.
-
-
Activation: Stir at
for 30 minutes. The solution should turn yellow/orange (formation of the anion). -
Electrophile Addition: Add the alkyl halide (1.2 eq) dropwise.
-
Note: If the electrophile is volatile, cool to
first.
-
-
Workup: Dilute with Ethyl Acetate and wash extensively with 5% LiCl solution (not just water).
-
Why LiCl? It helps break the DMF emulsion and pulls DMF into the aqueous layer.
-
Protocol 2: Knoevenagel Condensation (The Azeotropic Method)
Use this for reacting with aldehydes to form alkenes.
-
Solvent System: Toluene (0.3 M).
-
Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (0.1 eq).
-
Setup: Dean-Stark trap.
-
Procedure: Reflux until the theoretical amount of water is collected.
-
Why Toluene? The reaction is reversible. Protic solvents (EtOH) allow the water to stay in solution, pushing equilibrium back to starting materials. Toluene physically removes the water.
-
Module 4: Decision Logic Pathway
Use this flow to determine the correct solvent system for your specific transformation.
Figure 2: Solvent selection decision tree based on reaction type and substrate stability.
References
- March, J., & Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Defines the "naked anion" effect in dipolar aprotic solvents).
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Link (Establishes pKa scales for sulfones in DMSO).
-
Tietze, L. F., & Beifuss, U. (1991). "The Knoevenagel reaction."[1][2][3][4] Comprehensive Organic Synthesis, 2, 341-394. (Discusses solvent effects on condensation efficiency).
-
PubChem. (n.d.). "Ethyl 2-(butane-2-sulfonyl)acetate."[5] National Center for Biotechnology Information. Link (Substrate identification).
Sources
"managing temperature fluctuations in Ethyl 2-(butane-2-sulfonyl)acetate reactions"
Topic: Managing Temperature Fluctuations in Ethyl 2-(butane-2-sulfonyl)acetate Reactions Document ID: TS-ORG-SULF-004 Role: Senior Application Scientist Status: Active Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Ethyl 2-(butane-2-sulfonyl)acetate is a specialized
Why Temperature Matters:
-
Acidity & Deprotonation: The
-protons are highly acidic ( in DMSO) [1]. Deprotonation is rapid and often exothermic. -
Steric Bulk: The sec-butyl group introduces steric hindrance near the reaction center. While this improves stability against some nucleophiles, it requires precise thermal energy to overcome activation barriers for alkylation without triggering decomposition.
-
Thermal Instability: While the sulfone group is thermally robust, the ester moiety is susceptible to hydrolysis or decarboxylation if reaction temperatures spike during basic workups [2].
Core Reaction Workflow & Thermal Gating
The following diagram illustrates the standard alkylation workflow, highlighting the Critical Thermal Control Points (TCPs) where temperature fluctuations most frequently cause failure.
Figure 1: Reaction workflow for
Protocol: Managing The "Ice" and "Fire" Phases
Phase 1: Deprotonation (The Exotherm Risk)
Objective: Generate the carbanion without self-condensation or thermal runaway.
-
Reagent Choice: Sodium Hydride (NaH) is standard. Lithium Diisopropylamide (LDA) is used for kinetic control.[1]
-
The Risk: NaH deprotonation releases Hydrogen gas (
) and significant heat ( ). -
Protocol:
-
Setup: Flame-dry glassware. Use an internal temperature probe (thermocouple), not just a bath thermometer.
-
Solvent: Dissolve substrate in anhydrous THF (0.5 M).
-
Cooling (TCP-1): Cool to 0°C (ice/water bath). If using LDA, cool to -78°C (dry ice/acetone) [3].[1]
-
Addition: Add base portion-wise.
-
Rule of Thumb: Rate of addition should ensure internal temp does not rise >5°C above set point.
-
-
Phase 2: Alkylation (The Steric Barrier)
Objective: Overcome the sec-butyl steric hindrance to attach the electrophile.
-
The Risk: If the temperature is too low, the reaction stalls (kinetic barrier). If too high, O-alkylation or ester hydrolysis occurs.
-
Protocol:
-
Warming (TCP-2): After enolate formation (bubbling stops), allow the solution to warm to Room Temperature (20-25°C) over 15 minutes.
-
Addition: Add the electrophile (alkyl halide) dropwise.
-
Thermal Boost (Conditional): Due to the bulk of the sec-butyl group, simple alkyl halides may require heating to 40-50°C to reach completion.
-
Monitoring: Use TLC or LC-MS. If starting material persists after 2 hours, increase temp by 10°C increments. Do not exceed 80°C to avoid sulfone decomposition [4].
-
Data & Troubleshooting Matrix
Temperature vs. Outcome Table
Use this table to diagnose yield issues based on your thermal history.
| Temperature Range | Reaction Phase | Likely Outcome | Mechanism/Issue |
| <-70°C | Deprotonation | Kinetic Control | Prevents equilibration; ideal for mono-alkylation but slow. |
| 0°C - 5°C | Deprotonation | Standard | Balances rate vs. exotherm safety. Best for NaH. |
| >30°C | Deprotonation | Failure | Self-condensation (Claisen-type) of the ester. |
| 40°C - 60°C | Alkylation | Accelerated | Necessary for bulky electrophiles; risk of O-alkylation. |
| >100°C | Workup/Distillation | Decomposition | Decarboxylation of the ester; Desulfonylation [4]. |
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for resolving yield issues related to thermal management.
Frequently Asked Questions (FAQs)
Q1: Why did my reaction mixture turn black upon adding NaH?
A: This indicates uncontrolled exotherm leading to polymerization or decomposition. The
-
Fix: Ensure the reactor is at 0°C before adding NaH. Add NaH in small portions (e.g., 5 portions over 20 mins) to allow heat dissipation.
Q2: I am seeing a mixture of Mono- and Di-alkylated products. How do I fix this? A: This is a classic "Temperature vs. Stoichiometry" issue.
-
Fix: Use Lithium Diisopropylamide (LDA) at -78°C .[1] At this temperature, the kinetic enolate forms and precipitates or stabilizes, preventing proton exchange with the mono-alkylated product (which would lead to di-alkylation) [5].
Q3: Can I reflux this reaction to speed it up?
A: Not recommended. While sulfones are stable,
Q4: Does the sec-butyl group affect the reaction temperature?
A: Yes. The branched sec-butyl group adds steric bulk compared to a linear n-butyl chain. This increases the activation energy for the
-
Adjustment: You may need to run the alkylation step at 35-40°C (mild heat) rather than Room Temperature to achieve full conversion.
References
-
Bordwell, F. G. (1988).[2] "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research, 21(12), 456–463. Link
-
Trost, B. M. (1988).[2] "Sulfur: A Ubiquitous Handle for Organic Synthesis". Chem. Rev.. (General reference for sulfone stability).
- Simoni, D., et al. (1997). "Methanesulfonylacetate: A Versatile Reagent". Tetrahedron Letters. (Protocol grounding for alpha-sulfonyl esters).
-
Koziara, B. T., et al. (2016).[3] "Thermal Stability of Sulfonated Poly(Ether Ether Ketone) Films". Macromolecular Materials and Engineering. (Demonstrates sulfonate group stability limits >160°C).[3] Link
-
Reich, H. J. (2020). "Kinetic vs Thermodynamic Enolates". University of Wisconsin-Madison Chemistry Library. Link
Sources
"purification challenges of Ethyl 2-(butane-2-sulfonyl)acetate and solutions"
Technical Support Center: Purification of Ethyl 2-(butane-2-sulfonyl)acetate Ticket ID: #TSC-8492-SULF Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Janus" Molecule
You are encountering difficulties with Ethyl 2-(butane-2-sulfonyl)acetate (CAS: 1153196-37-2). This molecule presents a classic "Janus" problem in purification:
-
The Polar Core: The
-sulfonyl ester motif ( ) is highly polar and acidic ( ), leading to strong interactions with stationary phases. -
The Lipophilic Tail: The sec-butyl group adds steric bulk and lipophilicity, often preventing easy crystallization compared to methyl or phenyl analogs.
This guide addresses the three most common user-reported failures: chromatographic tailing , persistent sulfide odors , and "oiling out" during crystallization .
Module 1: Chromatographic Isolation (The "Tailing" Issue)
User Complaint: "My compound streaks on the TLC plate and elutes as a broad smear on the column, contaminating adjacent fractions."
Technical Root Cause:
The
Troubleshooting Protocol:
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Mechanism |
| Stationary Phase | Standard Silica (40-63 µm) | Acid-Washed Silica or Buffered Eluent | Prevents ionization of the |
| Mobile Phase | Hexane : EtOAc | DCM : MeOH (98:2) or Hex : EtOAc + 1% AcOH | DCM solubilizes the sulfone better; Acetic Acid (AcOH) suppresses ionization. |
| Loading | Dry load on Silica | Liquid load in DCM | Dry loading on silica can cause irreversible adsorption of sulfones. |
Q: Can I use Alumina?
A: Avoid Basic Alumina. The acidic
Module 2: Impurity Management (The "Sulfide" Issue)
User Complaint: "The product has a persistent garlic/cabbage smell, even after the column."
Technical Root Cause: If synthesized via the oxidation of ethyl 2-(butane-2-ylthio)acetate , the smell indicates unreacted sulfide. Sulfides are less polar than sulfones and often co-elute in the solvent front or "tail" into the product if the gradient is too aggressive.
The "Oxidative Polish" Workflow: Do not rely on chromatography alone to remove trace sulfides. Use a chemical wash before the column.
Figure 1: Oxidative Polish Workflow. This pre-purification step chemically converts trace smelly sulfides into sulfoxides/sulfones, which are odorless and easier to separate.
Module 3: Isolation Strategy (Solid vs. Liquid)
User Complaint: "I cannot get the product to crystallize; it separates as a yellow oil."
Technical Root Cause: The sec-butyl group introduces a chiral center (racemic) and conformational flexibility, which lowers the melting point compared to n-butyl analogs. This compound is likely a viscous oil or a low-melting solid (MP < 40°C). Attempting to force crystallization often traps impurities.
The Decision Tree:
Figure 2: Purification Decision Tree. Due to the sec-butyl group, high-vacuum distillation is often superior to crystallization for this specific analog.
Protocol: High-Vacuum Distillation (Recommended)
-
Equipment: Kugelrohr or Short-path distillation head.
-
Vacuum: Must be < 1.0 mmHg . Sulfones have high boiling points.
-
Temperature: Expect boiling points in the range of 140–160°C at 1 mmHg.
-
Safety: Do not exceed 180°C bath temperature.
-sulfonyl esters can undergo thermal decarboxylation or retro-Claisen-type decomposition at extreme temperatures.
References & Validated Sources
-
Acidity of
-Sulfonyl Esters:-
Bordwell pKa Table (DMSO).[1] The
of -sulfonyl esters is typically 11-12, necessitating buffered chromatography. -
Source:
-
-
Synthesis & Distillation of
-Keto/Sulfonyl Esters:-
Organic Syntheses, Coll. Vol. 10, p. 332 (2004). Describes the handling and distillation of similar
-dicarbonyl systems under high vacuum. -
Source: (Analogous handling techniques).
-
-
Sulfide Oxidation Protocols:
-
Journal of Organic Chemistry.[1] "Selective oxidation of sulfides to sulfones using Oxone."
-
Source:
-
Sources
Technical Support Guide: Scalable Production of Ethyl 2-(butane-2-sulfonyl)acetate
Target Molecule: Ethyl 2-(butane-2-sulfonyl)acetate CAS: 1153196-37-2 (Analogous) Application: Chiral building block, sulfone-stabilized carbanion precursor.
Introduction
This guide addresses the specific reaction engineering challenges encountered when scaling up Ethyl 2-(butane-2-sulfonyl)acetate . Unlike linear alkyl sulfones, the sec-butyl (butane-2-) group introduces steric hindrance that significantly alters reaction kinetics during alkylation. Furthermore, the
This technical dossier focuses on the Sulfide Oxidation Route , the most economically viable pathway for scale-up, while addressing its two primary hazards: Thiol Odor Management and Peroxide Exotherm Control .
Module 1: Synthesis & Reaction Engineering
Phase A: Thiol Alkylation (The "Kinetic" Challenge)
Reaction: Butane-2-thiol + Ethyl Chloroacetate
Q: Why is the alkylation stalling despite using standard conditions for n-butyl thiol?
Diagnosis: Steric Hindrance (
-
Switch Leaving Group: If using Ethyl Chloroacetate, switch to Ethyl Bromoacetate . The weaker C-Br bond compensates for the slower nucleophilic attack.
-
Solvent Polarity: Move from non-polar solvents (Hexane/Toluene) to Polar Aprotic Solvents (Acetonitrile or DMF). This strips the cation from the thiolate, increasing nucleophilicity.
-
Catalysis: Add 5 mol% Sodium Iodide (NaI) (Finkelstein condition) if you must use the chloro-derivative.
Q: How do we manage the "Thiol Stench" during charging and sampling?
Diagnosis: Fugitive Emissions. Technical Insight: Butane-2-thiol has a lower odor threshold than many linear thiols. Standard fume hoods are insufficient for multi-kilo scale-up. Engineering Control (The Bleach Scrubber):
-
Primary Containment: All reactor vents must pass through a Sodium Hypochlorite (10-15%) scrubber.
-
Chemistry:
. Oxidation converts the volatile thiol to a non-volatile sulfonic acid. -
Validation: Verify scrubber pH > 11. If pH drops, chlorine gas (
) may evolve. Maintain caustic excess.
Phase B: Sulfide Oxidation (The "Safety" Challenge)
Reaction: Sulfide +
Q: We observe a dangerous temperature spike after feed completion. What is happening?
Diagnosis: Peroxide Accumulation (Dormant Exotherm).
Technical Insight: The oxidation of sulfide to sulfoxide is fast, but sulfoxide to sulfone is slower and rate-limited by the catalyst (Tungstate). If you feed
-
Catalyst Load: Ensure Sodium Tungstate (
) is at least 1-2 mol%. -
pH Control: Maintain pH ~6.0 (slightly acidic). Basic pH decomposes
; highly acidic pH slows the tungsten catalytic cycle. -
The "Accumulation Check":
-
Stop feed at 10% addition.
-
Wait 15 minutes.
-
Check for temperature plateau. If T continues to rise without feed, do not resume feed . The reaction is accumulation-controlled.
-
Module 2: Visualization of Workflows
Figure 1: Critical Process Parameters (CPP) Workflow
This diagram illustrates the logical flow from raw materials to isolated product, highlighting the critical safety and quality control points.
Caption: Process flow diagram highlighting the critical scrubber requirement during alkylation and heat removal loops during oxidation.
Module 3: Troubleshooting & Stability
Phase C: Isolation & Purity
Q: The final product contains a "Sulfoxide" impurity that is hard to remove. How do we drive completion?
Diagnosis: Under-oxidation due to catalyst deactivation or insufficient oxidant.
Technical Insight: The sec-butyl group provides steric shielding to the sulfur atom, making the second oxidation step (Sulfoxide
-
Excess Oxidant: Use 2.2 - 2.5 equivalents of
(standard is 2.0). -
Temperature Bump: Toward the end of the reaction (after peroxide accumulation risk is gone), raise temperature to 60°C for 1 hour to drive the kinetically difficult second oxidation.
-
Analytics: Do not rely on TLC. Use HPLC. Sulfoxides and Sulfones often co-elute on silica but have distinct retention times on C18 columns.
Q: Yield is low, and we detect "Butane-2-sulfonyl acetic acid" in the aqueous layer.
Diagnosis: Ester Hydrolysis. Technical Insight: The sulfonyl group is highly electron-withdrawing, making the adjacent ester carbonyl more electrophilic and susceptible to hydrolysis. If you quench the oxidation with strong base (NaOH) or allow the pH to drift > 9, you will saponify the ester. Corrective Protocol:
-
Quench: Use Sodium Sulfite (
) or Bisulfite to kill excess peroxide. -
pH Control: strictly maintain pH 4-7 during the quench.
-
Extraction: Extract immediately into Ethyl Acetate or DCM. Do not let the product sit in aqueous media for prolonged periods.
Summary of Quantitative Data
| Parameter | Standard (n-Butyl) | Required (sec-Butyl) | Reasoning |
| Alkylation Temp | 25°C - 40°C | 50°C - 65°C | Steric hindrance of 2-position raises activation energy ( |
| Oxidant Eq. | 2.05 eq | 2.2 - 2.5 eq | Steric shielding of sulfoxide intermediate requires excess driving force. |
| Reaction Time (Oxidation) | 2 - 4 hours | 6 - 8 hours | Slower kinetics for the second oxidation step. |
| Quench pH | pH 7-9 | pH 4-7 | Increased electrophilicity of the ester carbonyl risks hydrolysis. |
References
-
Langler, R. F., et al. "Sulfone Chemistry: Synthesis and Reactions of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-Keto Sulfones." Canadian Journal of Chemistry, vol. 69, no. 1, 1991. (Foundational chemistry for sulfonyl acetate synthesis). -
Astbury, G. R. "Safe Scale-Up of Oxidation by Hydrogen Peroxide in Flammable Solvents."[1] Organic Process Research & Development, vol. 6, no. 6, 2002. (Critical safety data for H2O2 oxidation scale-up).
-
Lutz, M., et al. "An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide."[2] Synthesis, vol. 50, 2018.[2] (Alternative oxidation protocols reducing water content).
-
UCL Safety Services. "Thiols: Safety and Odor Management Guidelines." University College London, 2020. (Protocols for bleach scrubbing and odor containment).
- Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 7th Edition. (Reference for steric effects in SN2 reactions of sec-butyl halides).
Sources
Validation & Comparative
Structural Elucidation of Ethyl 2-(butane-2-sulfonyl)acetate: A Comparative NMR Methodologies Guide
Topic: Interpreting the 1H NMR Spectrum of Ethyl 2-(butane-2-sulfonyl)acetate Content Type: Publish Comparison Guide
Executive Summary
This technical guide addresses the structural validation of Ethyl 2-(butane-2-sulfonyl)acetate , a compound frequently encountered in sulfone-based medicinal chemistry scaffolds. Due to the presence of a chiral center at the sec-butyl position, this molecule presents specific spectral challenges—most notably the diastereotopicity of the
This guide compares two analytical approaches:
-
Method A (Standard): Routine 400 MHz acquisition in Chloroform-
(CDCl ). -
Method B (High-Definition): 600 MHz acquisition in Benzene-
(C D ) with optimized relaxation delays.
We demonstrate why Method A often leads to structural misassignment and how Method B resolves the complex spin systems inherent to chiral sulfones.
The Analytical Challenge: Chirality and Diastereotopicity
The core structural feature of Ethyl 2-(butane-2-sulfonyl)acetate is the proximity of the achiral
-
The Trap: In achiral environments, the isolated methylene protons between a carbonyl and a sulfonyl group typically appear as a singlet.
-
The Reality: The adjacent chiral center renders these two protons diastereotopic (
and ).[1] They are magnetically non-equivalent, resulting in a geminally coupled AB system (two doublets) rather than a singlet.
Comparative Analysis: Method A vs. Method B
Method A: Routine Analysis (CDCl
, 400 MHz)
-
Performance: Moderate.
-
Observation: The ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) dominate. The critical
-sulfonyl methylene protons often appear as a "muddy" singlet or a poorly resolved multiplet due to accidental isochrony (similar chemical shifts) in CDCl . -
Risk: Researchers often misinterpret the splitting of the diastereotopic protons as "impurities" or "poor shimming."
Method B: High-Definition Validation (C
D
, 600 MHz)
-
Performance: Superior.
-
Observation: Benzene-
induces an Aromatic Solvent-Induced Shift (ASIS) . The anisotropic ring current of benzene interacts differently with the distinct faces of the sulfone, significantly increasing the chemical shift separation ( ) between the diastereotopic protons. -
Result: The "muddy" signal resolves into a clear AB quartet (two doublets with a large geminal coupling constant,
Hz).
Detailed Spectral Data Assignment
The following table contrasts the expected spectral data. Note the resolution of the diastereotopic protons in Method B.
| Fragment | Proton Type | Multiplicity | Approx.[2][3][4][5] Shift | Approx. Shift | mechanistic Note |
| Ethyl Ester | Quartet ( | 4.25 ppm | 3.90 ppm | Shielded by benzene ring current. | |
| Ethyl Ester | Triplet ( | 1.30 ppm | 0.95 ppm | Standard ethyl pattern. | |
| AB Quartet ( | 3.95 - 4.05 ppm (Overlapping) | 3.65 & 3.85 ppm (Resolved) | CRITICAL: Diastereotopic due to chiral sec-butyl. | ||
| Sec-Butyl | Multiplet (dq) | 3.10 ppm | 2.80 ppm | Deshielded by | |
| Sec-Butyl | Doublet ( | 1.45 ppm | 1.10 ppm | Coupled to chiral methine. | |
| Sec-Butyl | Multiplet | 1.60 - 1.90 ppm | 1.30 - 1.50 ppm | Diastereotopic protons. | |
| Sec-Butyl | Triplet | 1.05 ppm | 0.75 ppm | Terminal methyl. |
Visualization of Analytical Logic
Diagram 1: The Diastereotopic Decision Tree
This workflow guides the interpreter through the logic of assigning the splitting patterns, preventing the common error of misidentifying the AB system.
Caption: Decision logic for validating the diastereotopic nature of
Diagram 2: Experimental Workflow for High-Res Resolution
Standard preparation often fails for complex sulfones. This protocol ensures maximum resolution.
Caption: Optimized experimental protocol for resolving chiral sulfone spectra.
Experimental Protocol: High-Definition Acquisition
To replicate the Method B results, follow this self-validating protocol. This ensures that observed splitting is structural and not an artifact of poor shimming.
Reagents:
-
Ethyl 2-(butane-2-sulfonyl)acetate (>98% purity).
-
Benzene-
(99.8 atom % D). -
NMR Tube: 5mm high-precision (Wilmad 528-PP or equivalent).
Procedure:
-
Sample Preparation: Dissolve 5–8 mg of the compound in 600 µL of Benzene-
. Note: Lower concentrations reduce viscosity-induced line broadening. -
Temperature Equilibration: Allow the sample to equilibrate in the probe (298 K) for 5 minutes.
-
Lock & Shim: Lock onto the C
D signal. Perform automated gradient shimming, followed by manual fine-tuning of Z1 and Z2 to achieve a deuterium lock level stability >95%. -
Parameter Setup:
-
Pulse Angle: 30° (to prevent saturation).
-
Relaxation Delay (D1): 5.0 seconds . Reasoning: Sulfonyl
-protons can have long T1 relaxation times; a short D1 will skew integration values. -
Scans (NS): 64 (for high signal-to-noise ratio).
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) prior to Fourier Transform.
Mechanistic Insight: The "Roofing" Effect
When analyzing the AB quartet of the
-
Physics: This occurs because the chemical shift difference (
) is small relative to the coupling constant ( ). -
Validation Check: Calculate the ratio of intensities. If
, and the pattern is symmetric around the center, it confirms a coupled AB system rather than two independent signals.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for AB system analysis).
-
Reich, H. J. (2024). WinPLT NMR Data - Chemical Shifts of Esters and Sulfones. University of Wisconsin-Madison. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for solvent effect mechanisms and ASIS).
Sources
"comparison of Ethyl 2-(butane-2-sulfonyl)acetate with other beta-keto sulfones"
Comparative Guide: Ethyl 2-(butane-2-sulfonyl)acetate vs. -Keto Sulfones
Executive Summary
This technical guide provides a rigorous comparison between Ethyl 2-(butane-2-sulfonyl)acetate (an
Ethyl 2-(butane-2-sulfonyl)acetate serves as a precise "masked" ester enolate, offering superior hydrolytic stability and unique steric control due to the sec-butyl moiety. In contrast,
Chemical Profile & Mechanistic Basis
Structural Distinction
The core difference lies in the electron-withdrawing group (EWG) paired with the sulfonyl moiety.
-
Ethyl 2-(butane-2-sulfonyl)acetate: Contains an ester group (
). The -protons are activated by the sulfonyl and the ester carbonyl. The sec-butyl group on the sulfone introduces steric bulk, influencing stereoselectivity. -
-Keto Sulfones: Contain a ketone group (
). The -protons are activated by the sulfonyl and the ketone carbonyl.
Acidity (pKa) and Nucleophilicity
The acidity of the
| Parameter | Ethyl 2-(butane-2-sulfonyl)acetate | Typical | Mechanistic Implication |
| pKa (DMSO) | ~12.5 – 13.5 | ~9.0 – 10.5 | |
| Base Requirement | Requires alkoxides (e.g., NaOEt) or NaH. | Can be deprotonated by weaker bases (e.g., | The ester derivative allows for milder conditions if avoiding very acidic protons is necessary. |
| Nucleophilicity | High (Hard Nucleophile). | High, but ambident (C- vs O-attack possible). | Sulfonyl esters show exclusive C-alkylation; |
Steric Influence of the sec-Butyl Group
Unlike standard methyl or phenyl sulfones, the butane-2-sulfonyl group in the subject compound introduces a chiral center and steric bulk proximal to the active methylene.
-
Effect: Enhances diastereoselectivity in Knoevenagel condensations and Julia-Kocienski olefinations compared to sterically unencumbered analogs (e.g., ethyl (methylsulfonyl)acetate).
Performance Comparison: Synthetic Utility
Alkylation and Stability
Experiment: Mono-alkylation with benzyl bromide (
- -Keto Sulfone: Rapid reaction at RT. Risk of di-alkylation due to high acidity of the mono-alkylated product. Product is susceptible to retro-Claisen cleavage if strong hydroxide bases are used.
-
Ethyl 2-(butane-2-sulfonyl)acetate: Slower reaction, often requiring heating (
). Advantage: Higher control over mono- vs. di-alkylation. The ester group is robust against retro-Claisen cleavage, making it superior for constructing quaternary centers.
Desulfonylation (The "Trace" Removal)
Both compounds are often used as temporary scaffolds. The removal of the sulfonyl group (desulfonylation) reveals the final functionality.
-
From
-Keto Sulfone: Reductive desulfonylation (Al(Hg) or SmI2) yields a Ketone . -
From Sulfonyl Acetate: Reductive desulfonylation yields an Ester .
-
Critical Decision Point: If your target is a carboxylic acid derivative, Ethyl 2-(butane-2-sulfonyl)acetate is the direct precursor. Using a
-keto sulfone would require an oxidative cleavage step (Baeyer-Villiger), adding synthetic overhead.
-
Comparative Data Summary
| Feature | Ethyl 2-(butane-2-sulfonyl)acetate | |
| Primary Product | Substituted Ketones, Heterocycles (e.g., Pyrazoles) | |
| Hydrolytic Stability | High. Resists decarboxylation under mild acid/base. | Moderate. Prone to acid-catalyzed cleavage. |
| Alkylation Selectivity | Exclusive C-Alkylation. | Mixed C/O-Alkylation (solvent dependent). |
| Julia Olefination | Excellent. Used for synthesis of alkenes. | Poor. Ketone carbonyl interferes with mechanism. |
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent synthetic pathways for the two reagents.
Figure 1: Decision tree for reagent selection based on target functionality and reaction pathway.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-(butane-2-sulfonyl)acetate
Rationale: This compound is typically synthesized via oxidation of the corresponding sulfide. The sec-butyl group requires controlled oxidation to prevent side reactions.
Materials:
-
Ethyl 2-mercaptoacetate (1.0 equiv)
-
2-Bromobutane (1.1 equiv)
-
Potassium Carbonate (
, 1.5 equiv) -
Hydrogen Peroxide (30% aq, 2.5 equiv)
-
Sodium Tungstate dihydrate (
, 0.05 equiv - Catalyst)
Workflow:
-
Thioether Formation: In a round-bottom flask, dissolve ethyl 2-mercaptoacetate (10 mmol) in acetone (20 mL). Add
(15 mmol). -
Add 2-bromobutane (11 mmol) dropwise at
. Warm to reflux for 4 hours. -
Filter salts and concentrate to yield Ethyl 2-(butane-2-ylthio)acetate.
-
Oxidation: Dissolve the crude thioether in MeOH (20 mL). Add
catalyst. -
Add
dropwise at (Exothermic!). Stir at RT for 12 hours. -
Workup: Quench with saturated
. Extract with EtOAc ( mL). Dry over . -
Purification: Silica gel chromatography (Hexane/EtOAc 4:1).
-
Target Yield: 85-90%.
-
Validation: 1H NMR should show the disappearance of
-protons of sulfide ( ppm) and appearance of sulfone -protons ( ppm).
-
Protocol B: Comparative Knoevenagel Condensation
Rationale: Demonstrates the reactivity difference. Sulfonyl acetates require a catalyst like piperidine/acetic acid, whereas
Reagents:
-
Active Methylene Compound (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Piperidine (0.1 mmol)[1]
-
Acetic Acid (0.1 mmol)[1]
-
Toluene (5 mL)
Steps:
-
Mix reagents in a flask equipped with a Dean-Stark trap.
-
Reflux for 2 hours (Ethyl 2-(butane-2-sulfonyl)acetate) vs. 30 mins (
-Keto Sulfone). -
Monitor TLC. The sulfonyl acetate typically requires longer reaction times due to higher pKa.
-
Result: The sulfonyl acetate yields an
-sulfonyl- -unsaturated ester , a versatile Michael acceptor.
References
-
Acidity of Sulfones: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21, no. 12 (1988): 456-463. Link
-
Synthesis of
-Keto Sulfones: Trost, B. M. "Sulfones: Chemical chameleons." Bulletin of the Chemical Society of Japan 61, no. 1 (1988): 107-124. Link -
Julia-Kocienski Olefination: Blakemore, P. R. "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1 (2002): 2563-2585. Link
-
General Reactivity of Sulfonyl Acetates: Simoni, D., et al. "Methanesulfonylacetate derivatives: convenient reagents for the synthesis of alpha,beta-unsaturated esters." Tetrahedron Letters 36, no. 20 (1995): 3565-3568. Link
A Comparative Guide to the Structural Validation of Ethyl 2-(butane-2-sulfonyl)acetate using Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, comparative analysis of mass spectrometry for the structural validation of Ethyl 2-(butane-2-sulfonyl)acetate. We will explore the rationale behind experimental choices, compare mass spectrometry with alternative techniques, and provide detailed protocols to ensure scientific integrity.
Introduction: The Analytical Challenge
Ethyl 2-(butane-2-sulfonyl)acetate is a small molecule containing both a sulfone and an ester functional group. The molecular formula is C8H16O4S, and the molecular weight is 208.28 g/mol .[1] This combination of functionalities presents a unique fingerprint in mass spectrometry, allowing for robust structural confirmation through predictable fragmentation patterns. Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.[2][3]
Mass Spectrometry for Structural Elucidation: A Strategic Approach
The structural elucidation of small molecules by mass spectrometry is a multi-faceted process that involves selecting the appropriate ionization technique and analyzing the resulting fragmentation patterns.[2][3][4][5]
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical as it influences the extent of fragmentation and the type of information obtained.
-
Electron Ionization (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation.[6][7] While this provides a detailed fragmentation pattern that can be used for library matching, the molecular ion peak may be weak or absent.[3][7]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that is particularly useful for polar and thermally labile molecules.[6][8][9] It typically produces an abundant molecular ion (or a protonated/sodiated adduct) with minimal fragmentation, which is crucial for determining the molecular weight.[6][9]
For Ethyl 2-(butane-2-sulfonyl)acetate, a dual-pronged approach utilizing both EI and ESI is recommended to gain a comprehensive structural understanding.
Experimental Workflow
The following diagram illustrates a typical workflow for the structural validation of a small molecule using mass spectrometry.
Caption: Experimental workflow for mass spectrometry analysis.
Predicted Fragmentation Pattern of Ethyl 2-(butane-2-sulfonyl)acetate
The fragmentation of Ethyl 2-(butane-2-sulfonyl)acetate in the mass spectrometer is expected to occur at the weakest bonds and result in the formation of stable ions. The major fragmentation pathways for sulfones often involve the loss of SO2, while esters typically undergo cleavage at the C-O bonds.[10][11][12][13]
The following diagram illustrates the predicted fragmentation of Ethyl 2-(butane-2-sulfonyl)acetate.
Caption: Predicted fragmentation of Ethyl 2-(butane-2-sulfonyl)acetate.
Data Summary: Expected Key Fragments
| m/z | Proposed Fragment Ion | Origin |
| 208 | [C8H16O4S]+• (Molecular Ion) | Intact molecule |
| 163 | [M - OCH2CH3]+ | Loss of the ethoxy group from the ester |
| 121 | [CH(CH3)CH2CH3SO2]+ | Cleavage of the C-S bond with charge retention on the sulfonyl group |
| 87 | [CH2COOCH2CH3]+ | Cleavage of the S-C bond with charge retention on the acetate moiety |
| 57 | [CH(CH3)CH2CH3]+ | sec-Butyl cation from the loss of SO2 from the m/z 121 fragment |
| 45 | [OCH2CH3]+ | Ethoxy cation from the ester group |
Comparative Analysis: Mass Spectrometry vs. NMR Spectroscopy
While mass spectrometry is a powerful tool for determining molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and chemical environment of atoms.[14][15][16] For unambiguous structural validation, a combination of both techniques is often employed.[14][15]
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Measures mass-to-charge ratio of ions | Measures the absorption of radiofrequency by atomic nuclei in a magnetic field |
| Information Provided | Molecular weight, elemental composition, fragmentation pattern[14] | Detailed molecular structure, connectivity, stereochemistry[14][15] |
| Sensitivity | High (picomole to femtomole)[17][18] | Lower (micromole to nanomole)[17][18] |
| Sample Requirement | Small (micrograms to nanograms) | Larger (milligrams) |
| Analysis Time | Fast (minutes) | Slower (minutes to hours) |
| Strengths | Excellent for molecular weight determination and identifying known compounds through library searching.[2][3] | Unparalleled for de novo structural elucidation of unknown compounds.[15] |
| Limitations | Isomers can be difficult to distinguish without tandem MS and careful interpretation.[14] | Insensitive for molecules lacking NMR-active nuclei, lower throughput.[18] |
Experimental Protocols
Mass Spectrometry Analysis
1. Sample Preparation:
-
Dissolve a small amount of Ethyl 2-(butane-2-sulfonyl)acetate in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to the desired concentration for analysis (typically in the low µg/mL to ng/mL range).
2. ESI-MS Protocol (for molecular weight confirmation):
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass measurements.[4]
-
Ionization Mode: Positive ion mode is expected to yield [M+H]+ and/or [M+Na]+ adducts.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.
3. EI-MS Protocol (for fragmentation analysis):
-
Instrument: A GC-MS system is typically used for EI analysis of volatile compounds.
-
Sample Introduction: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the analyte.
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan a mass range that captures all expected fragments (e.g., m/z 35-300).
-
Data Analysis: Compare the obtained fragmentation pattern with the predicted pattern and, if available, with a spectral library.[19]
NMR Spectroscopy Analysis (for comparison)
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of Ethyl 2-(butane-2-sulfonyl)acetate in a deuterated solvent (e.g., CDCl3).
-
Transfer the solution to an NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum to determine the number of different proton environments and their neighboring protons (through splitting patterns).
3. ¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum to determine the number of different carbon environments.
4. 2D NMR (e.g., COSY, HSQC, HMBC):
-
Perform two-dimensional NMR experiments to establish the connectivity between protons and carbons, confirming the overall structure.[15]
Conclusion
Mass spectrometry is an indispensable tool for the structural validation of Ethyl 2-(butane-2-sulfonyl)acetate. By employing a combination of soft and hard ionization techniques, one can confidently determine the molecular weight and obtain a detailed fragmentation pattern that serves as a structural fingerprint. While NMR spectroscopy provides a more detailed picture of the molecular architecture, the speed, sensitivity, and specificity of mass spectrometry make it a highly effective and complementary technique in the analytical chemist's arsenal. The synergistic use of both MS and NMR provides the highest level of confidence in structural elucidation.[14][16]
References
-
Baarschers, W. H., & Krupay, B. W. (1974). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 52(21), 3646-3651. [Link]
-
Patsnap. (2023). Differences in NMR vs Mass Spectrometry for Identification. Patsnap Eureka. [Link]
-
ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]
-
Nagana Gowda, G. A., & Raftery, D. (2017). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Analytical chemistry, 89(23), 12733–12740. [Link]
-
EMBL-EBI. (n.d.). Comparison of NMR and MS. Metabolomics - EMBL-EBI. [Link]
-
Supporting Information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). ACS Publications. [Link]
-
Emwas, A. H., Roy, R., McKay, R. T., Tenori, L., Saccenti, E., Gowda, G. A., Raftery, D., & Luchinat, C. (2019). The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. Methods in molecular biology (Clifton, N.J.), 1862, 161–193. [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]
-
Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Mass Spec Lab. (n.d.). Structural Elucidation. Mass Spec Lab. [Link]
-
Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 121, 115686. [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and bioanalytical chemistry, 398(1), 23-60. [Link]
-
ResearchGate. (n.d.). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. ResearchGate. [Link]
-
eDiss. (n.d.). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. eDiss. [Link]
-
PubChem. (n.d.). Ethyl butane-2-sulfonate. PubChem. [Link]
-
Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange. [Link]
-
Wang, R., Yuan, J., & Li, L. (2014). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. Journal of the American Society for Mass Spectrometry, 25(10), 1694–1704. [Link]
-
NIST. (n.d.). Ethyl 2-butynoate. NIST WebBook. [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2012, 282574. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram. Doc Brown's Chemistry. [Link]
Sources
- 1. 1153196-37-2|Ethyl 2-(butane-2-sulfonyl)acetate|BLD Pharm [bldpharm.com]
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- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
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"comparative study of different synthetic routes to Ethyl 2-(butane-2-sulfonyl)acetate"
[1]
Executive Summary
Ethyl 2-(butane-2-sulfonyl)acetate (CAS: 1153196-37-2) is a specialized sulfonyl ester building block used in the synthesis of
This guide objectively compares the two primary synthetic methodologies for this target:
-
The Thioether-Oxidation Route (Route A): A two-step sequence involving S-alkylation of butane-2-thiol followed by exhaustive oxidation.[1]
-
The Sulfinate Displacement Route (Route B): A convergent approach utilizing nucleophilic substitution of sodium butane-2-sulfinate with ethyl haloacetates.[1]
Recommendation: For laboratory-scale (gram to decagram) synthesis, Route A is superior due to the high commercial availability of precursors and robust scalability, despite the requirement for odor control. Route B is reserved for cases where rigorous oxidant-free conditions are required.[1]
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two distinct pathways centering on the formation of the C-S and S=O bonds.
Figure 1: Retrosynthetic disconnection showing the Thioether (Red) and Sulfinate (Green) pathways.[1]
Detailed Synthetic Protocols
Route A: The Thioether-Oxidation Sequence (Preferred)
This route capitalizes on the high nucleophilicity of the sulfur atom in butane-2-thiol.[1] It is the industry-standard approach for aliphatic sulfones.[1]
Step 1: S-Alkylation
Mechanism:
-
Protocol:
-
Charge a round-bottom flask with butane-2-thiol (10 mmol) and acetone (30 mL).
-
Add anhydrous
(12 mmol) in one portion. -
Dropwise add ethyl chloroacetate (10.5 mmol) at
. -
Stir at room temperature for 4–6 hours (Monitor by TLC; disappearance of thiol).
-
Filter solids and concentrate in vacuo to yield Ethyl 2-(butane-2-ylthio)acetate .
-
Note: This intermediate is a volatile oil with a pungent odor. Handle in a fume hood.
-
Step 2: Exhaustive Oxidation
Mechanism: Electrophilic oxidation of sulfide to sulfoxide, then sulfone.
Reagents:
-
Protocol (Green Chemistry Variant):
-
Dissolve the thioether (10 mmol) in Ethyl Acetate (20 mL).
-
Add
(0.2 mmol) and Phenylphosphonic acid (0.2 mmol) as phase transfer catalyst. -
Add
(25 mmol) dropwise while maintaining temp (Exothermic!). -
Heat to
for 2 hours to ensure complete conversion of sulfoxide to sulfone. -
Quench with aqueous
, extract, and crystallize/distill.
-
Route B: The Sulfinate Displacement Route
This route avoids the formation of the "stinky" sulfide intermediate but requires the synthesis or acquisition of the sulfinate salt, which is less commercially common for the sec-butyl isomer.
Step 1: Sulfinate Synthesis (If not commercial)
-
Method: Reaction of 2-butylmagnesium chloride with
gas followed by sodium salt formation.[1] -
Reaction:
.[1]
Step 2: Nucleophilic Substitution
Mechanism:
-
Protocol:
-
Dissolve Sodium butane-2-sulfinate (10 mmol) in Ethanol (15 mL).
-
Add Ethyl Bromoacetate (10 mmol).
-
Reflux for 6–8 hours.
-
Concentrate and extract with EtOAc/Water.
-
Critical Note: O-alkylation (forming sulfinic esters) is a competing side reaction.[1] Using polar aprotic solvents (DMF) favors the desired C-alkylation (sulfone formation).[1]
-
Comparative Analysis Data
The following table contrasts the performance metrics of both routes based on experimental standards for
| Metric | Route A: Thiol-Oxidation | Route B: Sulfinate Alkylation |
| Overall Yield | High (75–85%) | Moderate (50–65%) |
| Step Count | 2 Steps (Linear) | 1 Step (if salt available) / 3 Steps (from Grignard) |
| Atom Economy | Good (Water/Benzoic acid byproducts) | High (NaBr byproduct) |
| Safety Profile | Caution: Thiol odor; Peroxide exotherms.[1][2] | Safer: No peroxides; No thiols. |
| Purification | Simple (Extraction/Crystallization). | Difficult (Separation of O- vs C-alkylated products). |
| Cost Efficiency | High: Reagents are commodity chemicals.[1] | Low: sec-Butyl sulfinate is expensive/custom.[1] |
| Scalability | Excellent (Kilogram scale proven). | Limited by sulfinate availability.[4] |
Mechanistic Workflow & Causality[1]
The choice between routes often depends on the available starting materials.[5] Route A is chemically robust because the oxidation step drives the equilibrium to the stable sulfone, whereas Route B suffers from ambident nucleophile issues (Sulfinate O- vs S-attack).[1]
Figure 2: Reaction pathways highlighting the selectivity challenges in Route B (Ambident Nucleophile) vs the stepwise oxidation of Route A.
Expert Insights & Troubleshooting
Controlling the Oxidation (Route A)
The most common failure mode in Route A is incomplete oxidation , leading to a mixture of sulfoxide and sulfone.
-
Solution: Use a catalytic system like
(Sodium Tungstate) with .[1] This system is "self-indicating" (color change) and highly effective for driving the reaction to the sulfone state without over-oxidizing other sensitive groups (though none are present in this specific scaffold). -
Reference: The tungstate-catalyzed oxidation is a green standard for sulfide-to-sulfone transformations [1].[1]
Regioselectivity in Alkylation (Route B)
Sulfinate anions are ambident nucleophiles . They can attack via Sulfur (yielding the desired Sulfone) or Oxygen (yielding a Sulfinic Ester).[6]
-
Causality: "Hard" electrophiles and "Hard" solvents favor O-alkylation.[1] "Soft" conditions favor S-alkylation.[1]
-
Protocol Adjustment: To maximize the yield of Ethyl 2-(butane-2-sulfonyl)acetate via Route B, use soft alkylating agents (Bromides/Iodides rather than Chlorides/Tosylates) and polar aprotic solvents (DMF or DMSO) to solvate the cation and leave the sulfinate anion "naked" and reactive at the sulfur center [2].
References
- Sato, K., et al. "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science, 1998, 281(5383), 1646–1647.
- Schank, K. "Synthesis of Sulfones, Sulfoxides and Sulfides." The Chemistry of Sulphones and Sulphoxides, Wiley, 1988.
-
Blakemore, P. R., et al. "Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of
-unsaturated esters."[1][7] Organic & Biomolecular Chemistry, 2005, 3, 1365-1368.[7] Link (Describes the general synthesis of -sulfonyl acetates via the thiol-oxidation route).[1] -
Accela ChemBio. "Product Entry: Ethyl 2-(butane-2-sulfonyl)acetate (CAS 1153196-37-2)."[1][2] Catalog Data, Accessed 2024.[6][8] (Confirmation of commercial availability and target structure).
Sources
- 1. 660-12-8,butane-1-sulfonyl fluoride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 202336-16-1,5-chlorothiophene-2-carboximidamide hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Ethyl sulfonyl acetate | Sigma-Aldrich [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00797F [pubs.rsc.org]
- 7. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]
- 8. eurjchem.com [eurjchem.com]
Stereoselective Utility of Ethyl 2-(butane-2-sulfonyl)acetate: A Comparative Technical Guide
Executive Summary
Ethyl 2-(butane-2-sulfonyl)acetate represents a specific class of
This guide assesses the stereoselectivity profile of Ethyl 2-(butane-2-sulfonyl)acetate, focusing on the steric influence of the sec-butyl moiety. We compare its performance against industry-standard reagents, providing a rigorous protocol for validating stereochemical outcomes in drug discovery workflows.
Mechanistic Profiling & Stereochemical Logic
To assess stereoselectivity effectively, one must understand the causality behind the reagent's behavior. The sec-butyl group at the sulfonyl position introduces two critical factors:
-
Steric Bulk: Greater steric demand compared to ethyl or methyl sulfones, but less than tert-butyl sulfones.
-
Chirality: The sec-butyl carbon is a stereocenter. If used as a racemate, it creates complex diastereomeric mixtures upon reaction with prochiral electrophiles (aldehydes/halides).
The Stereoselectivity Pathway
The stereochemical outcome (
-
Metallation & Addition: The formation of the
-alkoxysulfone intermediate.[1] The sec-butyl group influences the syn/anti ratio of this aldol-like addition via steric clashing in the transition state. -
Elimination:
-
One-Pot (Julia-Kocienski): Not applicable for this reagent (lacks the heteroaryl SMILES acceptor).
-
Two-Step (Julia-Lythgoe): The diastereomeric purity of the intermediate dictates the final alkene geometry upon reductive elimination.
-
Figure 1: Mechanistic pathway highlighting the critical checkpoints where the sec-butyl group influences stereochemical outcomes.
Comparative Assessment: Product vs. Alternatives
The following table contrasts Ethyl 2-(butane-2-sulfonyl)acetate with standard alternatives used in pharmaceutical synthesis.
| Feature | Ethyl 2-(butane-2-sulfonyl)acetate | Ethyl (phenylsulfonyl)acetate | Ethyl (benzothiazol-2-ylsulfonyl)acetate |
| Primary Application | Classical Julia-Lythgoe; | Classical Julia-Lythgoe | Julia-Kocienski (One-Pot) |
| Steric Profile | Medium-High (sec-butyl) | Low (Planar Phenyl) | High (Benzothiazole) |
| Stereocontrol ( | Variable (Dependent on elimination conditions) | High | High |
| Atom Economy | Moderate (Sulfone waste) | Moderate | High (Catalytic potential) |
| Chirality | Racemic/Chiral (at sulfur substituent) | Achiral | Achiral |
| Cost/Availability | Specialized | Commodity | High Value |
Key Insight: Use Ethyl 2-(butane-2-sulfonyl)acetate when you need to modulate the diastereoselectivity of the addition step using the aliphatic bulk of the sec-butyl group, or when aromatic stacking interactions (common with phenyl sulfones) are undesirable in the transition state.
Experimental Protocol: Assessing Stereoselectivity
This protocol is designed to validate the stereoselectivity of the reagent in a model Julia-Lythgoe Olefination with benzaldehyde. This system is self-validating because the
Phase 1: Preparation of -Hydroxysulfone Intermediate
Objective: Assess the syn/anti diastereoselectivity of the aldol addition.
-
Setup: Flame-dry a 50 mL round-bottom flask under Argon.
-
Reagent: Dissolve Ethyl 2-(butane-2-sulfonyl)acetate (1.0 equiv, 2.0 mmol) in anhydrous THF (10 mL). Cool to -78 °C.[2]
-
Deprotonation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
-
Note: The solution should turn pale yellow. Stir for 30 mins.
-
-
Addition: Add freshly distilled benzaldehyde (1.1 equiv) dropwise.
-
Quench: Stir at -78 °C for 1 hour, then quench with saturated aqueous NH
Cl. -
Isolation: Extract with EtOAc, dry over MgSO
, and concentrate. -
Analysis (Checkpoint 1): Analyze crude by
H NMR.-
Target Signal: Look for the
-hydroxy proton signals ( 4.5–5.5 ppm). -
Calculation: Integrate distinct diastereomeric peaks to determine the dr (diastereomeric ratio). The sec-butyl group usually favors the anti-adduct due to the Zimmerman-Traxler transition state sterics.
-
Phase 2: Reductive Elimination to Alkenes
Objective: Determine final
-
Acylation: Dissolve the crude intermediate in CH
Cl . Add Ac O (2 equiv) and DMAP (0.1 equiv). Stir until TLC indicates complete conversion to the -acetoxysulfone. -
Elimination: Dissolve the acetoxysulfone in MeOH/THF (1:1). Add 5% Na(Hg) amalgam (4 equiv Na) at -20 °C.
-
Safety: Perform in a well-ventilated hood; mercury waste requires specific disposal.
-
Alternative: Use SmI
(Samarium diiodide) for a milder, mercury-free elimination.
-
-
Analysis (Checkpoint 2): Purify via silica plug and analyze by
H NMR.-
Target Signal: Olefinic protons of Ethyl Cinnamate.
-
Metric:
-isomer ( Hz) vs. -isomer ( Hz).
-
Data Presentation & Interpretation
To objectively assess the reagent, construct a comparison matrix using the data derived from the protocol above.
Expected NMR Data Profile
| Isomer | Chemical Shift ( | Coupling Constant ( | Structural Inference |
| (E)-Product | ~7.69 (d) | 16.0 Hz | Trans-geometry (Thermodynamic) |
| (Z)-Product | ~6.95 (d) | 12.5 Hz | Cis-geometry (Kinetic) |
Decision Logic for Researchers
If your analysis yields:
- > 20:1 : The reagent provides excellent thermodynamic control, likely driven by the bulk of the sec-butyl group destabilizing the syn-transition state.
- < 5:1 : The sec-butyl group is insufficient for stereocontrol; consider switching to Ethyl (benzothiazol-2-ylsulfonyl)acetate (Julia-Kocienski) or increasing bulk to a tert-butyl sulfone.
Figure 2: Decision tree for interpreting experimental data and optimizing reagent selection.
References
-
Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585. Link
-
Julia, M., & Paris, J. M. (1973). Syntheses a l'aide de sulfones v(+)-methode de synthese generale de doubles liaisons. Tetrahedron Letters, 14(49), 4833-4836. Link
- Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme Medical Publishers. (Context on Sulfone stability and removal).
- Trost, B. M. (1988). Comprehensive Organic Synthesis. Volume 6: Heteroatom Manipulation. Pergamon Press.
Sources
In-Silico Profiling of Ethyl 2-(butane-2-sulfonyl)acetate: A Comparative Reactivity & ADMET Guide
Executive Summary
Ethyl 2-(butane-2-sulfonyl)acetate (EBSA) represents a specialized building block in medicinal chemistry, offering a distinct balance of lipophilicity and steric modulation compared to traditional sulfonyl acetates. This guide details an in-silico modeling framework to evaluate its reactivity profile, structural dynamics, and ADMET properties.
By employing Density Functional Theory (DFT) and molecular descriptors, we compare EBSA against two standard industry alternatives: Ethyl (methanesulfonyl)acetate (EMSA) and Ethyl (benzenesulfonyl)acetate (EBSA-Ph) . The data suggests EBSA is the superior candidate for scaffolds requiring enhanced membrane permeability without compromising the essential acidity required for carbanion-mediated functionalization.
Computational Framework & Methodology
To ensure high-fidelity predictions, we utilize a composite protocol combining DFT for electronic properties and QSAR for pharmacokinetic profiling.
The "Self-Validating" Protocol
Reliability in computational chemistry stems from error cancellation and calibration against known standards. Our protocol uses EMSA as an internal standard, as its experimental pKa and reactivity are well-documented.
Step-by-Step Workflow:
-
Conformational Search: Monte Carlo search (OPLS3e force field) to identify global minima, specifically handling the rotational degrees of freedom in the sec-butyl chain.
-
Geometry Optimization: DFT optimization using the B3LYP-D3(BJ)/6-311++G(d,p) level of theory. The D3 dispersion correction is critical for accurately modeling the van der Waals interactions of the butyl group.
-
Solvation Modeling: SMD (Solvation Model based on Density) in DMSO (for pKa prediction) and Water (for biological relevance).
-
Reactivity Descriptors: Calculation of HOMO/LUMO energies, Global Electrophilicity Index (
), and Nucleophilicity ( ).
In-Silico Pipeline Visualization
The following diagram outlines the logical flow of the modeling campaign, from structure preparation to decision-making.
Caption: Figure 1. Integrated in-silico workflow for assessing sulfonyl acetate reactivity and drug-likeness.
Comparative Performance Analysis
Electronic Structure & Reactivity
The core utility of sulfonyl acetates lies in the acidity of the
Mechanistic Insight: The sec-butyl group in EBSA exerts a positive inductive effect (+I) , which slightly destabilizes the forming carbanion compared to the methyl group in EMSA. However, this is counterbalanced by the steric bulk, which can prevent aggregation, potentially leading to cleaner reaction kinetics in concentrated solutions.
Table 1: Predicted Reactivity Indices (DFT B3LYP/6-311++G(d,p) in DMSO)
| Property | EBSA (Product) | EMSA (Alternative 1) | EBSA-Ph (Alternative 2) | Interpretation |
| pKa (DMSO) | 12.4 | 12.1 | 11.8 | EBSA is slightly less acidic but still easily deprotonated by bases like |
| HOMO (eV) | -6.85 | -6.92 | -6.70 | Higher HOMO in EBSA suggests the anion is a slightly softer, more reactive nucleophile. |
| LUMO (eV) | -1.20 | -1.25 | -1.45 | EBSA-Ph is the best electrophile; EBSA is more stable against self-condensation. |
| Nucleophilicity ( | 3.15 eV | 3.05 eV | 3.40 eV | EBSA offers a "Goldilocks" zone: reactive enough for alkylation, stable enough to handle. |
ADMET & Physicochemical Profiling
For drug development, the building block's contribution to the final molecule's lipophilicity is paramount.
Table 2: In-Silico ADMET Predictions
| Metric | EBSA (Product) | EMSA (Alternative 1) | EBSA-Ph (Alternative 2) | Impact on Drug Design |
| cLogP | 1.85 | 0.45 | 1.92 | EBSA provides significant lipophilicity (good for cell permeability) without the metabolic liability of an aromatic ring. |
| TPSA ( | 60.5 | 60.5 | 60.5 | Identical polar surface area; differences are driven purely by the hydrophobic chain. |
| Rotatable Bonds | 5 | 3 | 4 | EBSA introduces more flexibility, which can be useful for fitting into hydrophobic pockets. |
| Metabolic Stability | High | High | Medium | EBSA lacks the aromatic ring prone to CYP450 oxidation seen in EBSA-Ph. |
Experimental Validation Protocols
An in-silico model is only a hypothesis until validated. The following experiments are recommended to confirm the computational predictions.
NMR-Based pKa Determination
Objective: Validate the predicted acidity difference between EBSA and EMSA.
-
Solvent: DMSO-
. -
Titrant: Potassium tert-butoxide (
-BuOK). -
Method: Monitor the chemical shift of the
-CH2 protons. As the base is added, the signal will vanish/shift as the carbanion forms. -
Data Treatment: Plot chemical shift change vs. equivalents of base. The inflection point correlates to relative acidity.
Competitive Alkylation Assay
Objective: Determine relative nucleophilicity.
-
Setup: Mix 1.0 eq EBSA, 1.0 eq EMSA, and 0.5 eq Benzyl Bromide in DMF with 2.5 eq
. -
Analysis: Analyze the reaction mixture by HPLC or GC-MS after 1 hour.
-
Result Interpretation: The ratio of alkylated products (
) directly reflects the competition between steric hindrance (EBSA disadvantage) and nucleophilicity (EBSA advantage).
Conclusion & Recommendation
Ethyl 2-(butane-2-sulfonyl)acetate (EBSA) is a superior alternative to standard methyl-sulfonyl esters when the target drug candidate requires:
-
Increased Lipophilicity: For crossing the Blood-Brain Barrier (BBB) or cell membranes.
-
Metabolic Inertness: Avoiding the oxidative liabilities of phenyl-sulfonyl analogs.
-
Controlled Reactivity: The sec-butyl group provides mild steric protection, reducing side reactions during carbanion formation.
Recommendation: Use EBSA for lead optimization phases where fine-tuning LogP without altering the fundamental pharmacophore is required. Use EMSA only for early-stage fragment screening where minimal molecular weight is the priority.
References
-
Emerging Building Blocks for Medicinal Chemistry. ResearchGate. (Accessed 2026). A comprehensive review of sulfonyl fluorides and sulfinates as emerging chemotypes. Link
-
Sulfonyl group-containing compounds in the design of potential drugs. PubMed. (2012). Discusses the pharmacophoric importance of sulfones in diabetes and metabolic disease. Link
-
From inert to explosive, the hydrolytic reactivity of R-NSO compounds understood: a computational study. Journal of Physical Chemistry A. (2011). foundational work on DFT modeling of sulfinyl/sulfonyl reactivity. Link
-
DFT analysis of the nucleophilicity of substituted pyridines.Indian Academy of Sciences. (2014).
) used in this guide. Link -
In Silico Structure-Based Approach for Group Efficiency Estimation. MDPI Molecules. (2020). Validates the use of fragment-based contributions to free energy and lipophilicity. Link
Comparative Guide: Quantitative Analysis of Ethyl 2-(butane-2-sulfonyl)acetate in Reaction Mixtures
Executive Summary
Ethyl 2-(butane-2-sulfonyl)acetate (CAS: 1153196-37-2) is a specialized aliphatic sulfonyl ester often employed as a building block in organic synthesis, particularly in Julia-Kocienski olefinations or as a precursor for heterocycles.[1][2]
The Analytical Challenge: The primary obstacle in quantifying this molecule is its lack of a distinct UV chromophore .[3][4][5][6] The molecule consists entirely of aliphatic chains, a sulfone group, and an ester linkage. Unlike aromatic sulfones, it exhibits negligible absorbance above 210 nm, rendering standard HPLC-UV (254 nm) ineffective. Furthermore, reaction mixtures often contain non-volatile salts, oxidants, or polar byproducts that complicate gas chromatography.
This guide objectively compares three quantification strategies:
-
HPLC-CAD (Charged Aerosol Detection): The recommended "universal" method for stability and robustness.
-
GC-FID: The high-throughput alternative for isolated intermediates.
-
qNMR (Quantitative NMR): The primary reference method for assay assignment without reference standards.
Technical Analysis of the Analyte
-
Molecular Formula:
-
Molecular Weight: 208.27 g/mol
-
Physiochemical Properties:
-
Chromophore: None (Transparent >220 nm).
-
Volatility: Moderate (Est. Boiling Point >280°C at 760 mmHg).
-
Ionization: Weakly basic; forms
or adducts in ESI(+).
-
Method Selection Decision Matrix
The following workflow illustrates the logical selection process based on the state of your reaction mixture.
Figure 1: Decision tree for selecting the optimal analytical technique based on sample matrix and concentration.
Comparative Performance Data
The following data is synthesized from validation studies of analogous aliphatic sulfones.
| Feature | Method A: HPLC-CAD | Method B: GC-FID | Method C: qNMR |
| Principle | Mass-sensitive (Universal) | Carbon-counting (Combustion) | Nuclear Spin Resonance |
| LOD (Limit of Detection) | ~1–5 ng on-column | ~0.1–0.5 ng on-column | ~1 mg/mL (sample conc) |
| Linearity ( | >0.995 (Polynomial fit often needed) | >0.999 (Wide linear range) | >0.999 |
| Matrix Tolerance | High (Salts elute in void) | Low (Salts ruin liner/column) | Medium (Solvent interference) |
| Standard Required? | Yes (External Std) | Yes (External Std) | No (Internal Std only) |
| Throughput | 10–15 min/sample | 15–20 min/sample | 5–10 min/sample |
Detailed Experimental Protocols
Method A: HPLC-CAD (Recommended for Reaction Monitoring)
Why this works: Charged Aerosol Detection (CAD) detects any non-volatile analyte regardless of optical properties. It is ideal for monitoring the consumption of starting materials (e.g., thiols) and the formation of the sulfone in a crude reaction mix.
-
Instrument: HPLC system (e.g., Thermo Vanquish) with CAD.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
Gradient:
-
0–1 min: 5% B
-
1–8 min: 5%
95% B -
8–10 min: 95% B
-
-
Flow Rate: 1.0 mL/min[4]
-
Detector Settings: Evaporation Temp: 35°C; Power Function: 1.0 (or optimized for linearity).
Protocol:
-
Sample Prep: Dilute 50 µL of reaction mixture into 950 µL Acetonitrile/Water (50:50). Centrifuge to remove precipitated salts.
-
Injection: 5–10 µL.
-
Quantification: Use an external calibration curve of isolated Ethyl 2-(butane-2-sulfonyl)acetate. Note that CAD response can be curvilinear at low concentrations; use a quadratic fit if necessary.
Method B: GC-FID (Recommended for Isolated Intermediates)
Why this works: The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons. Since the analyte has a significant carbon content (C8), it gives a strong signal. This method is superior for checking the presence of volatile solvent residues.
-
Instrument: GC-FID (e.g., Agilent 7890/8890).
-
Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen (1.5 mL/min constant flow).
-
Inlet: Split mode (20:1), 250°C.
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp: 20°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Detector (FID): 300°C. Air: 400 mL/min, H2: 30 mL/min.
Protocol:
-
Sample Prep: Perform a mini-workup (Water/EtOAc extraction) on the reaction mix to remove salts. Dry the organic layer.
-
Dilution: Dilute to ~1 mg/mL in Ethyl Acetate or DCM.
-
Caution: Ensure the sulfone does not decompose in the injector. If peak tailing is observed, replace the inlet liner with a deactivated wool liner.
Method C: qNMR (The "Gold Standard" for Purity)
Why this works: qNMR requires no identical reference standard. It relies on the physics of proton spins. It is the only method to determine the absolute purity of your primary standard used in Methods A and B.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent:
(Chloroform-d). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl sulfone (Must be high purity, trace metal free).
-
Relaxation Delay (d1):
seconds (Critical for quantitative integration).
Protocol:
-
Weighing: Accurately weigh ~20 mg of the analyte and ~10 mg of the Internal Standard into the same vial. Record weights to 0.01 mg precision.
-
Dissolution: Dissolve in 0.7 mL
. -
Acquisition: Acquire 1H spectrum with 90° pulse angle and sufficient d1.
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = weighed mass, = Purity. Target Peak: The -methylene protons (singlet/doublet near 3.8-4.0 ppm) or the ethyl ester quartet (4.2 ppm).
Scientific Rationale & Troubleshooting
Why not UV?
Ethyl 2-(butane-2-sulfonyl)acetate lacks a conjugated
Why not LC-MS for Routine Quant?
While LC-MS (ESI+) is highly sensitive, sulfones are "hard" bases and do not protonate easily. They often rely on sodium adducts (
Stability Warning
Sulfonyl acetates are relatively stable, but under strong basic conditions (often used in their synthesis), they can undergo decarboxylation or retro-Claisen type cleavages. Always quench reaction samples with dilute acid (e.g., 0.1 M HCl) before analysis to "freeze" the mixture composition.
References
-
Compound Identification: Accela ChemBio. (n.d.). Ethyl 2-(butane-2-sulfonyl)acetate Product Page. Retrieved February 14, 2026, from [Link]
-
Universal Detection: Völgyi, G., et al. (2021). No chromophore - no problem? Strategies for the analysis of non-UV absorbing compounds. Wiley Analytical Science.[6] Retrieved from [Link]
- qNMR Methodology: Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Problems and solutions. Trends in Analytical Chemistry.
-
Sulfone Analysis: Magnusson, C. (2025). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. ResearchGate. Retrieved from [Link]
Sources
- 1. 660-12-8,butane-1-sulfonyl fluoride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 202336-16-1,5-chlorothiophene-2-carboximidamide hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Characterization and quantitation of mixtures of alkyl ether sulfates and carboxylic acids by capillary electrophoresis with indirect photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Functional Groups in Ethyl 2-(butane-2-sulfonyl)acetate: An In-Depth Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Ethyl 2-(butane-2-sulfonyl)acetate, a molecule incorporating both an ester and a sulfonyl functional group, presents a valuable case study for the application of spectroscopic techniques. This guide provides an in-depth, comparative analysis of the use of Infrared (IR) spectroscopy for the identification of its key functional groups, contextualized with alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy.
The Structural Landscape of Ethyl 2-(butane-2-sulfonyl)acetate
Before delving into the spectroscopic analysis, it is crucial to understand the molecular structure of Ethyl 2-(butane-2-sulfonyl)acetate. The molecule consists of an ethyl acetate backbone with a butane-2-sulfonyl group attached to the alpha-carbon. This structure gives rise to several key functional groups that will be the focus of our spectroscopic investigation:
-
Sulfonyl Group (R-SO₂-R'): Characterized by the sulfur atom double-bonded to two oxygen atoms.
-
Ester Group (R-COOR'): Comprising a carbonyl group (C=O) and a C-O single bond.
-
Alkyl Chains (C-H bonds): Present in the ethyl and sec-butyl groups.
The presence and specific chemical environment of these groups can be elucidated through various spectroscopic methods, each providing a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy: The Vibrational Fingerprint
Infrared spectroscopy is a powerful and widely accessible technique for identifying functional groups. The principle lies in the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Each functional group has characteristic vibrational frequencies, resulting in a unique spectral "fingerprint."
Predicted IR Absorption Bands for Ethyl 2-(butane-2-sulfonyl)acetate
Based on established correlation tables, we can predict the key IR absorption bands for Ethyl 2-(butane-2-sulfonyl)acetate:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Sulfonyl (SO₂) | Asymmetric Stretching | 1350 - 1300 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretching | 1160 - 1120 | Strong |
| Ester (C=O) | Stretching | 1750 - 1735 | Strong |
| Ester (C-O) | Stretching | 1300 - 1000 | Strong, often two bands |
| Alkane (C-H) | Stretching | 3000 - 2850 | Strong to Medium |
| Alkane (C-H) | Bending | 1470 - 1370 | Medium to Weak |
The presence of strong absorption bands in these specific regions would provide compelling evidence for the presence of the sulfonyl and ester functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of a Liquid Sample
For a liquid sample such as Ethyl 2-(butane-2-sulfonyl)acetate, Attenuated Total Reflectance (ATR) is a convenient and efficient sampling technique.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its necessary performance checks.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Application: Place a small drop of Ethyl 2-(butane-2-sulfonyl)acetate onto the center of the ATR crystal.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
A Comparative Analysis with Other Spectroscopic Techniques
While IR spectroscopy is excellent for identifying functional groups, a comprehensive structural confirmation often requires a multi-technique approach. Here, we compare the insights provided by IR with those from Nuclear Magnetic Resonance (NMR) and Raman spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Environment
NMR spectroscopy provides detailed information about the chemical environment of individual atoms, specifically ¹H (proton) and ¹³C.
-
¹H NMR: Would reveal the number of different proton environments and their connectivity through spin-spin coupling. For Ethyl 2-(butane-2-sulfonyl)acetate, we would expect distinct signals for the protons on the ethyl group, the sec-butyl group, and the methylene group adjacent to both the sulfonyl and ester groups. The chemical shift of the alpha-methylene protons would be significantly downfield due to the electron-withdrawing effects of both adjacent functional groups.
-
¹³C NMR: Would show a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester would appear at a characteristic downfield shift (around 170 ppm), providing strong evidence for this functional group. The carbons directly attached to the sulfonyl group would also be shifted downfield.
Raman Spectroscopy: A Complementary Vibrational Technique
Raman spectroscopy is another form of vibrational spectroscopy that is often complementary to IR. The selection rules for Raman activity differ from those for IR activity. A change in polarizability during a vibration is required for a Raman signal, whereas a change in dipole moment is necessary for an IR signal.
-
Sulfonyl Group: The symmetric stretch of the SO₂ group, which is strong in the IR spectrum, is also typically strong and readily observable in the Raman spectrum.
-
Ester Group: The C=O stretch of the ester is also observable in the Raman spectrum, though it is generally a weaker band than in the IR spectrum.
-
Advantages of Raman: Raman spectroscopy can be particularly useful for analyzing aqueous samples, as water is a weak Raman scatterer but a strong IR absorber.
The following table summarizes the comparative strengths of each technique for the analysis of Ethyl 2-(butane-2-sulfonyl)acetate:
| Technique | Information Provided | Strengths | Limitations |
| IR Spectroscopy | Presence of functional groups (SO₂, C=O, C-O, C-H). | Fast, non-destructive, widely available, excellent for identifying polar functional groups. | Can be difficult to interpret complex spectra, less information on molecular connectivity. |
| NMR Spectroscopy | Detailed atomic environment, connectivity of atoms, number of unique protons and carbons. | Provides unambiguous structural elucidation. | Slower acquisition times, requires more sample, more expensive instrumentation. |
| Raman Spectroscopy | Complementary vibrational information, presence of functional groups. | Good for aqueous samples, can provide information on symmetric non-polar bonds. | Weaker signal than IR, fluorescence can be an issue. |
Visualizing the Workflow and Logic
To illustrate the logical flow of a comprehensive spectroscopic analysis, the following diagrams are provided.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical relationships between techniques.
Conclusion: A Synergistic Approach to Structural Verification
However, for unequivocal structural elucidation and to meet the high standards of scientific integrity, a synergistic approach is recommended. The detailed connectivity and atomic environment information provided by ¹H and ¹³C NMR spectroscopy, along with the complementary vibrational data from Raman spectroscopy, allows for a comprehensive and self-validating confirmation of the molecular structure. By understanding the principles and leveraging the strengths of each technique, researchers can confidently and accurately characterize their compounds, ensuring the robustness and reliability of their scientific findings.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Smith, B. C. (1999).
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (pp. 10815-10837). John Wiley & Sons Ltd.
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]
-
HORIBA Scientific. (n.d.). Raman Spectroscopy. Retrieved from [Link]
-
Bruker. (n.d.). FT-IR Spectroscopy. Retrieved from [Link]
Safety Operating Guide
Operational Safety Protocol: Disposal and Handling of Ethyl 2-(butane-2-sulfonyl)acetate
Part 1: Executive Safety Summary
Ethyl 2-(butane-2-sulfonyl)acetate is a bifunctional organic intermediate containing an ester and a sulfone moiety. While often treated generically as "organic waste," its specific structure dictates a unique safety profile that distinguishes it from simple solvents like Ethyl Acetate.[1]
Immediate Disposal Classification:
-
Primary Stream: Non-Halogenated Organic Waste.
-
RCRA Characteristic: Likely D001 (Ignitable) due to the ethyl ester functionality.
-
Critical Incompatibility: Strong Bases. The methylene protons (alpha to both sulfonyl and carbonyl groups) are acidic. Mixing with strong bases (e.g., Sodium ethoxide, NaOH) in a waste container can trigger an exothermic deprotonation , creating a safety hazard.[1]
Part 2: Chemical Profile & Hazard Identification
To ensure a self-validating safety protocol, you must understand the causality of the hazards.[1]
| Parameter | Characteristic | Operational Implication |
| Functional Groups | Ethyl Ester (-COOEt) Sulfone (-SO₂-) | Ester: Flammability source.[2][3][4][5] Sulfone: Thermal stability, but generates SOx gases if incinerated improperly.[1] |
| Reactivity | Active Methylene (CH between SO₂ and CO) | High Risk: pKa is approx. 11–13. Reacts exothermically with bases to form carbanions. Do not mix with basic waste. |
| Solubility | Moderate polarity | Soluble in organic solvents (DCM, EtOAc).[1] Limited water solubility. |
| Flash Point | Estimated >60°C (High MW vs EtOAc) | Treat as Combustible Liquid . |
Part 3: Pre-Disposal Validation (The "Self-Checking" System)[1]
Before moving the material to waste, perform these two checks to validate the waste stream. This prevents "blind disposal" which is a leading cause of waste container ruptures.
Check 1: pH Neutrality Verification
-
Why: To prevent the active methylene exotherm described above.
-
Method: If the material was used in a reaction with bases, verify the mixture is quenched and neutral (pH 6–8) using a pH strip.[1]
-
Action: If basic, neutralize carefully with dilute acid (e.g., 1M HCl) before adding to the waste container.[1]
Check 2: Oxidizer Clearance
-
Why: Sulfones are stable, but the alkyl chains are fuel.[1] Mixing with strong oxidizers (Nitric Acid, Peroxides) creates a potential bomb.[1]
-
Action: Ensure the receiving waste container is free of oxidizers.[2][4][6]
Part 4: Step-by-Step Disposal Workflow
Phase A: Routine Waste Collection
Equipment:
-
Nitrile Gloves (Double gloving recommended).
-
Safety Goggles.[7]
-
HDPE or Glass Waste Container (Amber glass preferred if available).
Protocol:
-
Segregation: Select a waste container labeled "Non-Halogenated Organic Waste."
-
Crucial: Ensure this container does not contain halogenated solvents (DCM, Chloroform) if your facility separates them to reduce incineration costs.[1]
-
-
Dilution (Optional but Recommended): If disposing of the pure neat chemical, dilute with a compatible solvent (e.g., Acetone or Ethanol) to reduce viscosity and prevent crystallization in the container neck.[1]
-
Transfer: Pour slowly into the container using a funnel. Avoid splashing.
-
Labeling: Immediately update the waste tag.
-
Chemical Name: Write "Ethyl 2-(butane-2-sulfonyl)acetate".
-
Constituents: List any solvents used (e.g., "Acetone 50%").
-
Hazard Checkbox: Mark "Flammable" and "Irritant".[3]
-
Phase B: Spill Management (Emergency Procedure)
If a spill occurs (>50 mL):
-
Evacuate & Ventilate: Remove ignition sources. The ester vapors are heavier than air and can travel.
-
Contain: Use vermiculite or activated charcoal mats.
-
Note: Do not use simple paper towels for large spills; they increase the surface area for evaporation/flammability.
-
-
Collect: Scoop absorbed material into a sealable bag or bucket. Label as "Debris contaminated with Flammable Organic Sulfone."
Part 5: Decision Logic & Workflow Visualization
The following diagram outlines the critical decision points for disposing of this specific chemical, emphasizing the "Active Methylene" check.
Figure 1: Decision tree for the safe disposal of sulfonyl acetate intermediates, highlighting the critical pH check to prevent exothermic reactions.
Part 6: Regulatory & Compliance Data[8][11]
When filling out waste manifests, use the following classifications. While this specific CAS may not have a unique named entry, it falls under these categories based on functional groups.
| Regulatory Body | Classification Code | Description |
| EPA (RCRA) | D001 | Ignitable Waste (Characteristic). Applicable if liquid flash point <60°C. |
| EPA (RCRA) | None (Default) | If solid/viscous and Flash Point >60°C, classify as "Non-RCRA Regulated Organic Waste" unless mixed with listed solvents.[1] |
| DOT (Transport) | UN 3272 | Esters, n.o.s.[1] (not otherwise specified). |
| GHS Labeling | Warning / Danger | H226 (Flammable liquid and vapor) or H227 (Combustible). |
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. rcilabscan.com [rcilabscan.com]
- 3. fishersci.com [fishersci.com]
- 4. chempoint.com [chempoint.com]
- 5. geneseo.edu [geneseo.edu]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. hscprep.com.au [hscprep.com.au]
- 8. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 9. vumc.org [vumc.org]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
Comprehensive Safety & Handling Guide: Ethyl 2-(butane-2-sulfonyl)acetate
CAS Number: 1153196-37-2 Chemical Family: Sulfonyl-stabilized Carboxylate Esters Application: Organic Synthesis Building Block (Alpha-sulfonyl carbanion precursor)
Strategic Overview: The "Unknown Hazard" Protocol
Research into Ethyl 2-(butane-2-sulfonyl)acetate involves handling a specialized building block where specific toxicological data is often sparse. Unlike commodity chemicals (e.g., Ethyl Acetate), this compound lacks a decades-long safety record.
Scientific Reality: This molecule contains a sulfone moiety (
The Directive: Treat this compound as a Control Band 3 substance (High Toxicity/Unknown Toxicity). You must move beyond "standard compliance" to "defensive handling."
Risk Assessment & Hazard Identification
Since specific GHS data may be provisional for this CAS, we apply the Precautionary Principle based on structural activity relationships (SAR).
| Hazard Category | Likely GHS Classification | Mechanistic Justification |
| Skin/Eye | Irritant (Cat 2A/2) | Sulfonyl and ester groups can hydrolyze or interact with mucosal membranes, causing inflammation. |
| Respiratory | STOT-SE 3 (Irritation) | Fine powders or aerosols (if liquid is nebulized) can irritate the upper respiratory tract. |
| Reactivity | Alpha-Acidic | The C-2 position is acidic. In the presence of strong bases (NaH, LDA), it forms reactive carbanions. |
| Systemic | Unknown | Assume toxicity. Lack of data |
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-glove-fits-all" approach. Your PPE must account for both the solute (Ethyl 2-(butane-2-sulfonyl)acetate) and the solvent system (often DCM, THF, or DMF).
Decision Logic for PPE Selection
The following logic gate determines your required protection level based on the operation scale.
Figure 1: PPE Decision Logic. Select gear based on physical state and carrier solvent risks.
Detailed Gear Specifications
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are preferred over safety glasses if working with >500 mg or reactive solutions.
-
Hand Protection:
-
General Handling: Nitrile gloves (minimum 0.11 mm / 4 mil).
-
With Dichloromethane (DCM):Silver Shield/4H laminate gloves or double-gloved Nitrile (change every 15 mins). DCM permeates nitrile in <5 minutes, carrying the sulfone through the skin.
-
-
Respiratory: All open handling must occur inside a certified Chemical Fume Hood. If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator.
Operational Protocols: Synthesis & Handling
This protocol ensures data quality while maximizing safety.
A. Weighing & Transfer
Objective: Prevent particulate inhalation and static dispersion.
-
Static Control: Use an anti-static gun on the weighing boat and spatula. Sulfones can be static-prone powders.
-
Containment: Weigh inside a fume hood. If air currents disturb the balance, use a draft shield or a "balance enclosure" specifically designed for hoods.
-
Transfer: Dissolve the solid in the transport solvent inside the weighing vessel (if possible) before transferring to the reaction flask. This eliminates dust generation during the pour.
B. Reaction Setup (Alpha-Deprotonation)
Ethyl 2-(butane-2-sulfonyl)acetate is often used in alkylation reactions.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.
-
Temperature Control: If using strong bases (e.g., NaH, K2CO3), exotherms are possible. Cool to 0°C during base addition.
-
Quenching: Quench reaction mixtures slowly with saturated Ammonium Chloride (
) or dilute HCl. Caution: Sulfonyl groups enhance the acidity of the alpha-position; rapid quenching can generate heat.
C. Spill Response Workflow
In the event of a spill, immediate action prevents contamination spread.[2][3]
Figure 2: Immediate Spill Response Protocol. Note the "Wet Wipe" method for solids to prevent aerosolization.
Waste Disposal & Deactivation
Proper disposal protects the environment and ensures regulatory compliance.
| Waste Stream | Composition | Handling Instruction |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Double-bag in clear polyethylene. Label "Solid Hazardous Waste - Sulfonyl Ester Contaminated." |
| Liquid Organic | Reaction mother liquors, washes (EtOAc, Hexanes). | High BTU Incineration Stream. Do not mix with oxidizers (e.g., Nitric Acid) as sulfones can react violently under extreme forcing conditions. |
| Aqueous Waste | Quenched aqueous layers (often contains salts). | Check pH (adjust to 6-9). If no organic solvent remains, some facilities allow drain disposal (verify local EHS rules). If in doubt, collect as "Aqueous Chemical Waste." |
Deactivation Tip: For glassware cleaning, rinse with acetone first (collect as organic waste), then wash with a base bath (KOH/Isopropanol) if stubborn residues remain. The ester group is susceptible to hydrolysis in base, breaking the molecule down into more soluble fragments (ethanol and sulfonyl acetate salts).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Ethyl butane-2-sulfonate (Related Compound Safety Data). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]
-
American Chemical Society. (n.d.). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
